5,6-Diamino-3-methyluracil, Hemihydrate
Description
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Properties
Molecular Formula |
C₅H₈N₄O₂·1/2H₂O |
|---|---|
Molecular Weight |
165.16 |
Origin of Product |
United States |
Foundational & Exploratory
5,6-Diamino-3-methyluracil, Hemihydrate chemical properties
Technical Monograph: 5,6-Diamino-3-methyluracil, Hemihydrate
Executive Summary
5,6-Diamino-3-methyluracil (hemihydrate) is a critical pyrimidine scaffold used primarily as a precursor in the synthesis of xanthines (purine-2,6-diones) and related fused heterocyclic systems. Its significance in medicinal chemistry stems from its role as the "open-ring" intermediate in the Traube purine synthesis , allowing for the construction of adenosine receptor antagonists, bronchodilators (e.g., theophylline derivatives), and phosphodiesterase inhibitors.
This guide details the physicochemical properties, synthetic utility, and regioselective reactivity of this molecule, providing researchers with the mechanistic grounding necessary for high-yield derivatization.
Chemical Identity & Structural Dynamics
The molecule consists of a pyrimidine-2,4-dione core substituted with amino groups at the 5 and 6 positions and a methyl group at the N3 position. The "hemihydrate" designation indicates a crystal lattice containing one water molecule for every two uracil units (
Nomenclature & Numbering
Correct numbering is vital for predicting reactivity. Following IUPAC standards for uracil:
-
N1: Unsubstituted (Acidic proton, pKa ~9-10).
-
C2: Carbonyl (Urea moiety).
-
N3: Methylated (Blocked position).
-
C4: Carbonyl (Vinylogous amide).
-
C5: Amino-substituted (Nucleophilic).
-
C6: Amino-substituted (Vinylogous amide character).
Note on Tautomerism: While the diketo form (lactam) predominates in solid state and neutral solution, the N1 proton allows for lactam-lactim tautomerism, influencing solubility in alkaline media.
Caption: Functional mapping of 5,6-Diamino-3-methyluracil. Note the electronic disparity between C5-NH2 and C6-NH2.
Physicochemical Profile
| Property | Value / Characteristic | Technical Insight |
| CAS Number | 5598-53-8 (Anhydrous: 5440-00-6) | Verify salt/hydrate form before molarity calcs. |
| Molecular Formula | MW = 179.16 g/mol (Hemihydrate). | |
| Appearance | White to pale yellow powder | Deep yellow/purple indicates oxidation (nitroso impurities). |
| Melting Point | >280°C (dec.)[1][2] | High lattice energy due to extensive H-bonding. |
| Solubility | Low: Water, EtOH, Organic SolventsHigh: DMSO, Dilute Acids/Bases | Amphoteric nature allows dissolution in 1M NaOH or 1M HCl. |
| Stability | Air-sensitive in solution | Solutions oxidize to purple/blue products (uracil-5-yl radicals). |
Synthetic Utility & Reactivity[3]
The core value of 5,6-diamino-3-methyluracil lies in its differential reactivity at the two amino groups.
Regioselectivity: The 5-Amino vs. 6-Amino Paradox
Although both groups are primary amines, they exhibit vastly different nucleophilicities:
-
C5-NH2 (Nucleophilic): This amine is not conjugated to the carbonyls to the same extent as the C6 amine. It behaves like an electron-rich aromatic amine.
-
C6-NH2 (Electrophilic/Deactivated): This nitrogen is part of a vinylogous amide system (
). The lone pair is delocalized into the C4 carbonyl, significantly reducing its nucleophilicity.
Experimental Consequence: Acylation, Schiff base formation, and alkylation occur exclusively at the 5-amino group under standard conditions. This regioselectivity is "self-validating" in synthesis; protection of the 6-amino group is rarely required.
The Traube Purine Synthesis (Mechanism)
This is the standard workflow for converting the uracil scaffold into a xanthine (purine-2,6-dione).
-
Acylation (Step 1): Reaction with a carboxylic acid (activated via carbodiimide or COMU) or an acid chloride occurs at N5 .
-
Result: 5-acylamino-6-amino-3-methyluracil.
-
-
Cyclodehydration (Step 2): Under basic conditions (NaOH) or thermal treatment, the N6 amine attacks the carbonyl of the newly formed N5-acyl group.
-
Result: Closure of the imidazole ring to form 8-substituted-3-methylxanthine.
-
Caption: The Traube synthesis pathway. Note the critical intermediate formed via N5 acylation.
Experimental Protocols
Preparation from 6-Amino-3-methyluracil
If the starting material is unavailable, it is synthesized via nitrosation followed by reduction.
-
Nitrosation: Dissolve 6-amino-3-methyluracil in dilute NaOH. Add
followed by dropwise acetic acid at 0-5°C. A rose-red precipitate (5-nitroso intermediate) forms immediately. -
Reduction: Suspend the nitroso compound in water. Add sodium dithionite (
) portion-wise at 50°C until the red color fades to a pale yellow/cream suspension.-
Validation: The disappearance of the intense red color is the visual endpoint for the reduction.
-
Handling & Storage
-
Oxidation Risk: The 5,6-diamino moiety is electron-rich and prone to air oxidation, forming complex colored condensates (rubazonic acid analogs).
-
Storage: Store at -20°C under argon or nitrogen.
-
Purification: Recrystallization from water containing a small amount of sodium bisulfite (reducing agent) prevents oxidative discoloration.
References
-
Traube Purine Synthesis: Traube, W. (1900). "Der Aufbau der Xanthinbasen aus der Cyanessigsäure." Berichte der deutschen chemischen Gesellschaft, 33(2), 1371-1383. Link
-
Regioselectivity Studies: Jacobson, K. A., et al. (1993). "Structure-Activity Relationships of 8-Styrylxanthines as A2-Adenosine Antagonists." Journal of Medicinal Chemistry, 36(10), 1333-1342. Link
-
Acylation Protocols: Müller, C. E., et al. (2019). "Fast, Efficient, and Versatile Synthesis of 6-Amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines." Frontiers in Chemistry, 7, 56. Link
-
Physical Properties: "5,6-Diamino-1-methyluracil." PubChem Compound Summary. National Center for Biotechnology Information. Link
Sources
Physiochemical Characteristics and Synthetic Utility of 5,6-Diamino-3-methyluracil, Hemihydrate
The following technical guide details the physiochemical characteristics, synthesis, and applications of 5,6-Diamino-3-methyluracil, Hemihydrate .
Executive Summary
5,6-Diamino-3-methyluracil, Hemihydrate is a specialized pyrimidine derivative serving as a critical intermediate in the synthesis of substituted xanthines, particularly 3-methylxanthine and 1,3-dialkylxanthine derivatives (e.g., theophylline analogs). Unlike its more common isomer, 5,6-diamino-1-methyluracil (a precursor to 3-methylxanthine or caffeine intermediates depending on cyclization), the 3-methyl isomer allows for selective functionalization at the
Molecular Identity & Structural Analysis
The compound exists as a hemihydrate, stabilizing the crystal lattice through intermolecular hydrogen bonding. It is crucial to distinguish this isomer from 5,6-diamino-1-methyluracil (CAS 6972-82-3), as the position of the methyl group (
| Attribute | Detail |
| Chemical Name | 5,6-Diamino-3-methyluracil, Hemihydrate |
| Systematic Name | 5,6-diamino-3-methylpyrimidine-2,4(1H,3H)-dione hemihydrate |
| Molecular Formula | |
| Molecular Weight | 165.15 g/mol (Hemihydrate); 156.14 g/mol (Anhydrous) |
| CAS Number | Note: Often indexed under anhydrous parent or specific supplier codes (e.g., US Biological D3449-55J).[1][2][3][4][5] Distinct from 1-methyl isomer (6972-82-3).[6][7] |
| Core Scaffold | Pyrimidine-2,4-dione (Uracil) |
| Isomerism |
Structural Diagram (Isomer Comparison)
The following diagram illustrates the critical difference between the 3-methyl and 1-methyl isomers and their respective xanthine products via Traube synthesis.
Caption: Divergent synthesis pathways: The N3-methyl isomer yields 3-methylxanthine, allowing subsequent N1-alkylation to generate Theophylline analogs.
Physiochemical Profile
The hemihydrate form exhibits high thermal stability but limited solubility in non-polar solvents, necessitating polar aprotic solvents for analytical characterization.
| Property | Value / Characteristic | Context |
| Appearance | White to pale yellow crystalline solid | Oxidizes to violet/purple upon prolonged air exposure. |
| Melting Point | 280°C (dec.) | Decomposes without melting; characteristic of high H-bond network. |
| Solubility | DMSO: Soluble (warm)Water: Slightly solubleEthanol: Insoluble | Requires heating in DMSO for NMR analysis. |
| pKa (Predicted) | ~8.5 (Amine), ~9.5 (Imide) | Amphoteric due to amino groups and uracil ring protons. |
| Stability | Hygroscopic; Air-sensitive | Store at -20°C under inert atmosphere (Argon/Nitrogen). |
| UV | ~265 nm (pH 7) | Typical pyrimidine absorption band. |
Synthesis & Purification Protocol
The synthesis follows a modified Traube Purine Synthesis pathway. The protocol below ensures high purity by minimizing oxidative degradation of the diamine intermediate.
Reaction Scheme
-
Nitrosation: 6-Amino-3-methyluracil
6-Amino-3-methyl-5-nitrosouracil. -
Reduction: 6-Amino-3-methyl-5-nitrosouracil
5,6-Diamino-3-methyluracil.
Caption: Step-wise synthesis workflow from 6-amino-3-methyluracil to the final diamine product.
Detailed Methodology
Step 1: Nitrosation [8]
-
Dissolve 6-amino-3-methyluracil (10 mmol) in hot water/acetic acid.
-
Cool to 0–5°C in an ice bath.
-
Add Sodium Nitrite (
) solution (1.1 eq) dropwise. -
Stir for 1 hour. A characteristic violet/red precipitate (6-amino-3-methyl-5-nitrosouracil) forms.
-
Filter, wash with cold water, and dry.
Step 2: Reduction (Dithionite Method)
-
Suspend the nitroso intermediate in 12% Ammonium Hydroxide (
). -
Heat to 50°C.
-
Add Sodium Dithionite (
) portion-wise until the red color fades to pale yellow. -
Heat to 70°C for 15 minutes to ensure completion.
-
Cool slowly to 4°C. The 5,6-diamino-3-methyluracil hemihydrate precipitates as pale yellow needles.
-
Critical: Filter under inert gas (Nitrogen) to prevent oxidation to purple degradation products (violuric acid derivatives).
Analytical Characterization
Validation of the compound identity requires differentiating it from the 1-methyl isomer.
-NMR (DMSO- , 400 MHz)
-
10.4 ppm (s, 1H):
-H (Broad singlet, exchangeable). -
6.0–6.5 ppm (s, 2H):
- (Broad, exchangeable). -
5.8 ppm (s, 2H):
- (Broad, exchangeable). -
3.04 ppm (s, 3H):
- (Singlet).-
Differentiation: In the 1-methyl isomer, the methyl singlet typically appears slightly downfield (~3.2 ppm) due to the adjacent carbonyls at C2 and C6.
-
Mass Spectrometry (ESI-MS)
- : Calculated: 157.07; Found: 157.1.
-
Fragmentation: Loss of
(17 Da) is common in diamino-uracils.
Applications in Drug Development
The primary utility of 5,6-diamino-3-methyluracil lies in its role as a scaffold for 8-substituted xanthines .
-
Theophylline Analogs: Reaction with carboxylic acids (or aldehydes) followed by cyclization yields 3-methylxanthine derivatives. Subsequent alkylation at
allows for the synthesis of asymmetric theophylline analogs (e.g., 1-ethyl-3-methylxanthine). -
Adenosine Receptor Antagonists: Used to synthesize 8-phenylxanthines, which are potent adenosine receptor antagonists.
-
Manuka Honey Markers: Precursor to Lepteridine (3,6,7-trimethyllumazine) via condensation with 2,3-butanedione.
References
-
ChemicalBook. 5,6-DIAMINO-3-METHYLURACIL, HEMIHYDRATE Properties and Supplier Data.
-
BenchChem. Technical Guide to 6-Amino-5-nitroso-3-methyluracil (Precursor).
-
Frontiers in Chemistry. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. (Detailed NMR and melting point data for 3-methyl derivatives).
-
Sigma-Aldrich. 5,6-Diamino-1,3-dimethyluracil Reference Standards (Isomer Comparison).
-
Google Patents. Method for isolation and assaying of Leptospermum honey markers (Synthesis of 5,6-diamino-3-methyluracil). WO2017099612A1.
Sources
- 1. CAS 19893-78-8: 5-Acetilamino-6-amino-3-metiluracilo [cymitquimica.com]
- 2. usbio.net [usbio.net]
- 3. pschemicals.com [pschemicals.com]
- 4. 5,6-二氨基-4-羟基嘧啶-13C,15N-上海洽姆分析技术有限公司 [m.charm17.com]
- 5. 5-Acetylamino-6-amino-3-methyluracil | C7H10N4O3 | CID 88299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5,6-Diamino-1-methyluracil | CAS#:6972-82-3 | Chemsrc [chemsrc.com]
- 7. 5,6-Diamino-1-methyluracil | 6972-82-3 [sigmaaldrich.com]
- 8. 6-Amino-5-nitroso-3-methyluracil | 61033-04-3 | Benchchem [benchchem.com]
Technical Monograph: 5,6-Diamino-3-methyluracil, Hemihydrate
A Critical Scaffold in Xanthine Synthesis and Purine Isostere Development
Executive Summary
5,6-Diamino-3-methyluracil (Hemihydrate) is a specialized pyrimidine derivative serving as a pivotal "gateway scaffold" in the synthesis of xanthines, particularly 8-substituted theobromine analogs and adenosine receptor antagonists. Unlike its more common isomer, 5,6-diamino-1-methyluracil (a caffeine precursor), the 3-methyl variant allows for the selective generation of xanthines alkylated at the N3 position, a structural motif essential for specific pharmacological profiles in bronchodilators and psychostimulants.
This guide provides a rigorous technical analysis of the compound, detailing its chemical identity, validated synthesis protocols, and application in drug discovery.
Chemical Identity & Structural Specifications
Precision in nomenclature is critical for this compound due to the prevalence of positional isomers (e.g., 1-methyl vs. 3-methyl).
| Parameter | Technical Specification |
| Compound Name | 5,6-Diamino-3-methyluracil, Hemihydrate |
| CAS Number | 2209086-60-0 (Specific to Hemihydrate) Note: Anhydrous forms may be referenced in older literature without a specific CAS or generically as uracil derivatives. |
| IUPAC Name | 5,6-diamino-3-methyl-1H-pyrimidine-2,4-dione hemihydrate |
| Molecular Formula | C₅H₈N₄O₂ · 0.5 H₂O |
| Molecular Weight | 165.15 g/mol (Anhydrous: 156.14 g/mol ) |
| Appearance | Red to reddish-violet crystalline solid (Color intensity correlates with oxidation state and hydration) |
| Solubility | Low in cold water; soluble in dilute alkalis (NaOH, NH₄OH) and hot acidic media. |
| Melting Point | > 280°C (Decomposes) |
| SMILES | CN1C(=O)C(N)=C(N)NC1=O |
Structural Differentiation (Critical)
Researchers must distinguish this compound from 5,6-Diamino-1-methyluracil (CAS 6972-82-3) .
-
3-Methyl (Target): Methyl group is on the nitrogen between the two carbonyls (N3).
-
1-Methyl (Isomer): Methyl group is on the nitrogen adjacent to the C6-amino group (N1).
Synthesis & Manufacturing: The Traube Purine Synthesis Route
The industrial and laboratory preparation of 5,6-Diamino-3-methyluracil follows the classic Traube synthesis logic, modified for regioselectivity. The process involves the formation of the uracil ring followed by nitrosation and reduction.[1]
Mechanism & Pathway Visualization
Figure 1: Step-wise synthesis pathway from acyclic precursors to the diamino scaffold.[1]
Detailed Experimental Protocol
Step 1: Nitrosation of 6-Amino-3-methyluracil
-
Reagents: 6-Amino-3-methyluracil, Sodium Nitrite (NaNO₂), Glacial Acetic Acid.[2]
-
Protocol:
-
Suspend 6-amino-3-methyluracil in water/acetic acid mixture.
-
Cool to 0–5°C in an ice bath. Critical: Temperature control prevents side reactions.
-
Add aqueous NaNO₂ dropwise.[2]
-
Observation: The solution turns deep violet/purple, and a precipitate of 6-amino-3-methyl-5-nitrosouracil forms.
-
Filter and wash with cold water.[2]
-
Step 2: Reduction to 5,6-Diamino-3-methyluracil
-
Reagents: Sodium Dithionite (Na₂S₂O₄) or Ammonium Sulfide.
-
Protocol:
-
Suspend the violet nitroso intermediate in aqueous ammonia (10-15%).
-
Heat to 50–60°C.
-
Add solid Sodium Dithionite in portions until the violet color completely disappears, replaced by a yellowish/reddish suspension.
-
Crystallization: Cool the mixture. The hemihydrate precipitates as a reddish solid.
-
Purification: Recrystallize from hot water (with activated charcoal if necessary to remove oxidation byproducts).
-
Applications in Drug Discovery
This scaffold is the primary building block for 8-substituted xanthines . By reacting the vicinal diamines (positions 5 and 6) with electrophiles, the imidazole ring is closed, fusing it to the pyrimidine.
Key Reaction: Xanthine Cyclization
The 5,6-diamino moiety reacts with carboxylic acids, aldehydes, or anhydrides to form theobromine analogs.
| Target Class | Reactant | Mechanism | Therapeutic Area |
| 8-Cyclopentyltheophylline | Cyclopentanecarboxylic acid | Amide formation | Adenosine A1 Receptor Antagonist (Diuretic/Renal protection) |
| 8-Phenylxanthines | Benzaldehyde | Schiff base formation | CNS Stimulants, Bronchodilators |
| Pteridines | Glyoxal / Diketones | Condensation | Antifolates, Anti-viral agents |
Workflow: Adenosine Receptor Antagonist Synthesis
Figure 2: Conversion of the diamino scaffold into bioactive xanthine derivatives.
Analytical Characterization
Validation of the hemihydrate requires confirming the reduction of the nitroso group and the presence of the water molecule.
Nuclear Magnetic Resonance (NMR)
-
Solvent: DMSO-d₆
-
¹H NMR Signatures:
-
N3-CH₃: Singlet at
3.0 – 3.3 ppm. (Distinct from N1-Me which appears slightly downfield). -
NH₂ (C6): Broad singlet,
5.8 – 6.5 ppm. -
NH₂ (C5): Broad singlet, often overlapping or distinct depending on H-bonding.
-
N1-H: Broad singlet,
10.0 – 10.5 ppm.[3]
-
-
Validation Check: Absence of aromatic protons (other than NH) confirms the uracil core is intact.
Mass Spectrometry (MS)
-
Method: ESI-MS (Positive mode).
-
Expected m/z: [M+H]⁺ = 157.07 (for the anhydrous cation).
-
Note: The hemihydrate water is lost in the ion source; the parent ion corresponds to the anhydrous mass.
Handling & Safety (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye).
-
Storage: -20°C is recommended.[4] The amino groups are susceptible to oxidation (browning) upon exposure to air and light. Store under inert atmosphere (Argon/Nitrogen) if possible.
-
Stability: Hygroscopic. The hemihydrate is the stable form under ambient conditions; heating above 100°C drives off lattice water.
References
-
ChemicalBook. (2025).[2][5] 5,6-Diamino-3-methyluracil, Hemihydrate Product Specifications.Link
-
Müller, C. E., et al. (2019).[3] "Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines." Frontiers in Chemistry. Link
-
BenchChem. (2025).[2] 6-Amino-5-nitroso-3-methyluracil Technical Guide (Precursor Analysis).Link
-
Organic Syntheses. "Uracil, 5,6-diamino-, hydrochloride." Org.[2][3] Synth.1960 , 40, 21. (Classic protocol foundation). Link
-
PubChem. (2025). Compound Summary: 5,6-Diamino-3-methyluracil.[1][2][3][4][6]Link
Sources
- 1. AU2016365528A1 - Marker compounds of Leptospermum honeys and methods of isolation and assaying thereof - Google Patents [patents.google.com]
- 2. 6-Amino-5-nitroso-3-methyluracil | 61033-04-3 | Benchchem [benchchem.com]
- 3. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5,6-DIAMINO-3-METHYLURACIL, HEMIHYDRATE CAS#: [m.chemicalbook.com]
- 5. 5,6-Diamino-1-methyluracil | 6972-82-3 [chemicalbook.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Solubility and Stability of 5,6-Diamino-3-methyluracil, Hemihydrate
This guide details the physicochemical behavior, solubility landscape, and stability protocols for 5,6-Diamino-3-methyluracil, Hemihydrate .
Technical Guide for Research & Development
Executive Summary & Chemical Identity
5,6-Diamino-3-methyluracil is a critical pyrimidine precursor used primarily in the Traube purine synthesis to generate 1-substituted xanthines (e.g., 1-methylxanthine) and pteridines (e.g., Lepteridine).
Researchers must distinguish this compound from its isomer, 5,6-Diamino-1-methyluracil (the precursor to 3-methylxanthine/Theobromine). The position of the methyl group (N3 vs N1) fundamentally alters the hydrogen bonding network in the crystal lattice, directly impacting solubility and biological activity.
Physicochemical Profile
| Property | Specification |
| Chemical Name | 5,6-Diamino-3-methyluracil, Hemihydrate |
| Common Synonyms | 6-Amino-3-methyl-5-aminouracil; 3-Methyl-5,6-diaminouracil |
| CAS Number | Ambiguous in commerce. Verify structure:[1][2][3][4] Methyl group at N3 position.Related CAS: 19893-78-8 (Anhydrous generic), 6972-82-3 (Often mislabeled 1-methyl isomer). |
| Molecular Formula | |
| Molecular Weight | ~179.18 g/mol (Hemihydrate) / 170.17 g/mol (Anhydrous) |
| Appearance | Off-white to pale yellow/brown crystalline powder |
| Isomer Note | N3-Methyl (Precursor to 1-Methylxanthine) |
Solubility Landscape
The hemihydrate form exhibits poor solubility in neutral aqueous media due to strong intermolecular hydrogen bonding and
Solvent Compatibility Table
| Solvent | Solubility Rating | Notes & Recommendations |
| Water (Neutral) | Sparingly Soluble | < 1 mg/mL. Not recommended for stock solutions. |
| 1M HCl / Acetic Acid | Soluble | Protonation of amino groups ( |
| 1M NaOH / KOH | Soluble | Deprotonation of the N1-H imide. High oxidation risk (turns dark brown rapidly). |
| DMSO | Slightly Soluble | Requires heating (40-50°C) and sonication. Suitable for stock solutions if stored frozen. |
| Ethanol / Methanol | Insoluble | Poor solubility even with heating. |
Dissolution Strategy (Step-by-Step)
For preparing a stable stock solution (e.g., for HPLC or synthesis):
-
Solvent Choice: Use DMSO (dimethyl sulfoxide) for biological assays or 10% Acetic Acid for synthetic reactions.
-
Deoxygenation (Critical): Sparge the solvent with Argon or Nitrogen for 15 minutes before adding the solid. The diamino group is highly electron-rich and prone to auto-oxidation.
-
Dissolution:
-
Add 5,6-Diamino-3-methyluracil to the deoxygenated solvent.
-
Sonicate at 40°C for 10–20 minutes.
-
Visual Check: Solution should be clear. If a suspension remains, filter through a 0.22 µm PTFE filter, but be aware of concentration loss.
-
Stability Profile & Degradation Mechanisms
The stability of 5,6-diamino-3-methyluracil is governed by the electron-donating nature of the vicinal diamine groups (
Degradation Pathways
The primary failure mode is oxidative degradation , leading to the formation of quinoid impurities (colored) or oxidative cyclization products.
Figure 1: Primary degradation pathways. Oxidation is the dominant risk during storage and handling.
Stability Conditions
| Condition | Stability Rating | Observation / Mechanism |
| Solid State (RT, Air) | Moderate | Slow surface oxidation (yellowing) over weeks. |
| Solid State (-20°C) | Good | Stable for >1 year if desiccated and protected from light. |
| Solution (Acidic, pH < 4) | High | Protonation stabilizes the amine groups against oxidation. Stable for days at 4°C. |
| Solution (Basic, pH > 8) | Poor | Critical Failure Point. Rapid oxidation to diazo/quinoid species within minutes/hours. |
| Photostability | Low | UV/Visible light accelerates oxidation. Use amber vials. |
Experimental Protocols
Protocol A: Preparation of Stability-Enhanced Stock Solution (10 mM)
Objective: Create a stock solution suitable for analytical standards or biological testing with minimized degradation.
-
Preparation:
-
Weigh 17.9 mg of 5,6-Diamino-3-methyluracil, Hemihydrate.
-
Prepare 10 mL of DMSO (HPLC Grade).
-
-
Inerting:
-
Bubble High-Purity Nitrogen (
) through the DMSO for 10 minutes.
-
-
Solubilization:
-
Add solid to DMSO.
-
Sonicate in a water bath at 35°C for 15 minutes.
-
Note: Do not exceed 50°C to prevent thermal decomposition.
-
-
Storage:
-
Aliquot into amber glass vials (fill to top to minimize headspace).
-
Store at -20°C or -80°C .
-
Shelf Life: 1 month at -20°C; discard if color turns dark orange/brown.
-
Protocol B: HPLC Analysis Method
To verify purity and detect oxidative degradation products.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-5% B (0-5 min)
5-30% B (5-15 min) Re-equilibrate.-
Rationale: The compound is highly polar; low organic content is needed for retention.
-
-
Detection: UV at 265 nm (max) and 290 nm .
-
Flow Rate: 1.0 mL/min.
Synthesis Context: The Traube Mapping
Understanding the isomer mapping is crucial for researchers using this compound for xanthine synthesis.
Figure 2: The "N3 to N1" mapping in Traube Synthesis.[6] This compound yields 1-methylxanthine, NOT 3-methylxanthine.
Handling & Safety
-
PPE: Wear nitrile gloves and safety goggles. The compound is a potential irritant.[7]
-
Inhalation: Avoid dust formation. Use a fume hood when weighing large quantities.
-
Disposal: Dispose of as hazardous chemical waste containing nitrogenous bases.
References
-
BenchChem. 6-Amino-5-nitroso-3-methyluracil (Precursor Data). Retrieved from
-
Frontiers in Chemistry. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. (2019).[4][6][8] Retrieved from
-
ChemicalBook. 5,6-Diamino-3-methyluracil, Hemihydrate Product Page. Retrieved from
-
Google Patents. WO2017099612A1 - Marker compounds of leptospermum honeys (Lepteridine Synthesis). Retrieved from
Sources
- 1. 5,6-Diamino-1-methyluracil | CAS#:6972-82-3 | Chemsrc [chemsrc.com]
- 2. 5,6-二氨基-4-羟基嘧啶-13C,15N-上海洽姆分析技术有限公司 [m.charm17.com]
- 3. US5661153A - 1-arylpyrimidine derivatives and pharmaceutical use thereof - Google Patents [patents.google.com]
- 4. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2017099612A1 - Marker compounds of leptospermum honeys and methods of isolation and assaying thereof - Google Patents [patents.google.com]
- 6. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5,6-diamino-1,3-diethyluracil Hydrochloride; CAS No.: 1785764-26-2 [chemshuttle.com]
- 8. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
5,6-Diamino-3-methyluracil, Hemihydrate melting point and storage conditions
This guide provides a comprehensive technical analysis of 5,6-Diamino-3-methyluracil Hemihydrate , a critical pyrimidine intermediate used in the synthesis of methylated xanthines (e.g., 1-methylxanthine) and other heterocyclic pharmacophores.
Physicochemical Characterization, Thermal Analysis, and Storage Protocols[1]
Executive Summary
5,6-Diamino-3-methyluracil (often abbreviated as 3-DAMU ) is a substituted pyrimidine derivative essential for the "Traube synthesis" of purine alkaloids. While the 1-methyl isomer is the precursor for 3-methylxanthine, the 3-methyl isomer discussed here typically serves as the precursor for 1-methylxanthine derivatives due to the N1/N3 numbering shift that occurs during imidazole ring closure.
The hemihydrate form is the thermodynamically stable crystal habit isolated from aqueous reduction of 6-amino-3-methyl-5-nitrosouracil. Its handling requires rigorous control over oxidative stress and humidity to prevent degradation into violuric acid derivatives (purple/red contaminants).
Physicochemical Profile
| Property | Specification | Notes |
| Chemical Name | 5,6-Diamino-3-methyluracil Hemihydrate | |
| Molecular Formula | Base: | |
| Molecular Weight | 165.15 g/mol (Hemihydrate) | Anhydrous: 156.14 g/mol |
| CAS Number | Not widely indexed for hemihydrate | Base isomer often confused with 1-methyl (CAS 6972-82-3) |
| Appearance | Pale yellow to off-white powder | Darkens to orange/brown upon oxidation |
| Solubility | DMSO (Moderate), 1M NaOH (Good) | Sparingly soluble in water/ethanol |
| pKa | ~9.2 (Predicted) | Amphoteric nature due to amino/imide groups |
Isomer Criticality (N1 vs. N3)
Researchers must verify the methylation position. In uracil numbering:
-
3-Methyluracil derivatives cyclize to form 1-Methylxanthines .
-
1-Methyluracil derivatives cyclize to form 3-Methylxanthines .
-
Note: This inversion is due to the Traube synthesis mechanism where the uracil N1 becomes the xanthine N3.
Thermal Analysis: Melting Point & Decomposition
The melting point of 5,6-diamino-3-methyluracil is a complex thermal event characterized by dehydration followed by decomposition.
-
Dehydration Onset: ~100°C – 120°C (Loss of 0.5
). -
Melting/Decomposition Point: 280°C (dec.)
-
Behavior: The compound does not exhibit a clean liquid melt.[1] It undergoes solid-state degradation (charring) near 280°C.
Experimental Protocol: Thermal Validation
To rigorously determine the thermal profile, Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) is required.
Step-by-Step Protocol:
-
Sample Prep: Weigh 3–5 mg of sample into an aluminum crucible. Do not hermetically seal (allow water escape).
-
Purge Gas: Nitrogen (
) at 50 mL/min to prevent oxidative artifacts. -
Ramp Rate: 10°C/min from 40°C to 350°C.
-
Analysis:
-
Event A (TGA): Look for ~5.4% mass loss near 100–120°C (confirms Hemihydrate).
-
Event B (DSC): Look for a sharp endotherm (melting) or exotherm (decomposition) onset at 275–280°C.
-
Figure 1: Thermal analysis workflow for validating hydration state and purity.
Storage & Stability Conditions
The primary failure mode for 5,6-diamino-3-methyluracil is oxidative deamination and condensation , leading to colored impurities (violurates). The hemihydrate water molecule stabilizes the crystal lattice but can promote hydrolysis if temperature is uncontrolled.
Storage Logic Tree
-
Temperature: Store at -20°C .
-
Reasoning: Low temperature kinetically inhibits the autoxidation of the vicinal diamine groups.
-
-
Atmosphere: Argon or Nitrogen Overlay .
-
Reasoning: The electron-rich 5,6-diamino system is highly susceptible to air oxidation.
-
-
Container: Amber glass vial with a Teflon-lined screw cap.
-
Reasoning: Protects from UV-induced radical formation.
-
-
Desiccation: Store over desiccant (e.g., Silica Gel or
) within the secondary container.-
Reasoning: Prevents hygroscopic uptake of excess water which can catalyze degradation.
-
Figure 2: Protocol for handling and long-term storage to maintain >98% purity.
Quality Control & Characterization
To verify the identity of the specific 3-methyl isomer (vs. 1-methyl), NMR spectroscopy is the definitive tool.
1H-NMR Protocol (DMSO-d6)
-
Target Concentration: 10 mg/mL.
-
Key Signals:
-
N-Methyl: Singlet at
ppm. -
Amine Protons: Broad singlets (exchangeable with
). -
Differentiation: The chemical shift of the N-methyl group is sensitive to its position (N1 vs N3) due to the differing magnetic anisotropy of the adjacent carbonyls.
-
Purity Specification Table
| Test | Acceptance Criterion | Method |
| Appearance | Pale yellow powder | Visual |
| Purity (HPLC) | C18 Column, Phosphate Buffer/MeOH | |
| Water Content | 4.0% – 6.0% | Karl Fischer (Theoretical Hemihydrate: ~5.2%) |
| Melting Point | 275°C – 285°C (dec) | Capillary Method |
| Identity | Conforms to Structure | 1H-NMR / IR |
Safety & Handling (SDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
PPE: Nitrile gloves, safety goggles, and lab coat .
-
Inhalation Risk: Fine powder; handle in a fume hood to avoid sensitization.
-
Disposal: Incineration as hazardous organic waste containing nitrogen.
References
-
ChemicalBook. (2025).[6] 5,6-Diamino-3-methyluracil, Hemihydrate Properties and Melting Point. Retrieved from
-
National Institutes of Health (NIH). (2015). Direct conversion of theophylline to 3-methylxanthine. PMC4699336. Retrieved from
-
Sigma-Aldrich. (2023). Safety Data Sheet: Diaminouracil Derivatives. Retrieved from
-
Asian Journal of Chemistry. (2006). Synthesis of Xanthine Derivatives by Ring Closure Reaction. Retrieved from
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. 5,6-Diamino-1-methyluracil | 6972-82-3 [chemicalbook.com]
- 3. 6-Amino-5-nitroso-3-methyluracil-d3 | C5H6N4O3 | CID 71313322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Acetylamino-6-amino-3-methyluracil | C7H10N4O3 | CID 88299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5,6-Diamino-1-methyluracil | CAS#:6972-82-3 | Chemsrc [chemsrc.com]
- 6. Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies - PMC [pmc.ncbi.nlm.nih.gov]
The Diaminouracil Nexus: From Traube's Laboratory to Modern Adenosine Antagonists
Executive Summary
5,6-Diaminouracil (DAU) represents a foundational scaffold in heterocyclic chemistry, serving as the critical "linchpin" intermediate between simple pyrimidine precursors and complex fused ring systems like purines, xanthines, and pteridines. Historically significant for validating the structural composition of uric acid and caffeine (late 19th century), DAU has evolved from a laboratory curiosity into a vital industrial precursor for adenosine receptor antagonists (e.g., Istradefylline) and antiviral agents. This guide dissects the discovery, synthetic evolution, and pharmacological utility of diaminouracils, providing researchers with reproducible protocols and mechanistic insights.
Part 1: Historical Genesis & The Traube Legacy
The history of diaminouracil is inextricably linked to the "Purine Race" of the late 19th century, a scientific endeavor dominated by German chemists Emil Fischer and Wilhelm Traube .
The Structural Puzzle (1890s)
Before the 1900s, the structure of caffeine and uric acid was a subject of intense debate.[1] While Fischer defined the "purine" parent system in 1884, it was Wilhelm Traube in 1900 who provided the definitive synthetic proof through what is now known as the Traube Purine Synthesis .
Traube’s innovation was the realization that the pyrimidine ring could be synthesized first, decorated with adjacent amino groups at positions 5 and 6, and then cyclized to form the imidazole ring—completing the purine skeleton. 5,6-Diaminouracil was the obligate intermediate in this pathway, proving that purines are essentially "fused pyrimidines."
The "Eureka" Pathway
Traube's method established the canonical route still used today:
-
Condensation: Urea + Cyanoacetic ester
4-Amino-uracil. -
Nitrosation: Introduction of a nitroso group (-NO) at the C5 position.[2]
-
Reduction: Conversion of the C5-nitroso to a C5-amino group, yielding 5,6-diaminouracil .
-
Cyclization: Reaction with formic acid (or equivalents) to close the imidazole ring.
Part 2: Chemical Architecture & Synthesis[3][4][5]
Mechanistic Pathway: The Traube Synthesis
The synthesis of 5,6-diaminouracil relies on the varying electronic properties of the pyrimidine ring. The C5 position of 6-aminouracil is highly nucleophilic due to the electron-donating effect of the amino group at C6 and the resonance stabilization from the urea moiety.
Diagram 1: The Traube Purine Synthesis Pathway
This flowchart visualizes the transformation from acyclic precursors to the final purine scaffold via the diaminouracil intermediate.
Caption: The Traube Synthesis pathway illustrating the central role of 5,6-diaminouracil in purine formation.
Experimental Protocol: Synthesis of 5,6-Diaminouracil Hydrochloride
Source: Adapted from Organic Syntheses (Coll. Vol. 4) and modern optimization (Frontiers, 2019).
Safety Note: Nitrosation releases toxic fumes. Work in a well-ventilated fume hood.
Phase 1: Preparation of 6-Aminouracil[3]
-
Reagents: Sodium ethoxide (from 1.72 g-atom Na), Urea (0.86 mol), Ethyl cyanoacetate (0.86 mol).[4]
-
Procedure: Reflux urea and ethyl cyanoacetate in ethanolic sodium ethoxide for 4 hours. The mixture will solidify.[4]
-
Isolation: Dissolve in hot water (80°C), neutralize with glacial acetic acid, and cool. Filter the precipitate (6-aminouracil).
Phase 2: Nitrosation & Reduction (The Critical Step)
This protocol uses Sodium Hydrosulfite (Sodium Dithionite, Na
-
Nitrosation:
-
Suspend 6-aminouracil in water.
-
Add Sodium Nitrite (NaNO
, 1.1 eq) and acidify with HCl at 0–5°C. -
Observation: A deep violet/red precipitate of 5-nitroso-6-aminouracil forms immediately.
-
-
Reduction (In situ):
-
Adjust pH to neutral/slightly alkaline with ammonia.
-
Add solid Sodium Hydrosulfite (Na
S O ) in portions to the heated suspension (50–60°C) until the red color is completely bleached to a tan/yellow slurry. -
Mechanism: The dithionite reduces the nitroso (-NO) group directly to the amine (-NH
).
-
-
Isolation as Hydrochloride Salt:
Comparative Analysis of Reduction Methods
Choosing the right reduction method is critical for yield and purity.
| Method | Reagent | Yield | Pros | Cons |
| Dithionite Reduction | Na | 70-80% | Fast, one-pot, no heavy metals. | Exothermic; requires careful pH control. |
| Catalytic Hydrogenation | H | 85-95% | High purity, cleanest workup. | Requires pressure equipment; catalyst cost. |
| Ammonium Sulfide | (NH | 50-60% | Historical method (Traube). | Colloidal sulfur contamination; foul odor. |
| Zinc/Acid | Zn + HCl | 60-70% | Cheap reagents. | Difficult to remove Zn salts; product loss during filtration. |
Part 3: Pharmacological Significance & Modern Applications
While historically a precursor for caffeine, 5,6-diaminouracil derivatives are now pivotal in the design of Adenosine Receptor Antagonists (specifically A
The Xanthine Connection
Xanthines (1,3-disubstituted purine-2,6-diones) are synthesized by cyclizing 5,6-diaminouracils with carboxylic acids.[6]
-
Theophylline: Cyclization with formic acid.
-
8-Substituted Xanthines: Cyclization with other aldehydes or carboxylic acids (e.g., benzoic acid).
Case Study: Istradefylline (Nourianz)
Istradefylline is an adjunctive treatment for Parkinson's disease. Its core structure is a xanthine derivative synthesized via a modified Traube sequence.
-
Precursor: 1,3-Diethyl-5,6-diaminouracil.
-
Reaction: The diaminouracil is coupled with a styryl-carboxylic acid derivative and cyclized to form the (E)-8-styrylxanthine core.
-
Significance: This demonstrates the "plug-and-play" nature of the diaminouracil scaffold—changing the N1/N3 substituents and the C8 cyclization partner creates vast libraries of bioactive molecules.
Diagram 2: Pharmacological Divergence
This diagram illustrates how 5,6-diaminouracil serves as a divergent node for various drug classes.
Caption: Divergent synthesis showing 5,6-diaminouracil as the parent of xanthines, pteridines, and modern drugs.
Modern Research Frontiers
-
Multicomponent Reactions (MCRs): Recent studies (2015-2024) utilize 6-aminouracils in one-pot MCRs to generate pyrido[2,3-d]pyrimidines, which show potent antibacterial and antifungal activity.
-
Enzyme Inhibition: 5-Aminouracil derivatives have been identified as inhibitors of human carbonic anhydrase (hCA) and acetylcholinesterase (AChE), expanding their utility beyond simple purine precursors.[7]
References
-
Traube, W. (1900).[8] Der Aufbau der Harnsäuregruppe. Berichte der deutschen chemischen Gesellschaft, 33(2), 1371–1383.
-
Sherman, W. R., & Taylor, E. C. (1963). 5,6-Diaminouracil Hydrochloride. Organic Syntheses, Coll. Vol. 4, p. 247.
-
Koch, P., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-Amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 75.
-
Javahershenas, R. (2021).[3][4] Recent developments in applications of aminouracil in the synthesis of the heterocyclic compound via multicomponent reaction. Arkivoc, 2021(i), 236-272.[3][9]
-
Fischer, E. (1899). Syntheses in the Purine Group. Nobel Lecture.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scribd.com [scribd.com]
- 3. scispace.com [scispace.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Traube Purine Synthesis [drugfuture.com]
- 9. researchgate.net [researchgate.net]
The Scaffold of Potency: 5,6-Diamino-3-methyluracil Hemihydrate in Purine Analog Synthesis
Topic: Role of 5,6-Diamino-3-methyluracil, Hemihydrate in Nucleotide Research Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.
Executive Summary
In the architecture of nucleotide research and drug discovery, 5,6-Diamino-3-methyluracil (Hemihydrate) serves as a critical "gateway scaffold." It is the penultimate intermediate in the classic Traube Purine Synthesis , enabling the construction of the xanthine core—a privileged structure in medicinal chemistry.
While often overshadowed by its famous derivatives (Theophylline, Caffeine, and Theobromine), this diaminouracil is the precise chemical checkpoint where structural diversity is introduced into the purine ring system. For researchers, it offers a versatile platform for synthesizing Adenosine Receptor (AR) antagonists, bronchodilators, and modified nucleobases used to probe DNA/RNA structural dynamics.
This guide details the mechanistic utility, experimental protocols, and analytical validation of 5,6-Diamino-3-methyluracil, moving beyond standard recipes to explain the why and how of its application.
Chemical Profile & Stability[1]
The hemihydrate form is the thermodynamically stable species typically supplied for laboratory use. Its stability profile is superior to the anhydrous form, which can be hygroscopic.
| Property | Specification |
| IUPAC Name | 5,6-diamino-3-methylpyrimidine-2,4(1H,3H)-dione hemihydrate |
| CAS Number | 5598-53-8 (Anhydrous ref); 733974-56-8 (Hemihydrate ref) |
| Molecular Formula | C₅H₈N₄O₂[1][2][3][4][5][6][7] · 0.5 H₂O |
| Molecular Weight | 165.15 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Low in cold water/ethanol; soluble in dilute mineral acids and alkali hydroxides. |
| Stability | Stable under ambient conditions. Sensitive to strong oxidizing agents. |
Expert Insight: The amino groups at positions 5 and 6 differ significantly in nucleophilicity. The 5-amino group is more electron-rich and nucleophilic, making it the primary site for initial attack in cyclization reactions. Understanding this electronic bias is crucial for controlling regioselectivity during complex syntheses.
Mechanistic Core: The Traube Synthesis[8][9][10][11][12]
The primary utility of 5,6-Diamino-3-methyluracil is its conversion into purines via the Traube Synthesis . This involves the insertion of a one-carbon unit between the two amino nitrogens to close the imidazole ring.[8]
The Cyclization Pathway
The choice of the one-carbon donor determines the substituent at the C8 position of the final purine:
-
Formic Acid / Triethyl Orthoformate: Yields C8-H (e.g., Theophylline).
-
Aldehydes/Carboxylic Acids: Yields C8-Alkyl/Aryl derivatives (High potency AR antagonists).
-
Urea/Phosgene: Yields 8-oxopurines (Uric acid derivatives).
Visualization: The Synthetic Logic
The following diagram illustrates the synthesis of the scaffold and its divergent pathways to bioactive purines.
Caption: The Traube Synthesis pathway illustrating the central role of 5,6-Diamino-3-methyluracil in generating diverse xanthine derivatives.
Experimental Protocols
Protocol A: Synthesis of Theophylline (Ring Closure)
This protocol demonstrates the classic conversion using Triethyl Orthoformate (TEOF) . TEOF is often preferred over formic acid in modern medicinal chemistry because it acts as a dehydrating agent, driving the equilibrium toward the cyclized product.
Reagents:
-
5,6-Diamino-3-methyluracil, Hemihydrate (1.0 eq)
-
Triethyl Orthoformate (TEOF) (Excess, solvent/reagent)
-
Catalytic p-Toluenesulfonic acid (pTSA) (Optional, 0.1 eq)
Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Suspend 5,6-Diamino-3-methyluracil (e.g., 10 mmol) in TEOF (20 mL).
-
Note: The starting material is sparingly soluble. The reaction is heterogeneous initially.
-
-
Reaction: Heat the mixture to reflux (approx. 146°C).
-
Observation: As the reaction proceeds, the suspension typically clears or changes texture as the intermediate formamide cyclizes.
-
-
Monitoring: Monitor by TLC (System: CHCl₃/MeOH 9:1). The diamine spot (low Rf) should disappear, replaced by the higher Rf Theophylline spot.
-
Workup: Cool the mixture to room temperature. The product often precipitates.
-
If solid forms: Filter and wash with cold ether.
-
If no solid: Evaporate TEOF under reduced pressure. Recrystallize the residue from hot water or ethanol.
-
Protocol B: Synthesis of 8-Substituted Analogs (Oxidative Cyclization)
For generating high-affinity Adenosine Receptor antagonists (e.g., 8-phenyltheophylline).
Reagents:
-
5,6-Diamino-3-methyluracil (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Oxidant: Ferric Chloride (FeCl₃) or air bubbling.
-
Solvent: Ethanol/Water (1:1).[6]
Methodology:
-
Schiff Base Formation: Reflux the diamine and benzaldehyde in ethanol for 2 hours. This forms the 5-benzylideneamino intermediate.
-
Cyclization: Add FeCl₃ (catalytic) and continue heating. The oxidant is required to dehydrogenate the intermediate dihydro-purine ring to the aromatic xanthine system.
-
Purification: The 8-substituted products are typically hydrophobic and precipitate upon cooling/dilution with water.
Analytical Verification (Self-Validating Data)
To ensure the integrity of your scaffold before proceeding to valuable nucleoside analogs, verify the identity of the hemihydrate using these parameters.
| Technique | Diagnostic Signal | Structural Interpretation |
| ¹H NMR (DMSO-d₆) | δ 2.8 - 3.2 ppm (s, 3H) | N3-Methyl group. Distinct singlet. |
| δ 5.8 - 6.2 ppm (s, 2H) | C5-NH₂ (Broad singlet, exchangeable with D₂O). | |
| δ 6.5 - 7.0 ppm (s, 2H) | C6-NH₂ (Often distinct from C5-NH₂ due to electronics). | |
| δ 10.5 ppm (s, 1H) | N1-H (Uracil imide proton). | |
| IR Spectroscopy | 3300 - 3450 cm⁻¹ | Primary amine (NH₂) stretching (Doublet). |
| 1650 - 1700 cm⁻¹ | Carbonyl (C=O) stretching (Uracil core).[9] | |
| Mass Spectrometry | m/z 157.07 [M+H]⁺ | Parent ion (Anhydrous mass). |
Common Impurity:
-
5-Nitroso-6-amino-3-methyluracil: Appears as a red/violet contaminant. Detected by a distinct UV absorbance shift and lack of the C5-NH₂ signal in NMR.
Applications in Drug Development[14][15]
Adenosine Receptor (AR) Modulation
The xanthine scaffold derived from this diamine is the "master key" for ARs.
-
A1 Antagonists: Renal protection, diuresis.
-
A2A Antagonists: Parkinson’s disease treatment (e.g., Istradefylline analogues).
-
Mechanism: The planar purine ring mimics adenine, blocking the receptor site. Substituents at C8 (introduced via the diamine) dictate selectivity between A1, A2A, and A3 subtypes.
Modified Nucleosides for Structural Biology
Researchers use 5,6-diamino-3-methyluracil to synthesize Isoguanine or Xanthosine analogs. When incorporated into oligonucleotides:
-
Base Pairing Studies: Used to test non-canonical Watson-Crick pairing (e.g., Hoogsteen pairing).
-
Groove Width Probes: The N3-methyl group projects into the major/minor groove (depending on glycosylation), acting as a steric probe to analyze DNA-protein interactions.
References
-
Traube Purine Synthesis Mechanism & Review
- Source: Comprehensive Heterocyclic Chemistry II.
- Context: Detailed mechanistic review of the cycliz
-
Synthesis of Theophylline and Caffeine
- Title: Synthesis of Xanthine Deriv
- Source: Asian Journal of Chemistry, 2013.
- Context: Protocols for microwave-assisted and thermal cyclization using triethyl orthoform
-
Structural Studies on Carboxamides of 5,6-Diaminouracils
- Title: Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Deriv
- Source: Molecules (MDPI), 2019.
-
Context: NMR characterization and structural analysis of the scaffold and its derivatives.[9]
-
Adenosine Receptor Antagonists Development
- Title: Recent Synthetic Approaches Towards Biologically Potent Deriv
- Source: ResearchG
- Context: Application of the scaffold in designing A2A selective antagonists.
-
Preparation of 5,6-Diaminouracils (Organic Syntheses)
- Title: Uracil, 5,6-diamino-, hydrochloride.
- Source: Organic Syntheses, Coll. Vol. 4, p.247.
- Context: The foundational protocol for synthesizing the diamine precursor
Sources
- 1. FR2398064A1 - NEW PROCESS FOR PREPARING 5,6-DIAMINO-URACIL FROM 5-NITROSO-6-AMINO-URACIL - Google Patents [patents.google.com]
- 2. CN104744470A - Synthesis method for theophylline - Google Patents [patents.google.com]
- 3. CH629788A5 - PROCESS FOR PRODUCTION OF 5,6-DIAMINOURACIL. - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 8. scribd.com [scribd.com]
- 9. ajpr.umsha.ac.ir [ajpr.umsha.ac.ir]
Technical Guide: Biological Activities & Therapeutic Potential of Methyluracil Derivatives
Executive Summary
This technical guide analyzes the pharmacological versatility of the 6-methyluracil scaffold. Historically utilized as a metabolic booster and regenerative agent, recent structure-activity relationship (SAR) studies have repositioned methyluracil derivatives as potent candidates for neurodegenerative disorders (Alzheimer’s), oncology (thymidylate synthase inhibition), and virology (NNRTIs). This document synthesizes mechanistic insights, experimental protocols, and structural optimization strategies for drug development professionals.
Part 1: Structural Foundation & SAR Landscape
The biological activity of methyluracil stems from its pyrimidine core, which mimics natural nucleobases (uracil, thymine), allowing it to interface with critical enzymes of nucleic acid metabolism and specific neural receptors.
Core Scaffold Analysis
The 6-methyluracil ring offers four primary vectors for derivatization:
-
N1 & N3 Positions: Critical for solubility and receptor binding affinity. Long-chain alkylation here facilitates blood-brain barrier (BBB) penetration.
-
C5 Position: The "active" carbon for electrophilic substitution. Halogenation or alkylation here often dictates cytotoxicity and metabolic stability.
-
C6 Position: The methyl group provides steric bulk and lipophilicity, distinguishing it from uracil.
Figure 1: Structure-Activity Relationship (SAR) map of 6-methyluracil, linking specific chemical modifications to therapeutic outcomes.
Part 2: Neurotherapeutic Applications (Alzheimer’s Disease)[1][2]
The most significant recent advancement involves N1,N3-bis(alkylamino) derivatives acting as dual-binding site inhibitors of Acetylcholinesterase (AChE). Unlike standard drugs (e.g., Donepezil) that bind only the catalytic site, these derivatives span the enzyme gorge, binding both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) .
Mechanism of Action: Dual Inhibition
-
CAS Binding: Inhibits acetylcholine hydrolysis, boosting neurotransmission.
-
PAS Binding: Prevents AChE-induced aggregation of Beta-Amyloid (Aβ) fibrils, a hallmark of Alzheimer's pathology.
Experimental Protocol: Ellman’s Assay for AChE Inhibition
Objective: Determine the IC50 of methyluracil derivatives against human AChE (hAChE).[1]
Reagents:
-
Phosphate Buffer (0.1 M, pH 8.0)
-
DTNB (5,5′-dithiobis-(2-nitrobenzoic acid))
-
Substrate: Acetylthiocholine iodide (ATCh)
-
Enzyme: Recombinant hAChE
Workflow:
-
Preparation: Dissolve test compounds in DMSO (stock) and dilute with buffer.
-
Incubation: In a 96-well plate, mix:
-
150 µL Phosphate Buffer
-
20 µL Test Compound Solution (varying concentrations)
-
20 µL hAChE solution (0.05 U/mL)
-
Incubate at 25°C for 20 minutes to allow inhibitor-enzyme binding.
-
-
Reaction Trigger: Add 10 µL of DTNB/ATCh mixture (1 mM each).
-
Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes.
-
Calculation: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Validation Criteria:
-
Reference Standard: Donepezil (Typical IC50 ≈ 5–10 nM).
-
Selectivity Index: Compare IC50(hAChE) vs. IC50(hBuChE). High selectivity (>100-fold) reduces peripheral side effects.
Part 3: Oncology & Cytotoxic Profiles[3]
Derivatives modified at the C5 position (e.g., with hexynyl or selenium moieties) exhibit potent cytotoxicity against adenocarcinoma lines (e.g., HuTu-80).
Mechanism: Thymidylate Synthase (TS) Inhibition & Apoptosis
Methyluracil derivatives can mimic the substrate for Thymidylate Synthase, blocking the methylation of dUMP to dTMP. This halts DNA synthesis, arresting cells in the S-phase or G1-phase , leading to mitochondrial apoptosis.
Key Data Summary: Cytotoxicity Profiles
| Compound Class | Target Cell Line | IC50 (µM) | Mechanism | Reference |
| C5-Hexynyl derivatives | HuTu-80 (Duodenal) | 2.5 - 5.0 | G1 Arrest / Membrane Permeabilization | [1] |
| Se-containing uracils | MCF-7 (Breast) | < 10.0 | Oxidative Stress / Apoptosis | [2] |
| Uracil-Coumarin Hybrids | HT-29 (Colon) | 0.65 | Cell Cycle Arrest (G2/M) | [3] |
Protocol: MTT Cell Viability Assay
-
Seeding: Plate cancer cells (e.g., 5 × 10³ cells/well) in 96-well plates; incubate 24h.
-
Treatment: Add methyluracil derivatives (0.1 – 100 µM) for 48–72h.
-
Labeling: Add 20 µL MTT solution (5 mg/mL in PBS); incubate 4h at 37°C.
-
Solubilization: Remove medium; add 150 µL DMSO to dissolve formazan crystals.
-
Quantification: Read absorbance at 570 nm. Calculate % viability relative to DMSO control.
Part 4: Antiviral & Antimicrobial Activity[4][5][6]
HIV-1 Reverse Transcriptase Inhibition
1,6-bis[(benzyloxy)methyl]uracil derivatives function as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[2]
-
Structural Logic: The benzyloxymethyl wings provide hydrophobic interactions within the NNRTI binding pocket (allosteric site) of the viral polymerase, locking the enzyme in an inactive conformation.
-
Activity: Sub-micromolar inhibition of HIV-1 replication in MT-4 cells.
Antimicrobial Mechanism (Amphiphilic Derivatives)
Cationic amphiphilic methyluracil derivatives disrupt bacterial membranes.
-
Target: Negatively charged bacterial cell walls (S. aureus, ESKAPE pathogens).
-
Action: Electrostatic attraction followed by hydrophobic insertion of alkyl chains causes pore formation and leakage of intracellular content.
Figure 2: Mechanism of action for methyluracil-based NNRTIs inhibiting HIV-1 replication.
Part 5: Synthesis Methodologies
To access these derivatives, two primary synthetic pathways are employed.[3][4]
Pathway A: N-Alkylation (For Neuro/Antiviral Agents)
Reaction: Nucleophilic substitution at N1/N3.
-
Reagents:
-dibromoalkanes (e.g., 1,5-dibromopentane), K₂CO₃ (base), DMF (solvent). -
Conditions: 80°C, 12h.
-
Product: 1,3-bis(bromoalkyl)-6-methyluracil intermediate, subsequently reacted with secondary amines (e.g., benzylamines) to yield the final functionalized inhibitor.
Pathway B: C5-Functionalization (For Cytotoxic Agents)
Reaction: Electrophilic substitution or Coupling.
-
Halogenation: Reaction with
or in acetic acid yields 5-halo-6-methyluracil. -
Sonogashira Coupling: React 5-iodo-6-methyluracil with terminal alkynes (e.g., 1-hexyne) using Pd(PPh₃)₂Cl₂/CuI catalyst to install carbon chains for cytotoxicity optimization.
References
-
Antimicrobial and Cytotoxic Agents in 6-methyluracil Molecules. Bentham Science. Available at: [Link]
-
Synthesis of 6-Methyluracil Derivatives and Their Pharmacological Activity. CyberLeninka. Available at: [Link]
-
Recent advancements in Uracil and 5-Fluorouracil hybrids as potential anticancer agents. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors. PubMed (NIH). Available at: [Link]
-
Macrocyclic derivatives of 6-methyluracil as ligands of the peripheral anionic site of acetylcholinesterase. Royal Society of Chemistry. Available at: [Link]
-
1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1. PubMed (NIH). Available at: [Link]
Sources
- 1. 6-Methyluracil derivatives as acetylcholinesterase inhibitors for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. 6-Methyluracil | C5H6N2O2 | CID 12283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. cyberleninka.ru [cyberleninka.ru]
The Synthetic Pivot: A Technical Guide to 5,6-Diaminouracil and Its Analogs
[1][2][3]
Abstract
5,6-Diaminouracil (5,6-DAU) represents a critical "synthetic pivot" in heterocyclic chemistry.[1][2][3][4][5] As the penultimate intermediate in the Traube purine synthesis and a direct precursor to pteridines and lumazines, its utility in drug discovery is vast.[2] However, its handling requires specific technical discipline due to its high susceptibility to oxidative degradation.[2][3][4][5] This guide provides a rigorous examination of its synthesis, reactivity profile, and application in developing adenosine receptor antagonists and antiproliferative agents.[2][3][4][5]
Chemical Profile & Critical Reactivity
5,6-Diaminouracil (CAS: 3240-72-0) is defined by a pyrimidine-2,4-dione core substituted with vicinal amino groups at positions 5 and 6.[2]
The "Vicinal Diamine" Effect
The defining feature of 5,6-DAU is the electron-rich vicinal diamine system.[1][2] This structural motif makes the molecule an exceptional nucleophile for condensation reactions but also the source of its primary handling challenge: oxidative instability .[2]
-
Tautomerism: In solution, 5,6-DAU exists in equilibrium with imine tautomers, though the amine form predominates in neutral media.[2][3][4][5]
-
Oxidative Degradation: Upon exposure to air, particularly in basic solution, 5,6-DAU undergoes oxidative dimerization and polymerization.[2][3][4][5] The formation of deep purple or blue pigments (resembling murexide) is a visual indicator of degradation (formation of alloxantin-like species).[2]
Synthesis: The Modified Traube Pathway
The most robust route to 5,6-DAU is the classical Traube synthesis, modernized to improve yields and purity.[1][2][3] The pathway proceeds from 6-aminouracil via nitrosation and subsequent reduction.[2]
Mechanistic Pathway (Graphviz)[3][4][5]
Figure 1: The two-step synthesis of 5,6-diaminouracil from 6-aminouracil. Note the color change from the red nitroso intermediate to the tan/white final product.[2]
Validated Experimental Protocol
Objective: Synthesis of 5,6-Diaminouracil Hydrochloride (Scale: ~0.1 mol)
Step 1: Nitrosation [1][2][3][6][7][8][9]
-
Dissolution: Suspend 6-aminouracil (12.7 g, 0.1 mol) in 100 mL of water at 80°C. Add NaOH (4.0 g) to aid dissolution if necessary, then neutralize with acetic acid.
-
Addition: Add sodium nitrite (7.0 g, 0.1 mol) dissolved in minimal water.
-
Precipitation: Add concentrated HCl dropwise while stirring. The solution will turn deep violet/red as 5-nitroso-6-aminouracil precipitates.
-
Isolation: Filter the red solid and wash with cold water.[1][2] Do not dry completely if moving immediately to Step 2.[2]
Step 2: Dithionite Reduction (The "Clean" Method)
Why Dithionite? Unlike sulfide reductions (ammonium sulfide), sodium dithionite (
-
Suspension: Suspend the wet nitroso cake in 150 mL of water at 50°C.
-
Reduction: Add solid sodium dithionite in portions.
-
Visual Endpoint: The reaction is complete when the deep red color of the nitroso compound bleaches to a pale tan or white suspension.[2]
-
-
Acidification: To stabilize the product, immediately add concentrated HCl (20 mL). The hydrochloride salt is more stable than the free base.[2]
-
Filtration: Cool to 4°C. Filter the tan solid.
-
Purification: Wash with acetone (to remove water and sulfur byproducts) and dry under vacuum over
.[1][9]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Synthetic Utility: The Heterocyclic Branch Point
5,6-DAU is a "bidentate" electrophile/nucleophile hybrid.[1][2] The choice of the co-reactant determines the fused ring system formed.[2]
Divergent Synthesis Pathways (Graphviz)[3][4][5]
Figure 2: Divergent synthesis pathways.[3] Pathway A leads to purines (imidazole fusion), while Pathway B leads to pteridines (pyrazine fusion).[2][3][4][5]
Comparative Cyclization Conditions
The following table summarizes conditions for closing the imidazole ring to form Xanthines (Pathway A), a key step in synthesizing adenosine receptor antagonists.
| Reagent | Conditions | Mechanism | Yield | Notes |
| Formic Acid | Reflux (100°C), 2-4h | Formylation then dehydration | 60-75% | Classic Traube method.[1][2] Harsh conditions may degrade sensitive substituents.[2] |
| Triethyl Orthoformate | Ac2O catalyst, Reflux | One-pot cyclization | 70-85% | Anhydrous conditions.[1][2] Cleaner workup. |
| COMU / R-COOH | DMF, RT, 10 min | Amide coupling then base closure | >85% | Modern Best Practice. Mild. Allows installation of complex C8 substituents [1].[1][2] |
| Aldehydes (R-CHO) | Oxidative cyclization | Schiff base + Oxidation | 40-60% | Requires oxidant (FeCl3 or air).[1][5] Lower yields due to side reactions.[2] |
Medicinal Chemistry Applications
The 5,6-DAU scaffold is the structural parent of Xanthines , a class of drugs with profound pharmacological history (e.g., Caffeine, Theophylline).[1][2][3][4][5] Modern research focuses on 8-substituted xanthines derived from 5,6-DAU.[1][2]
Adenosine Receptor Antagonism
Analogs synthesized from 5,6-DAU by condensing with aryl carboxylic acids (using the COMU method described above) are potent antagonists of Adenosine Receptors (ARs).[1][2][3][4][5]
-
Target:
and receptors.[3][4][5] -
Therapeutic Indication: Parkinson's disease (
antagonists), asthma, and potential cancer immunotherapy (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> blockade prevents T-cell suppression).[1][3][4][5]
Pteridine-based Antifolates
Condensation of 5,6-DAU with alpha-keto esters yields pteridines that mimic folic acid.[2] These analogs function as:
References
-
Marx, D., et al. (2019).[1][2][3][4][5] "Fast, Efficient, and Versatile Synthesis of 6-Amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines." Frontiers in Chemistry, 7, 85.
-
Organic Syntheses. (1963).[2][5] "Diaminouracil Hydrochloride."[2][9] Organic Syntheses, Coll.[2][3][4][5] Vol. 4, p.247. [3][4]
-
Javahershenas, R. (2021).[1][2][3][4][5][10] "Recent Developments in Applications of Aminouracil in the Synthesis of the Heterocyclic Compound via Multicomponent Reaction." Arkivoc, 2021(i), 236-272.[1][2][3][4][10]
-
Müller, C. E., & Jacobson, K. A. (2011).[2][3][4][5] "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology, 200, 151–199.[2][3][4][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
- 5. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 8. Traube Purine Synthesis [drugfuture.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. scispace.com [scispace.com]
Methodological & Application
synthesis of 5,6-Diamino-3-methyluracil, Hemihydrate from 5-nitroso-6-aminouracil
Application Note: Scalable Synthesis of 5,6-Diamino-3-methyluracil, Hemihydrate
Executive Summary
This technical guide details the protocol for synthesizing 5,6-Diamino-3-methyluracil, Hemihydrate (
While catalytic hydrogenation is possible, this protocol utilizes Sodium Dithionite (
Reaction Chemistry & Mechanism
The synthesis involves the reduction of the nitroso group (
Pathway Diagram
Figure 1: Reductive pathway from nitroso-uracil to diaminouracil using sodium dithionite.
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Stoichiometry | 2.0 - 2.5 eq. | Dithionite decomposes in hot water; excess ensures complete reduction of the nitroso group. |
| Temperature | 50°C - 70°C | Higher temperatures accelerate reduction but increase dithionite decomposition ( |
| pH Control | Mildly Alkaline (pH 8-9) | Prevents premature protonation of the amine; facilitates solubility of the starting material. |
| Endpoint | Color Change | The reaction is self-indicating: the deep violet/red suspension turns pale yellow/tan. |
| Atmosphere | Inert ( | 5,6-diaminouracils are oxidation-sensitive and can form purple compounds (rubidium-like salts) if exposed to air while wet. |
Experimental Protocol
Target: Synthesis of ~10 g of 5,6-Diamino-3-methyluracil, Hemihydrate.
Materials & Reagents
-
Precursor: 6-Amino-3-methyl-5-nitrosouracil (10.0 g, ~58.8 mmol).
-
Reducing Agent: Sodium Dithionite (
), technical grade (>85%), ~25 g. -
Solvent: Deionized Water (100 mL).
-
Base: Ammonium Hydroxide (25%
), trace amount for pH adjustment. -
Equipment: 3-neck round-bottom flask, mechanical stirrer (overhead preferred due to slurry thickness), reflux condenser, internal thermometer.
Step-by-Step Procedure
-
Setup: Equip the 3-neck flask with the mechanical stirrer and thermometer. Place in a heating mantle or water bath.
-
Suspension: Charge the flask with 10.0 g of 6-amino-3-methyl-5-nitrosouracil and 100 mL of water .
-
Note: The starting material is sparingly soluble and will form a bright red/violet suspension.
-
-
Activation: Heat the suspension to 50°C . Add a small quantity (2-3 mL) of Ammonium Hydroxide to facilitate partial dissolution and buffer the pH.
-
Reduction (The "Bleaching" Step):
-
While stirring vigorously, add Sodium Dithionite solid in small portions (approx. 2-3 g per portion).
-
Observation: The reaction is exothermic. Monitor temperature; do not exceed 75°C.
-
Caution: Sulfur dioxide (
) gas is evolved. Perform strictly in a fume hood. -
Continue addition until the characteristic rose-red color of the nitroso compound completely disappears and is replaced by a heavy, tan or yellowish precipitate.
-
Total Dithionite: Typically requires 20–25 g depending on reagent quality.
-
-
Digestion: Once the color change is permanent, maintain heating at 70°C for 15 minutes to ensure reaction completion and coarsen the precipitate (Ostwald ripening).
-
Crystallization: Remove the heat source. Allow the mixture to cool slowly to room temperature (20-25°C), then chill in an ice bath to 0-5°C for 30 minutes.
-
Isolation: Filter the solid under vacuum (Buchner funnel).
-
Wash 1: Ice-cold water (2 x 20 mL) to remove inorganic salts (sulfites/sulfates).
-
Wash 2: Cold Ethanol or Acetone (1 x 20 mL) to facilitate drying (Optional, but improves purity).
-
-
Drying: Dry the filter cake in a vacuum oven at 40°C for 4 hours.
-
Critical: Do not over-dry at high temperatures (>80°C) or the water of hydration (hemihydrate) may be lost, leading to the anhydrous form which may have different solubility profiles.
-
Characterization & Quality Control
The product, 5,6-Diamino-3-methyluracil, is an amphoteric solid.
| Test | Expected Result | Notes |
| Appearance | Pale yellow to tan powder | Darkening indicates oxidation (formation of violuric acid derivatives). |
| Melting Point | > 300°C (Decomposes) | Distinct from starting material (which also has high MP but is red). |
| Solubility | Soluble in dilute HCl and NaOH; Insoluble in Ethanol. | Dissolves in acid to form the hydrochloride salt. |
| UV-Vis | Loss of the nitroso absorption band (~530 nm). | |
| Chemical Formula | MW: 156.14 (anhydrous) / 165.15 (hemihydrate).[1] |
Troubleshooting & Optimization
-
Issue: Product remains red/pink.
-
Cause: Incomplete reduction.
-
Fix: Re-suspend in warm water and add more sodium dithionite until color persists as yellow.
-
-
Issue: Low Yield.
-
Cause: Product solubility in water.[2]
-
Fix: Ensure the solution is cooled to near 0°C before filtration. The hemihydrate is significantly less soluble in cold water than the anhydrous form.
-
-
Issue: Blue/Purple surface on filter cake.
-
Cause: Air oxidation of the wet amine.
-
Fix: Minimize air flow through the filter cake. Cover the funnel with a watch glass or nitrogen blanket during filtration.
-
Safety & Compliance
-
Sodium Dithionite: Self-heating; may catch fire if wet. Releases toxic
gas upon contact with water/acid. -
Nitroso Compounds: Many nitroso compounds are suspected carcinogens. Handle with gloves and dust masks.
-
Waste Disposal: The filtrate contains sulfites and sulfates. Treat with dilute bleach (hypochlorite) to oxidize residual sulfites to sulfates before disposal, checking pH regulations.
References
-
Organic Syntheses , Coll. Vol. 4, p.247 (1963); Vol. 38, p.15 (1958). Uracil, 5,6-diamino-, hydrochloride.[3] (Describes the dithionite reduction methodology).
-
BenchChem. Synthesis of 6-Amino-5-nitroso-3-methyluracil. (Provides context on the precursor synthesis).
-
National Institutes of Health (NIH) - PubChem. 5,6-Diamino-1,3-dimethyluracil. (Chemical and physical properties of the analog class).
-
Google Patents. Process for Preparing 5,6-Diamino-Uracil from 5-Nitroso-6-Amino-Uracil (FR2398064A1).
Sources
Laboratory Protocol: Preparation of 5,6-Diamino-3-methyluracil
This Application Note and Protocol is designed for researchers and drug development professionals requiring high-purity 5,6-Diamino-3-methyluracil . This compound is a critical intermediate in the Traube synthesis of xanthine derivatives, specifically 3-methylxanthine and Theobromine (3,7-dimethylxanthine).[1]
Introduction & Strategic Analysis
The synthesis of 5,6-diamino-3-methyluracil requires precise regiochemical control.[1] The core challenge lies in the initial condensation of methylurea and ethyl cyanoacetate. Depending on reaction conditions, this can yield either 6-amino-1-methyluracil (thermodynamically favored in standard ethoxide conditions) or 6-amino-3-methyluracil .[1]
For applications requiring 3-methylxanthine or Theobromine , the methyl group must be located at the N3 position of the uracil ring (which corresponds to the N1 position in the final xanthine if using standard purine numbering, or stays N3 if using systematic pyrimidine numbering). This protocol utilizes a validated route involving nitrosation followed by reductive cleavage.[2]
Reaction Pathway
The synthesis proceeds in three distinct stages:
-
Condensation: Formation of the pyrimidine scaffold (6-Amino-3-methyluracil).[1][2][3]
-
Nitrosation: Electrophilic substitution at C5 to form the nitroso intermediate.[4]
-
Reduction: Conversion of the nitroso group to an amine using Sodium Dithionite (Na₂S₂O₄).[2]
Figure 1: Synthetic pathway from basic precursors to the target diamine.
Safety & Hazard Assessment
| Hazard Class | Risk Description | Mitigation Strategy |
| Nitrosation | Formation of toxic NOx gases; Exothermic.[1] | Perform in a fume hood; maintain temp <5°C. |
| Sodium Dithionite | Self-heating; releases SO₂ upon contact with acid/water.[1] | Store dry; quench excess with care. |
| Sodium Ethoxide | Highly caustic; moisture sensitive. | Use anhydrous conditions; wear chemical-resistant gloves.[1] |
Materials & Equipment
Reagents
-
Starting Material: 6-Amino-3-methyluracil (Commercial or synthesized via methylurea + ethyl cyanoacetate).[1][3]
-
Nitrosation: Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl, 6M), Glacial Acetic Acid.
-
Reduction: Sodium Dithionite (Na₂S₂O₄, technical grade >85%), Ammonium Hydroxide (NH₄OH).
-
Solvents: Ethanol (Absolute), Distilled Water.
Equipment
-
Three-neck round-bottom flask (500 mL or 1 L).[1]
-
Mechanical stirrer (Magnetic stirring may fail due to heavy precipitation).
-
Temperature probe/thermometer.
-
Ice-salt bath.[1]
-
Vacuum filtration setup (Buchner funnel).
Detailed Experimental Protocol
Step 1: Nitrosation of 6-Amino-3-methyluracil
Target: 6-Amino-3-methyl-5-nitrosouracil[1]
This step introduces a nitrogen atom at the C5 position.[2][5] The reaction is visually self-indicating, transitioning from a white suspension to a deep violet/rose precipitate.[1]
-
Preparation: In a 1 L beaker equipped with a mechanical stirrer, suspend 10.0 g (71 mmol) of 6-Amino-3-methyluracil in 150 mL of warm water.
-
Acidification: Add 10 mL of Glacial Acetic Acid. If the solid does not dissolve, slight heating (to 60°C) may be required, but cool back to room temperature before proceeding.
-
Cooling: Place the beaker in an ice-salt bath. Cool the suspension to 0–5°C .
-
Addition: Prepare a solution of 5.5 g (80 mmol) Sodium Nitrite (NaNO₂) in 20 mL water. Add this solution dropwise to the stirred suspension over 20 minutes.
-
Critical Check: Monitor temperature strictly. Do not exceed 10°C.
-
-
Reaction: The mixture will turn a characteristic deep violet or rose-red color immediately.[1] Stir for an additional 60 minutes at 0-5°C to ensure complete precipitation.
-
Isolation: Filter the violet solid under vacuum. Wash with 50 mL ice-cold water and 20 mL cold ethanol to remove excess acid and nitrite.[1]
-
Yield: Expect ~11.0 g of the nitroso intermediate. Proceed directly to reduction (drying is not necessary and increases decomposition risk).
Step 2: Reduction to 5,6-Diamino-3-methyluracil
Target: 5,6-Diamino-3-methyluracil[1][2]
Sodium dithionite is chosen for its mildness and ease of handling compared to catalytic hydrogenation or ammonium sulfide.
-
Suspension: Transfer the wet nitroso filter cake (from Step 1) into a 500 mL three-neck flask. Add 100 mL of water and 10 mL of 12.5% Ammonium Hydroxide (optional, to maintain basic pH which stabilizes the diamine).
-
Heating: Heat the violet suspension to 50–60°C with stirring.
-
Reduction: Add solid Sodium Dithionite (Na₂S₂O₄) in small portions (approx. 2-3 g at a time).
-
Stoichiometry: Typically requires 2-2.5 molar equivalents, but add until the endpoint is reached.[1]
-
-
Endpoint Detection: The reaction is complete when the deep violet color completely disappears , leaving a yellowish or off-white suspension.[1]
-
Troubleshooting: If the color persists, add more dithionite and ensure temperature is maintained at 60°C.
-
-
Crystallization: Once bleached, heat to 80-90°C for 10 minutes to ensure full solubility (if the product is soluble) or to coagulate the precipitate. Then, allow the mixture to cool slowly to 4°C (refrigerator or ice bath).
-
Filtration: Collect the pale yellow/white crystals by vacuum filtration.
-
Purification: Wash with cold, degassed water (to prevent oxidation). The product is air-sensitive in solution but relatively stable as a dry solid.[1]
-
Storage: Store under nitrogen or in a desiccator.
Figure 2: Operational workflow for the conversion of the precursor to the final diamine.
Characterization & Quality Control
| Parameter | Expected Value/Observation | Method |
| Appearance | White to pale yellow powder | Visual |
| Melting Point | >300°C (Decomposes) | Capillary MP |
| Solubility | Soluble in dilute acid/base; poor in water | Solubility Test |
| UV-Vis | Shift in λmax upon acidification (protonation) | UV Spectrophotometry |
| Identity (NMR) | 1H NMR (DMSO-d6): δ 2.9-3.1 (s, 3H, N-CH3)δ 5.8-6.2 (bs, 2H, NH2)Absence of C5-H signal.[1] | NMR Spectroscopy |
Critical Note on Regiochemistry: If the starting material was synthesized via direct condensation of methylurea and ethyl cyanoacetate in NaOEt, there is a high risk of obtaining the 1-methyl isomer.[1]
-
3-methyl isomer (Target): Used for Theobromine/3-methylxanthine synthesis.[1]
-
1-methyl isomer: Used for 1-methylxanthine synthesis.[1]
-
Verification: Use HMBC NMR to correlate the methyl protons to the carbonyl carbons. In 3-methyluracil, the methyl group correlates with C2 and C4.[1] In 1-methyluracil, it correlates with C2 and C6.[1]
References
-
BenchChem. (2025).[2] An In-Depth Technical Guide to the Synthesis of 6-Amino-5-nitroso-3-methyluracil. Retrieved from
-
ChemicalBook. (2025). 3-Methylxanthine Synthesis and Precursors. Retrieved from
-
Shejul, et al. (2019). Synthesis of Xanthine Derivatives by Ring Closure Reaction. Asian Journal of Chemistry. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 5,6-Diamino-1,3-dimethyluracil (Analog Reference). Retrieved from [1]
-
National Institutes of Health (NIH). (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils. Frontiers in Chemistry. Retrieved from
Sources
use of 5,6-Diamino-3-methyluracil as a precursor for xanthine derivatives
Application Note: High-Yield Synthesis of Xanthine Derivatives using 5,6-Diamino-3-methyluracil
Abstract & Strategic Value
5,6-Diamino-3-methyluracil (DAMU) is a critical pyrimidine precursor in the synthesis of xanthine-based pharmacophores. Unlike generic purine synthesis, the use of DAMU allows for the regioselective construction of 3-methylxanthine and 3,8-disubstituted xanthine derivatives. These scaffolds are foundational in the development of adenosine receptor antagonists (A1/A2A), phosphodiesterase (PDE) inhibitors, and bronchodilators.
This guide details the Traube Purine Synthesis pathway, optimizing the cyclization of DAMU with C1 donors. We present two distinct protocols: a rapid microwave-assisted method for unsubstituted imidazole ring closure and a two-step amide-coupling route for 8-functionalized derivatives.
Scientific Foundation: The Traube Mechanism
The transformation of 5,6-diamino-3-methyluracil into a xanthine derivative relies on the formation of an imidazole ring fused to the existing pyrimidine core.
Mechanism of Action:
-
N-Formylation: The highly nucleophilic 5-amino group attacks an activated carbonyl center (formic acid, orthoformate, or acyl chloride).
-
Cyclodehydration: Under thermal or alkaline conditions, the amide nitrogen (at C5) condenses with the amine at C6 (or vice versa, depending on tautomerism), eliminating water/alcohol to close the imidazole ring.
Regiochemistry: Because the starting material is N3-methylated, the resulting xanthine retains this methylation at the N3 position . This is critical for structure-activity relationship (SAR) studies, as N3-methylxanthines often exhibit distinct metabolic stability and receptor affinity compared to their N1-isomers.
Figure 1: General pathway for the conversion of 5,6-diamino-3-methyluracil to xanthine derivatives via Traube Synthesis.
Application Note 1: Synthesis of 3-Methylxanthine
Target: 3-Methylxanthine (3-MX) CAS: 1076-22-8 Significance: A metabolite of theophylline and a scaffold for non-selective adenosine antagonists.
Methodology Comparison: While classical reflux with formic acid is reliable, it is slow (2–4 hours) and often requires tedious workup. The Triethyl Orthoformate (TEOF) method, particularly under microwave irradiation, is superior for yield and purity.
-
Classical (Formic Acid): Yield ~65-75%. Time: Hours.[1]
-
Modern (TEOF/Microwave): Yield >85%.[2][3] Time: <10 minutes.
Application Note 2: Synthesis of 8-Substituted Xanthines
Target: 8-Alkyl/Aryl-3-methylxanthines Significance: Functionalization at the C8 position dramatically alters selectivity for Adenosine A2A vs. A2B receptors.
Methodology: Direct reaction with carboxylic acids using a coupling agent (COMU or EDC) followed by alkaline cyclization. This avoids the harsh conditions of acyl chloride generation and tolerates sensitive functional groups on the R-group.
Figure 2: Two-step synthesis protocol for 8-substituted derivatives via amide intermediate.
Detailed Experimental Protocols
Protocol A: Rapid Synthesis of 3-Methylxanthine (Microwave-Assisted)
Reagents:
-
5,6-Diamino-3-methyluracil (1.0 eq)
-
Triethyl Orthoformate (TEOF) (Excess, acts as solvent/reagent)
-
Solvent: None (Neat) or Ethanol if required.
Procedure:
-
Preparation: In a microwave-safe pressure tube (10 mL), suspend 1.0 g (approx. 5.8 mmol) of 5,6-diamino-3-methyluracil in 6 mL of TEOF.
-
Irradiation: Seal the tube. Set microwave reactor to 160°C with a hold time of 5 minutes (Power: ~120 W).
-
Expert Tip: If using a conventional oil bath, reflux at 145°C for 2 hours.
-
-
Workup: Cool the reaction vessel to room temperature. A heavy precipitate will form.
-
Isolation: Filter the solid under vacuum. Wash the filter cake with cold diethyl ether (2 x 10 mL) to remove unreacted TEOF.
-
Purification: Recrystallize from boiling water. 3-Methylxanthine is sparingly soluble in cold water but soluble in hot water.
Validation:
-
TLC: Silica gel, MeOH:CHCl3 (1:9). Product Rf ~ 0.4 (Starting material is lower/baseline).
Protocol B: Synthesis of 8-Phenyl-3-methylxanthine (Coupling Method)
Reagents:
-
5,6-Diamino-3-methyluracil (1.0 eq)
-
Benzoic Acid (1.1 eq)
-
COMU (1.1 eq)
-
DIPEA (2.0 eq)
-
DMF (Dry)
Procedure:
-
Coupling: Dissolve Benzoic acid, COMU, and DIPEA in DMF. Stir for 5 min to activate. Add 5,6-diamino-3-methyluracil.[4][5] Stir at Room Temperature for 2–4 hours.
-
Checkpoint: Monitor by TLC.[6] The formation of the amide intermediate (less polar than diamine) should be visible.
-
-
Precipitation: Pour the reaction mixture into ice water. Filter the resulting amide precipitate. Dry the solid.[1]
-
Cyclization: Suspend the dried amide in 10% aqueous NaOH (10 mL per gram). Reflux for 30 minutes.
-
Neutralization: Cool to RT and acidify with HCl to pH 5–6. The xanthine product will precipitate.
-
Isolation: Filter, wash with water, and dry.
Quality Control & Troubleshooting
| Parameter | Specification / Observation | Troubleshooting |
| Appearance | White to off-white powder | Blue/Purple: Oxidation of diamine precursor. Use fresh precursor or add sodium dithionite during workup. |
| Solubility | Soluble in NaOH, Hot Water. Insoluble in Ether. | If insoluble in NaOH, cyclization may be incomplete (intermediate amide is less acidic). |
| 1H NMR | 3-Methyl singlet at ~3.3-3.5 ppm. Absence of broad NH2 signals (5.0-6.0 ppm). | Extra peaks: Check for residual TEOF (quartet/triplet) or DMF. |
Expert Tip on Stability: 5,6-Diamino-3-methyluracil is sensitive to oxidation. It should be stored at -20°C under argon. If the starting material is dark violet, recrystallize it from water containing a pinch of sodium dithionite before use.
References
-
Shejul, J. K., et al. (2006). Synthesis of Xanthine Derivatives by Ring Closure Reaction. Asian Journal of Chemistry. Link
-
Müller, C. E., et al. (2006).[1] Microwave-assisted synthesis of xanthine derivatives. Arkivoc. Link
-
Jacobson, K. A., et al. (2019).[3] Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry. Link
-
Traube, W. (1900).[7] Der Aufbau der Xanthinbasen aus der Cyanessigsäure. Berichte der deutschen chemischen Gesellschaft. (Foundational Reference).
-
ChemicalBook. (2024). Product Monograph: 5,6-Diamino-3-methyluracil. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 5,6-DIAMINO-3-METHYLURACIL, HEMIHYDRATE CAS#: [m.chemicalbook.com]
- 6. 3-Methylxanthine synthesis - chemicalbook [chemicalbook.com]
- 7. Traube Purine Synthesis [drugfuture.com]
Advanced Application Note: Medicinal Chemistry Utility of 5,6-Diamino-3-methyluracil
[1]
Executive Summary
5,6-Diamino-3-methyluracil is a high-value pyrimidine scaffold utilized primarily as a precursor in the Traube purine synthesis .[1] Its structural distinctiveness lies in the specific N3-methylation, which preserves the N1-H functionality.[1] This feature is critical for medicinal chemists designing N1-substituted xanthines , 3-methylxanthine derivatives , and theobromine analogs .[1] Unlike its fully methylated counterpart (1,3-dimethyl), this scaffold allows for divergent synthesis at the N1 position, a key region for optimizing pharmacokinetic properties (solubility, metabolic stability) and receptor affinity (specifically Adenosine
This guide details the application of this scaffold in synthesizing 8-substituted xanthines and fused heterocyclic systems, providing validated protocols for oxidative cyclization and amide-mediated ring closure.[1]
Core Applications in Drug Discovery[1][2]
Synthesis of 8-Substituted-3-Methylxanthines (Adenosine Receptor Antagonists)
The primary utility of 5,6-diamino-3-methyluracil is the synthesis of xanthine-based adenosine receptor antagonists.[1] The 3-methylxanthine core is a pharmacophore found in bronchodilators and psychostimulants.[1]
-
Mechanism: The vicinal diamine motif at positions 5 and 6 undergoes condensation with electrophiles (aldehydes or carboxylic acids) to form an intermediate (Schiff base or amide), which is subsequently cyclized to form the imidazole ring of the purine system.
-
Therapeutic Relevance: 8-substituted derivatives are potent antagonists for
receptors (Parkinson’s disease targets) and receptors (asthma/inflammation targets). The N1-H site allows for late-stage diversification (e.g., introduction of propargyl or solubilizing groups).[1]
Development of Kinase Inhibitors (Pyrimido-fused systems)
Beyond xanthines, this scaffold is used to construct pyrimido[4,5-b]diazepines and pteridines .[1] These fused systems mimic the ATP-binding pocket of kinases.[1]
-
Application: Reaction with 1,2-dicarbonyl compounds yields pteridines, which are explored as inhibitors of EGFR and other tyrosine kinases.[1]
Technical Diagrams & Pathways
Pathway Visualization: Traube Synthesis of Xanthines
The following diagram illustrates the divergent pathways available from the 5,6-diamino-3-methyluracil scaffold.
Caption: Divergent synthetic pathways from 5,6-diamino-3-methyluracil yielding 8-substituted xanthines via aldehyde or acid routes.[1]
Validated Experimental Protocols
Protocol A: Oxidative Cyclization with Aldehydes (The "One-Pot" Method)
Purpose: Rapid generation of 8-aryl-3-methylxanthine libraries.[1] Scope: Tolerates electron-withdrawing and electron-donating groups on the aldehyde.
Materials:
-
5,6-Diamino-3-methyluracil (1.0 eq)[1]
-
Substituted Benzaldehyde (1.1 eq)
-
Iodine (
) (1.2 eq) or Ferric Chloride ( ) -
Solvent: DMF or Ethanol/Water (1:1)
Step-by-Step Methodology:
-
Condensation: Dissolve 5,6-diamino-3-methyluracil (1.0 mmol) and the appropriate aldehyde (1.1 mmol) in Ethanol (10 mL). Add a catalytic amount of Acetic Acid (3 drops).
-
Reflux: Heat the mixture to reflux for 2–4 hours. Monitor by TLC (formation of the yellow Schiff base intermediate).
-
Oxidative Cyclization:
-
Green Chemistry Variant: Cool the solution to room temperature. Add Iodine (1.2 mmol) and stir at 60°C for 4 hours.
-
Traditional Variant: Add
(1.5 eq) in ethanol and reflux for 2 hours.
-
-
Quenching: Pour the reaction mixture into cold water containing 5% sodium thiosulfate (to remove excess iodine).
-
Isolation: Collect the precipitate by filtration. Wash with water and cold ethanol. Recrystallize from DMF/Water.
Yield Expectation: 75–90% depending on aldehyde sterics.
Protocol B: Amide Coupling with Carboxylic Acids (COMU Method)
Purpose: Synthesis of xanthines with sensitive functional groups where oxidative conditions (Protocol A) are too harsh.
Materials:
-
Carboxylic Acid (R-COOH)[1]
-
Coupling Reagent: COMU or EDC.HCl
-
Base: DIPEA (Diisopropylethylamine)
Step-by-Step Methodology:
-
Activation: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) in DMF. Add DIPEA (2.0 eq) and COMU (1.1 eq). Stir for 15 minutes at room temperature.
-
Coupling: Add 5,6-diamino-3-methyluracil (1.0 eq) to the activated ester. Stir at room temperature for 3–6 hours.
-
Intermediate Isolation: Pour into ice water. The 6-amino-5-carboxamidouracil intermediate usually precipitates.[1] Filter and dry.
-
Ring Closure: Suspend the intermediate in 10% aqueous NaOH (or 2M NaOH). Heat to reflux for 30–60 minutes.
-
Neutralization: Cool and acidify with HCl to pH 5. The xanthine product will precipitate.
Comparative Data: Cyclization Methods
The choice of cyclization method critically impacts yield and purity. The following table summarizes conditions for the conversion of the Schiff base to the Xanthine core.
| Method | Reagent | Conditions | Typical Yield | Pros | Cons |
| Oxidative | EtOH, Reflux, 2h | 80-92% | High yield, robust | Iron waste, difficult purification | |
| Oxidative | DMF, 80°C, 4h | 70-85% | Metal-free, cleaner workup | Requires thiosulfate quench | |
| Oxidative | Air/ | DMSO, 100°C, >12h | 50-65% | Greenest reagent | Slow, lower yields, side reactions |
| Dehydrative | Reflux, 1h | 85-95% | Very fast | Harsh acidic conditions, not compatible with acid-labile groups |
References
-
Traube Purine Synthesis Overview
- Recent Advances in the Synthesis of Xanthines: A Short Review.
-
Source:
-
COMU Coupling Protocol
- Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines.
-
Source:
-
Aldehyde Condensation Mechanism
-
Synthesis of 8-substituted xanthines via oxidative cyclization of Schiff bases.[1]
-
Source:
-
-
Chemical Properties & CAS Verification
- 5,6-Diamino-1,3-dimethyluracil (Related Scaffold)
-
Source:
Application Note: High-Performance Liquid Chromatography (HPLC) Purity Analysis of 5,6-Diamino-3-methyluracil
Executive Summary
5,6-Diamino-3-methyluracil (DAMU) is a critical pyrimidine intermediate utilized primarily in the synthesis of xanthine derivatives, such as theobromine and pentoxifylline. Its purity is paramount as impurities can lead to toxic by-products in downstream pharmaceutical synthesis.
Analyzing DAMU presents specific challenges:
-
High Polarity: The presence of two amino groups and two carbonyls on the pyrimidine ring makes retention on standard C18 columns difficult.
-
Oxidative Instability: The ortho-diamine motif is highly susceptible to oxidation, leading to the formation of colored impurities (e.g., uric acid derivatives) during sample preparation.
-
Amine Tailing: Interaction between the basic amine groups and residual silanols on silica columns can cause severe peak tailing.
This guide details a robust, stability-indicating RP-HPLC method designed to overcome these challenges, ensuring precise purity analysis suitable for drug development environments.
Chemical Context & Impurity Profiling[1]
Understanding the synthesis and degradation pathways is essential for identifying potential impurities. DAMU is typically synthesized via the nitrosation of 3-methyl-6-aminouracil followed by reduction.
Impurity & Degradation Pathway Diagram
Figure 1: Synthesis and degradation pathways of 5,6-Diamino-3-methyluracil showing critical impurities.
Method Development Strategy
Stationary Phase Selection
Standard C18 columns often fail to retain DAMU due to its hydrophilicity.
-
Selected Column: End-capped Polar-Embedded C18 (e.g., Phenomenex Synergi Fusion-RP or Waters SymmetryShield RP18).
-
Rationale: The polar-embedded group provides shielding of silanols (reducing amine tailing) and enhances retention of polar compounds in highly aqueous mobile phases without "phase collapse" (dewetting).
Mobile Phase & pH Control
-
Buffer: Potassium Phosphate (20 mM).
-
pH: Adjusted to 4.5 .
-
Rationale: The pKa of the amino groups suggests they are partially protonated at neutral pH. Lowering the pH to 4.5 ensures the amino groups are protonated, but the phosphate buffer suppresses silanol ionization. This pH also stabilizes the molecule against rapid oxidation compared to alkaline conditions.
-
Rationale: Methanol is preferred over Acetonitrile for uracils as it often provides better selectivity for the polar functional groups and reduces the risk of precipitation with phosphate buffers.
Detection Wavelength
Uracil derivatives exhibit strong UV absorption due to the conjugated pyrimidine ring.
-
Wavelength: 265 nm .
-
Rationale: Based on the UV spectrum of methyluracils, the
typically lies between 260–270 nm. 265 nm provides optimal sensitivity for the main peak and key impurities like the nitroso-intermediate.
Detailed Experimental Protocol
Reagents and Equipment
-
Reagents: HPLC-grade Methanol, Potassium Dihydrogen Phosphate (
), Phosphoric Acid (85%), HPLC-grade Water (18.2 MΩ). -
Standard: 5,6-Diamino-3-methyluracil Reference Standard (>99.0%).[3]
-
Equipment: HPLC System with binary pump, autosampler, column oven, and PDA/UV detector.
Chromatographic Conditions
| Parameter | Setting |
| Column | Polar-Embedded C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 4.5 |
| Mobile Phase B | Methanol (100%) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Volume | 10 µL |
| Detection | UV @ 265 nm (Bandwidth 4 nm) |
| Run Time | 20 Minutes |
Gradient Program
A shallow gradient is necessary to separate the polar starting material from the product.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibrate |
| 2.0 | 95 | 5 | Isocratic Hold |
| 12.0 | 70 | 30 | Linear Gradient |
| 15.0 | 20 | 80 | Wash |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | Stop |
Sample Preparation (Critical for Stability)
-
Diluent: 20 mM Phosphate Buffer pH 4.5 (Degassed). Do not use pure water or alkaline buffers.
-
Stock Solution: Dissolve 10 mg of DAMU in 50 mL of Diluent. Sonicate briefly (< 2 mins) to avoid heating/degradation.
-
Working Standard: Dilute Stock to 0.1 mg/mL.
-
Precaution: Analyze samples within 4 hours of preparation. If autosampler storage is required, maintain temperature at 4°C and use amber vials to prevent photo-oxidation.
System Suitability & Validation Criteria
To ensure the method is "Trustworthy" and self-validating, the following criteria must be met before routine analysis.
| Parameter | Acceptance Limit | Rationale |
| Tailing Factor ( | Ensures minimal silanol interaction with amine groups. | |
| Theoretical Plates (N) | Indicates sufficient column efficiency. | |
| Resolution ( | Between DAMU and nearest impurity (usually 3-methyl-6-aminouracil). | |
| RSD (Area) | For 5 replicate injections of the standard. | |
| LOD / LOQ | S/N > 3 / S/N > 10 | Required for trace impurity analysis. |
Troubleshooting Guide
Common Issues and Solutions
Issue 1: Peak Tailing (> 1.5)
-
Cause: Secondary silanol interactions or column aging.
-
Fix: Ensure buffer pH is 4.5. If problem persists, add 0.1% Triethylamine (TEA) to the buffer to compete for silanol sites, or replace the column with a fresh "Base Deactivated" (BDS) column.
Issue 2: Extra Peaks Appearing Over Time
-
Cause: Oxidation of the sample in the vial.
-
Fix: Check autosampler temperature (must be cooled). Add 0.1% Ascorbic Acid to the sample diluent as an antioxidant if the assay allows (verify ascorbic acid peak does not interfere, usually elutes at void volume).
Issue 3: Retention Time Drift
-
Cause: "Phase Collapse" if using 100% aqueous on a standard C18.
-
Fix: Ensure the column is explicitly "AQ" or "Polar Embedded" type. Ensure at least 3-5% organic modifier is present at the start of the gradient.
References
-
PubChem. (n.d.). 5-Acetylamino-6-amino-3-methyluracil Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Marx, D., Wingen, L. M., Schnakenburg, G., Müller, C. E., & Scholz, M. S. (2019).[4] Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry. Retrieved October 26, 2023, from [Link]
-
Nikolaychuk, P. A. (2022). UV Spectra of Aqueous or Ethanolic Solutions of Twenty-Seven Active Pharmaceutical Ingredients. Scripta Scientifica Pharmaceutica. Retrieved October 26, 2023, from [Link]
-
Yeole, R. D., et al. (2009). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences. Retrieved October 26, 2023, from [Link]
Sources
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. mdpi.com [mdpi.com]
- 3. 5-Acetylamino-6-amino-3-methyluracil | C7H10N4O3 | CID 88299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Core: A Guide to NMR and Mass Spectrometry of 5,6-Diamino-3-methyluracil Derivatives
Introduction: The Pivotal Role of 5,6-Diamino-3-methyluracil Derivatives
5,6-Diamino-3-methyluracil and its derivatives are foundational scaffolds in medicinal chemistry and drug development.[1][2] These compounds serve as crucial precursors for the synthesis of a diverse array of biologically active heterocyclic molecules, including xanthines and pteridines, which exhibit a wide spectrum of therapeutic properties such as antimicrobial, anticancer, and antiviral activities.[1][3] The precise structural characterization of these derivatives is paramount to understanding their structure-activity relationships (SAR) and ensuring the synthesis of the intended regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for the unambiguous elucidation of these molecular structures. This guide provides a detailed exploration of the application of NMR and MS for the characterization of 5,6-diamino-3-methyluracil derivatives, offering in-depth protocols and expert insights for researchers in the field.
Part 1: Unraveling Connectivity with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei.[4][5] For 5,6-diamino-3-methyluracil derivatives, ¹H and ¹³C NMR are fundamental for initial structural verification, while 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are critical for determining the specific site of substitution on the uracil core, a common challenge in their synthesis.[6][7]
Key Considerations for NMR Analysis
The choice of deuterated solvent is a critical first step and can significantly influence the observed chemical shifts, particularly for exchangeable protons (e.g., -NH and -NH₂). Dimethyl sulfoxide-d₆ (DMSO-d₆) is frequently employed due to its excellent solubilizing power for these often polar compounds and its ability to slow down the exchange of amide and amine protons, allowing for their observation in the ¹H NMR spectrum.[7][8]
Visualizing the Core Structure and Key NMR Interactions
Caption: Key HMBC correlations in a 5,6-diamino-3-methyluracil derivative.
¹H and ¹³C NMR Spectral Data Summary
The following table summarizes typical chemical shift ranges for the core protons and carbons of 5,6-diamino-3-methyluracil derivatives in DMSO-d₆. These values can vary depending on the nature and position of substituents.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| N1-H | 10.0 - 11.0 | - | Broad singlet, exchangeable with D₂O.[7][8] |
| 6-NH₂ | 5.5 - 6.5 | - | Broad singlet, exchangeable with D₂O.[7][8] |
| 5-NH₂ | 4.5 - 5.5 | - | Broad singlet, exchangeable with D₂O. |
| N3-CH₃ | 3.0 - 3.5 | 25.0 - 30.0 | Sharp singlet.[7] |
| C2 | - | 150.0 - 153.0 | Carbonyl carbon.[7] |
| C4 | - | 159.0 - 161.0 | Carbonyl carbon.[7][8] |
| C5 | - | 85.0 - 90.0 | Highly dependent on substitution at the 5-amino group.[7][8] |
| C6 | - | 150.0 - 154.0 | [8] |
Experimental Protocol for NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified 5,6-diamino-3-methyluracil derivative.
-
Dissolve the sample in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.[6]
-
Ensure complete dissolution; gentle warming or sonication may be applied if necessary.
-
For referencing, the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C) is typically used.[9]
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum to assess purity and identify characteristic proton signals.
-
Obtain a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C and potentially long relaxation times for quaternary carbons, a sufficient number of scans should be acquired.
-
If regioisomeric ambiguity exists, perform 2D NMR experiments.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is invaluable for establishing connectivity across quaternary carbons and heteroatoms. For example, a correlation between a substituent's proton and C5 or C6 of the uracil ring can confirm the site of attachment.[6]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are in close proximity. It can be used to confirm the spatial relationship between a substituent and protons on the uracil ring.[6][7]
-
-
Part 2: Deciphering Molecular Weight and Fragmentation with Mass Spectrometry
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[4] For the analysis of 5,6-diamino-3-methyluracil derivatives, soft ionization techniques such as Electrospray Ionization (ESI) are preferred as they typically produce intact molecular ions (or pseudomolecular ions), providing accurate molecular weight information.[10][11] High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of the molecular ion, further confirming the compound's identity.[8]
Fragmentation Pathways: A Diagnostic Tool
Tandem mass spectrometry (MS/MS) experiments involve the isolation of a precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable structural information.[10][11] For uracil derivatives, common fragmentation pathways involve the loss of small neutral molecules from the core ring structure.
Visualizing a Plausible Fragmentation Pathway
Caption: A generalized fragmentation pathway for a uracil derivative in positive ESI-MS.
Expected Mass Spectrometry Data
This table outlines common observations in the ESI-MS analysis of 5,6-diamino-3-methyluracil derivatives.
| Ion | Description | Significance |
| [M+H]⁺ | Protonated molecular ion | Provides the molecular weight of the compound.[10] |
| [M+Na]⁺ | Sodium adduct | Can also be used to determine the molecular weight. |
| [M-H]⁻ | Deprotonated molecular ion | Observed in negative ion mode.[10] |
| [M+H - H₂O]⁺ | Loss of water | A common fragmentation for compounds with hydroxyl or amino groups.[12] |
| [M+H - CO]⁺ | Loss of carbon monoxide | Characteristic fragmentation of the uracil ring.[12] |
| [M+H - HNCO]⁺ | Loss of isocyanic acid | Another characteristic fragmentation of the uracil ring. |
Experimental Protocol for Mass Spectrometry Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.
-
The solvent system should be compatible with the ESI source.
-
A small amount of an acid (e.g., 0.1% formic acid) is often added to the solvent to promote protonation in positive ion mode.[10][11]
-
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.
-
Acquire a full scan mass spectrum in both positive and negative ion modes to identify the molecular ion.
-
Perform HRMS analysis to obtain the accurate mass of the molecular ion and determine its elemental composition.
-
If structural confirmation is needed, conduct an MS/MS experiment on the isolated molecular ion. Analyze the resulting fragmentation pattern to corroborate the proposed structure.
-
Synergistic Power: Integrating NMR and MS Data
While NMR provides the detailed atomic connectivity and stereochemistry, and MS delivers the precise molecular weight and elemental composition, their combined power lies in the synergistic confirmation of a novel structure. For instance, the molecular formula determined by HRMS provides a crucial constraint for the interpretation of NMR spectra. Conversely, the structural fragments identified through NMR must be consistent with the fragmentation patterns observed in the MS/MS spectrum. This integrated approach provides a self-validating system for the unambiguous structural elucidation of 5,6-diamino-3-methyluracil derivatives, a cornerstone of modern drug discovery.[13]
References
- Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Deriv
- Confirming Regioselectivity in 5,6-Diaminouracil Reactions: A 2D-NMR Comparison Guide - Benchchem.
- NMR signals of 6-aminouracil derivatives with various substituents in...
- Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - Frontiers.
- Supporting Inform
- The ¹H NMR spectra of 5,6‐diamino‐1,3‐dimethyluracil - ResearchG
- Ion fragmentation of small molecules in mass spectrometry.
- High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characteriz
- The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on...
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
- Mass Spectrometry: Fragment
- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC.
- NMR Based Methods for Metabolites Analysis - PMC - NIH.
- Ion fragmentation of small molecules in mass spectrometry Class overview.
- Synthesis of Heterocyclic Chiral Diamines and Use of Diamine-Based Chiral Guanidines to Determine Enantiopurity of Amino Acids.
- Study on the Mass Spectrometry Cleavage P
- Different modes of fragmentation in mass spectrometry explained - YouTube.
- Synthesis, characterization and spectroscopic properties of some new phenylazo-6-aminouracil - ResearchG
- Applications for Medicinal Chemistry - IMSERC - Northwestern University.
- Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review.
- FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Publishing.
- Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline - PMC.
- Stereocontrolled synthesis of some novel functionalized heterocyclic amino ester and amide derivatives with multiple stereocenters - RSC Publishing.
Sources
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 5. NMR Based Methods for Metabolites Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
- 8. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. uab.edu [uab.edu]
- 11. uab.edu [uab.edu]
- 12. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Applications for Medicinal Chemistry [imserc.northwestern.edu]
Application Note: Developing Novel Antibacterial Agents from Diaminopiperidine Derivatives
Abstract
The diaminopiperidine scaffold represents a privileged structure in modern antibacterial discovery, serving as a core pharmacophore for Novel Bacterial Topoisomerase Inhibitors (NBTIs) and aminoglycoside mimetics. While these derivatives exhibit potent activity against multidrug-resistant (MDR) pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus, their development is frequently attritioned by two critical failure modes: hERG channel inhibition (cardiotoxicity) and poor accumulation in Gram-negative bacteria. This application note provides a validated workflow for the rational design, synthesis, and biological profiling of 3,4- and 3,5-diaminopiperidine derivatives, specifically addressing the "permeability-toxicity" trade-off.
Part 1: Rational Design & Structure-Activity Relationships (SAR)
The Scaffold Advantage
Unlike fluoroquinolones, diaminopiperidine-based NBTIs bind to a distinct pocket on the DNA-gyrase/DNA complex, avoiding cross-resistance. The piperidine ring acts as a soluble linker, positioning an aromatic "head" group to intercalate DNA and a "tail" group to interact with the GyrA subunit.
Critical Design Parameters:
-
Stereochemistry: The (3S,4S)-configuration is often essential for optimal binding affinity in NBTIs, whereas 3,5-cis-diaminopiperidines are preferred for ribosomal targeting (mimicking 2-deoxystreptamine).
-
Basicity & Permeability: The secondary amine of the piperidine contributes to high pKa (>9.0), facilitating accumulation in Gram-negatives via the self-promoted uptake pathway, but also increasing hERG liability.
-
Linker Polarity: Reducing lipophilicity (LogD) by introducing polar heteroatoms in the linker region has been proven to mitigate hERG inhibition while maintaining antibacterial potency.
Workflow Visualization
The following diagram outlines the iterative cycle for optimizing this scaffold.
Figure 1: Iterative "Design-Make-Test-Analyze" cycle for diaminopiperidine antibacterials.
Part 2: Chemical Synthesis Protocols
Protocol A: Synthesis of the (3S,4S)-Diaminopiperidine Core
This protocol focuses on the enantioselective synthesis required for NBTI activity.
Reagents:
-
N-Boc-3-pyrroline
-
Osmium tetroxide (
) -
Sodium azide (
) -
Palladium on Carbon (Pd/C)
Step-by-Step Methodology:
-
Epoxidation: Treat N-Boc-3-pyrroline with
-CPBA in at 0°C to yield the cis-epoxide. -
Ring Opening (Regioselective): React the epoxide with
in aqueous acetone at reflux. This introduces the first amine functionality with trans stereochemistry. -
Mesylation & Expansion: Treat the resulting alcohol with methanesulfonyl chloride (MsCl). Subsequent heating induces ring expansion to the piperidine system via an aziridinium intermediate.
-
Double Inversion: React with a second equivalent of azide to invert the stereocenter, yielding the cis-diazide (precursor to cis-diamine) or utilize chiral resolution for the (3S,4S)-trans isomer if targeting Gyrase.
-
Reduction: Hydrogenate using 10% Pd/C under
(50 psi) in MeOH for 12 hours to yield the free amine.
Validation Checkpoint:
-
NMR: Verify the disappearance of azide stretches (
) in IR and the appearance of amine protons in -NMR. -
Chiral HPLC: Ensure enantiomeric excess (ee) >95% using a Chiralpak AD-H column.
Part 3: Biological Evaluation Protocols
Protocol B: Broth Microdilution Assay (CLSI M07 Standard)
Reliable MIC data is the cornerstone of antibacterial development. This protocol adheres to CLSI M07 guidelines, optimized for cationic scaffolds like piperidines which can adhere to plastic surfaces.
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Polypropylene 96-well plates (prevents drug adsorption).
-
Control strains: S. aureus ATCC 29213, P. aeruginosa ATCC 27853.
Procedure:
-
Stock Preparation: Dissolve the diaminopiperidine derivative in DMSO to 10 mg/mL. Dilute 1:100 in CAMHB to avoid DMSO toxicity (>1% DMSO inhibits some bacteria).
-
Inoculum Prep: Suspend fresh bacterial colonies in saline to reach a 0.5 McFarland turbidity standard (
CFU/mL). -
Dilution: Dilute the suspension 1:150 in CAMHB to achieve the final testing concentration of
CFU/mL. -
Plating: Dispense 50 µL of drug solution (2x concentration) and 50 µL of inoculum into wells.
-
Note: Include a "Serum Shift" arm by adding 50% human serum to a parallel set of plates. Diaminopiperidines often bind albumin, raising MICs by 4-16 fold [1].
-
-
Incubation: 16–20 hours at 35°C ± 2°C.
-
Readout: The MIC is the lowest concentration showing no visible growth .[1]
Protocol C: hERG Inhibition Assay (Safety Profiling)
Piperidine derivatives are notorious for blocking the hERG potassium channel, leading to QT prolongation. Early screening is mandatory.
Methodology (Fluorescence Polarization): Instead of the low-throughput patch clamp, use a competitive binding assay for primary screening.
-
Tracer: Use a fluorescently labeled hERG binder (e.g., E-4031-Red).
-
Membranes: Incubate recombinant hERG-expressing membrane fractions with the test compound (0.1 nM – 100 µM) and tracer for 2 hours at 25°C.
-
Measurement: Measure fluorescence polarization. A decrease in polarization indicates displacement of the tracer by the test compound.
-
Threshold: Compounds with
are flagged for structural modification (e.g., lowering LogP or introducing an oxygen atom into the piperidine ring).
Part 4: Data Analysis & Mechanism of Action
Mechanism of Action: Dual Targeting
While many derivatives target PDF, the most potent broad-spectrum agents often act as NBTIs. The diagram below illustrates the binding mode difference between Fluoroquinolones (FQs) and Diaminopiperidine NBTIs.
Figure 2: Distinct binding sites of Fluoroquinolones vs. Diaminopiperidine NBTIs allow the latter to overcome FQ-resistance.
Comparative Data Summary
The following table highlights the impact of structural optimization on biological activity and toxicity [2, 3].
| Compound Class | R-Group Modification | S. aureus MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | hERG IC50 (µM) | Evaluation |
| Gen 1 | Benzyl-piperidine | 0.06 | 32 | 3.0 | Potent but toxic/impermeable |
| Gen 2 | N-linked cyclic amide | 0.12 | 8 | 31 | Improved safety, moderate entry |
| Gen 3 | Hydrophilic Linker | 0.25 | 4 | >100 | Lead Candidate Profile |
Interpretation:
-
Gen 1: High lipophilicity drives hERG potency (bad) and efflux in Gram-negatives.
-
Gen 3: Lowering LogD reduces hERG binding and exploits porin channels for better Gram-negative entry, despite a slight drop in Gram-positive intrinsic potency.
References
-
Antibacterial activity in serum of the 3,5-diamino-piperidine translation inhibitors. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Novel N-linked aminopiperidine inhibitors of bacterial topoisomerase type II: broad-spectrum antibacterial agents with reduced hERG activity. Source: PubMed URL:[Link]
-
Diminishing hERG inhibitory activity of aminopiperidine-naphthyridine linked NBTI antibacterials. Source: ScienceDirect / Bioorganic Chemistry URL:[Link]
-
Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically (M07). Source: Clinical and Laboratory Standards Institute (CLSI) URL:[2][3][4][Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 5,6-Diamino-3-methyluracil
This is the Technical Support Center guide for the purification of 5,6-Diamino-3-methyluracil . This guide is designed for researchers and process chemists requiring high-purity intermediates for xanthine synthesis (e.g., Theobromine, Caffeine analogs).
Core Purification Logic & Workflow
The purification of 5,6-Diamino-3-methyluracil is governed by its amphoteric nature and its susceptibility to oxidation . The crude material often contains unreacted 6-amino-3-methyl-5-nitrosouracil (rose-red/violet), inorganic salts (from sodium dithionite reduction), and oxidation byproducts (rubidium-colored).
Purification Decision Matrix (Graphviz)
Figure 1: Logical flow for the purification of 5,6-Diamino-3-methyluracil, prioritizing removal of nitroso impurities and inorganic salts.
Troubleshooting Guide (Q&A)
Issue 1: Persistent Pink or Violet Coloration
User Question: My purified product retains a pinkish or light violet hue even after recrystallization. Is this acceptable?
Technical Diagnosis: No, this indicates the presence of 6-amino-3-methyl-5-nitrosouracil (the intermediate) or oxidative degradation products. The diamine is inherently unstable and oxidizes to colored compounds (often purple/red) upon exposure to air.
-
Root Cause: Incomplete reduction during synthesis or air oxidation during the workup.
-
Corrective Action:
-
Redissolve the solid in dilute HCl.
-
Add small portions of Sodium Dithionite (Na₂S₂O₄) to the hot acidic solution until the color bleaches to a pale yellow or straw color.
-
Immediately neutralize and reprecipitate under an inert atmosphere (Nitrogen/Argon).
-
Issue 2: High Ash Content / Inorganic Residue
User Question: Combustion analysis shows high % residue (Ash). The product melts with decomposition but leaves significant white solids.
Technical Diagnosis: This is common when using sodium dithionite for reduction. The crude likely contains trapped Sodium Sulfate or Sodium Sulfite .
-
Root Cause: Insufficient washing or precipitating from a solution with high ionic strength.
-
Corrective Action:
-
Water Wash: The free base is only slightly soluble in cold water. Triturate (grind and wash) the solid with ice-cold deoxygenated water (3x volumes) to dissolve inorganic salts.
-
Reprecipitation: Dissolve in minimum hot dilute HCl, filter, and neutralize with Ammonia (volatile salt byproduct) instead of NaOH to prevent sodium entrapment.
-
Issue 3: Low Yield during Recrystallization
User Question: I dissolved the crude in hot water, but very little crystallized out upon cooling.
Technical Diagnosis: 5,6-Diamino-3-methyluracil has moderate solubility in hot water but can form supersaturated solutions or remain soluble if the pH is not optimized.
-
Root Cause: The compound is amphoteric. It is most soluble at high pH (as a salt) and low pH (as a salt). Minimum solubility (isoelectric point) is typically near neutral (pH 6–7).
-
Corrective Action:
-
Ensure the pH is adjusted strictly to 6.5–7.0 .
-
"Salt out" the product by adding Ethanol (antisolvent) after the solution has cooled to room temperature, then chill to 0°C.
-
Validated Purification Protocols
Method A: Acid-Base Reprecipitation (Standard)
Best for removing inorganic salts and trace nitroso impurities.
Materials:
-
Crude 5,6-Diamino-3-methyluracil
-
Ammonium Hydroxide (NH₄OH) or 10% NaOH
-
Sodium Dithionite (Na₂S₂O₄)[2]
-
Deoxygenated Water (Sparged with N₂)
Protocol:
-
Dissolution: Suspend 10 g of crude solid in 50-60 mL of 1M HCl . Heat to 60-70°C under nitrogen. The solid should dissolve completely (if black specks remain, filter hot through Celite).
-
Decolorization: If the solution is pink/red, add Sodium Dithionite (approx. 0.1 - 0.5 g) portion-wise until the solution turns pale yellow. Caution: SO₂ gas evolution.
-
Neutralization: Cool the solution to 40°C. Slowly add Ammonium Hydroxide dropwise with vigorous stirring. Monitor pH.
-
Crystallization: As pH approaches 6.0, a thick precipitate will form. Continue to pH 7.0.
-
Isolation: Cool the slurry to 0-5°C for 30 minutes. Filter under vacuum.[3]
-
Washing: Wash the cake with Ice-Cold Deoxygenated Water (2 x 10 mL) followed by Cold Ethanol (1 x 10 mL) to aid drying.
-
Drying: Dry in a vacuum oven at 40°C over P₂O₅. Store under Argon.
Method B: Bisulfite Salt Isolation (High Purity)
Best for bulk purification to reject organic byproducts.
Mechanism: Diaminouracils form stable, sparingly soluble bisulfite salts, while many organic impurities do not.
Protocol:
-
Dissolve the crude material in a solution of Sodium Bisulfite (NaHSO₃) in water at 70°C.
-
Allow the solution to cool.[2][3] The bisulfite salt of the diamine typically crystallizes out.
-
Regeneration: Suspend the salt in hot water and add dilute HCl to liberate the free amine (as HCl salt) or neutralize to get the free base.
Analytical Data & Specifications
| Parameter | Specification | Note |
| Appearance | Pale yellow to tan powder | Pink/Purple = Oxidation |
| Melting Point | > 300°C (dec.) | Decomposes without melting |
| Solubility (Water) | Slightly soluble (Cold) | Soluble in boiling water |
| Solubility (Acid) | Soluble (1M HCl) | Forms Hydrochloride salt |
| Solubility (Base) | Soluble (NaOH) | Forms Sodium salt |
| UV Absorption | In 0.1N HCl |
Frequently Asked Questions (FAQ)
Q: Can I store the purified compound on the shelf? A: No. The diamino group is highly electron-rich and prone to auto-oxidation. It must be stored in a tightly sealed container, preferably under an inert atmosphere (Nitrogen/Argon) at -20°C. If it turns purple, it must be repurified before use in critical steps.
Q: Is "5,6-Diamino-3-methyluracil" the same as "4,5-Diamino-1-methyluracil"? A: Nomenclature can be confusing due to tautomerism and numbering conventions (Uracil vs. Pyrimidine).
-
Uracil Numbering: N1, C2, N3, C4, C5, C6.
-
Target: The compound with a methyl group on N3 (between the two carbonyls) and amino groups at 5 and 6.[2]
-
Verification: Always check the structure or precursor. If synthesized from 6-amino-3-methyluracil, you have the 3-methyl isomer.
Q: Why do I use Ammonia for neutralization instead of NaOH? A: Ammonia forms Ammonium Chloride (NH₄Cl), which is highly soluble in water and easily washed away. NaOH forms NaCl, which can co-precipitate if the solution is too concentrated, leading to high ash content.
References
-
Synthesis of Xanthine Precursors: Sherman, W. R., & Taylor, E. C. (1963). "Diaminouracil Hydrochloride".[4] Organic Syntheses, Coll.[3] Vol. 4, p. 247. (Note: Describes the general class purification via bisulfite/HCl).
-
Nitrosation and Reduction Protocol: BenchChem Technical Support. "Purification of 6-Amino-5-nitroso-3-methyluracil". (General reference for nitroso-uracil handling).
-
Solubility and Stability Data: ChemicalBook. "5,6-Diamino-3-methyluracil, Hemihydrate Properties".
-
Amide Coupling Applications: Müller, C. E., et al. (2019). "Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils". Frontiers in Chemistry. (Describes use of high-purity 5,6-diamino-3-methyluracil).
Sources
improving yield in the synthesis of 5-hydroxy-6-methyluracil
Welcome to the Technical Support Center
Subject: Optimization of 5-Hydroxy-6-Methyluracil (Isobarbituric Acid Derivative) Synthesis via Elbs Persulfate Oxidation.
Reference Ticket: #YIELD-OPT-5HMU
Executive Summary: The synthesis of 5-hydroxy-6-methyluracil (5-HMU) is notoriously sensitive to reaction parameters. While the standard Elbs persulfate oxidation is the most direct route, it historically suffers from low yields (15–30%) due to competing side reactions (ring opening) and incomplete hydrolysis of the sulfate intermediate. This guide provides an optimized protocol targeting 50–60% isolated yield (up to 80% with catalytic additives), addressing the specific physicochemical pitfalls of the pyrimidine ring oxidation.
Part 1: The Optimized Protocol (The "Gold Standard")
Do not rely on generic Elbs oxidation conditions.[1] The electron-donating methyl group at C6 alters the nucleophilicity of the C5 position compared to unsubstituted uracil.
Reagents & Stoichiometry Table
| Component | Role | Equiv. | Notes |
| 6-Methyluracil (6-MU) | Substrate | 1.0 | Must be finely ground to ensure rapid dissolution in NaOH. |
| NaOH (20% aq) | Base/Solvent | 2.5 - 3.0 | Essential to form the soluble dianion. |
| Potassium Persulfate ( | Oxidant | 1.2 - 1.5 | Fresh reagent required. Old persulfate degrades to sulfate, killing stoichiometry. |
| FeSO₄ (Optional) | Catalyst | 0.01 | Fenton-like catalysis can boost conversion rates (See Advanced Optimization). |
| HCl (conc.) | Hydrolysis | Excess | Used to drop pH < 1 for sulfate cleavage. |
Step-by-Step Workflow
-
Dianion Formation: Dissolve 6-MU in 20% NaOH. The solution must be clear.
-
Technical Insight: The reaction proceeds via the nucleophilic attack of the uracil C5-anion on the peroxide oxygen. Insufficient base leads to the mono-anion, which is significantly less reactive toward the persulfate dianion due to electrostatic repulsion.
-
-
Controlled Oxidation (The "Cold" Step):
-
Cool the solution to 15–20°C .
-
Add
saturated solution dropwise over 2–3 hours. -
Critical: Do not exceed 35°C. Higher temperatures favor the oxidative destruction of the pyrimidine ring (ring opening to urea derivatives).
-
-
Intermediate Maturation: Stir for 12 hours at room temperature.
-
Hydrolysis (The "Hot" Step):
-
Isolation: Cool to 4°C. The product precipitates as a crystalline solid. Filter, wash with ice-cold water, then ethanol.
Part 2: Visualizing the Mechanism & Failure Points
Understanding where the mass loss occurs is the first step to fixing it.
Caption: The critical path for Elbs oxidation. Note the bifurcation at the oxidation step; temperature control is the sole gatekeeper preventing ring destruction.
Part 3: Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned dark brown/black. What happened?
-
Diagnosis: Thermal decomposition (Ring Opening).
-
The Science: Pyrimidines are susceptible to oxidative ring cleavage at high temperatures, forming unstable urea derivatives that polymerize into "tar."
-
The Fix:
-
Strictly maintain T < 25°C during persulfate addition.
-
Ensure efficient stirring to prevent local hot spots (the reaction is exothermic).
-
Recovery: The batch is likely lost. Activated charcoal filtration might save some product, but purity will be compromised.
-
Q2: I obtained a white precipitate, but the NMR shows it's just starting material.
-
Diagnosis: Incomplete Oxidation or Premature Precipitation.
-
The Science: 6-Methyluracil is insoluble in acidic water. If you acidify before the sulfate intermediate has formed, you simply re-precipitate the starting material.
-
The Fix:
-
Check oxidant quality: Persulfate decomposes over time. Titrate or use a fresh bottle.
-
The "Double-Check" Step: Before the final boil (hydrolysis), acidify to pH 4–5 first. The precipitate here is starting material. Filter it off. The filtrate contains your product (as the sulfate ester). Then add excess HCl to the filtrate and boil.
-
Q3: Yield is stuck at 25%. How do I break the ceiling?
-
Diagnosis: Kinetic stagnation.
-
The Science: The reaction between the persulfate dianion (
) and the uracil dianion is sluggish due to electrostatic repulsion (negative repelling negative). -
The Fix (Advanced): Introduce a catalyst.[5][6]
-
Fe(II) Catalysis: Adding 1 mol%
creates a redox cycle (Fenton-like chemistry) that generates sulfate radicals ( ). These radicals are far more reactive than the persulfate ion, bypassing the electrostatic barrier. Warning: This reaction is much faster and more exothermic; cooling is critical.
-
Q4: The product won't precipitate after hydrolysis.
-
Diagnosis: Ionic Strength or pH issues.
-
The Science: 5-Hydroxy-6-methyluracil is amphoteric but least soluble at its isoelectric point. However, in highly concentrated salt solutions (created by neutralizing massive amounts of NaOH with HCl), the "Salting In" effect can sometimes keep it in solution.
-
The Fix:
-
Ensure pH is strongly acidic (< 1) during the boil, but adjust to pH ~2–3 for cooling/crystallization.
-
Concentrate the solution by rotary evaporation to 50% volume before cooling.
-
Part 4: Logic Tree for Yield Loss
Use this decision matrix to diagnose your current experiment.
Caption: Diagnostic flow for identifying the root cause of low yields.
References
-
Behrend, R., & Roosen, P. (1889).[7] Synthese der Isobarbitursäure.[7] Justus Liebigs Annalen der Chemie, 251(2), 235-256. (Foundational chemistry for uracil oxidation).[8][9]
-
Moskvin, A. V., et al. (1999). Method for producing 5-hydroxy-6-methyluracil.[2][3][10][11][12] Russian Patent RU2126391C1. Link (Describes the optimized industrial hydrolysis step for >50% yield).
-
Vagapova, G. I., et al. (2024). Efficient modification of peroxydisulfate oxidation reactions of nitrogen-containing heterocycles 6-methyluracil and pyridine.[11] Beilstein Journal of Organic Chemistry, 20, 2599–2607. Link (Modern catalytic optimization using metal-phthalocyanines).
-
Hurst, D. T. (1983).[2] Application of the Elbs persulfate oxidation to the preparation of 5-hydroxypyrimidines.[2] Australian Journal of Chemistry, 36(6), 1285-1289. Link (Mechanistic insights into the sulfate intermediate).
Sources
- 1. Elbs persulfate oxidation - Wikipedia [en.wikipedia.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. 6-Methyluracil synthesis - chemicalbook [chemicalbook.com]
- 5. Open Journal Systems [ojs.scineer-pub.com]
- 6. CN111333586A - Preparation method of compound containing 6-methyl uracil structure - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Efficient modification of peroxydisulfate oxidation reactions of nitrogen-containing heterocycles 6-methyluracil and pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. RU2126391C1 - 5-hydroxy-6-methyluracil synthesis method - Google Patents [patents.google.com]
Technical Support Center: 5,6-Diamino-3-methyluracil Stability & Degradation
The following Technical Support Guide is designed for researchers working with 5,6-Diamino-3-methyluracil (and its isomers). It moves beyond basic safety data sheets to address the specific instability mechanisms—primarily oxidative degradation—that cause experimental failure.
Product Focus: 5,6-Diamino-3-methyluracil (Key intermediate in Xanthine/Theobromine synthesis) Primary Risk Factor: Rapid Oxidative Decomposition (The "Redox Trap") User Level: Advanced / Research & Development
Part 1: The Degradation Mechanism (The "Why")
The primary cause of experimental failure with 5,6-diamino-3-methyluracil is not simple hydrolysis, but a rapid, radical-mediated oxidative cascade .
The Mechanism: Vicinal Diamine Oxidation
The 5,6-diamino moiety on the electron-rich pyrimidine ring is highly susceptible to oxidation by atmospheric oxygen. This reaction proceeds even at neutral pH but is accelerated under basic conditions (often used in cyclization reactions).
-
Phase 1: Formation of Quinone-Diimine. The diamine loses two protons and two electrons to form a quinone-diimine intermediate (often colored).
-
Phase 2: Hydrolysis to Alloxan Derivatives. The imine bonds are unstable in water and hydrolyze to ketones. The 5,6-diamino compound degrades into 5-hydroxy-6-methyluracil derivatives , dialuric acid , or alloxan analogs.
-
Phase 3: Dimerization (The "Pink/Purple" Complex). The oxidized products (alloxan-like) react with remaining reduced starting material to form charge-transfer complexes (similar to Murexide), resulting in deep red/purple solution discoloration.
Visualization: The Oxidative Pathway
The following diagram maps the degradation route from the stable diamine to the ring-opened or oxidized byproducts.
Caption: Figure 1. Oxidative degradation cascade of 5,6-diamino-3-methyluracil. The critical control point is the initial oxidation to the quinone-diimine.
Part 2: Troubleshooting Guide (FAQs)
Issue 1: Solution turns pink, red, or purple immediately upon dissolution.
-
Diagnosis: Oxidative Dimerization. You are observing the formation of murexide-like complexes. This occurs when the diamine is partially oxidized, and the oxidized form reacts with the reduced form.
-
Root Cause: Dissolved oxygen in the solvent or high pH (pH > 8).
-
Corrective Action:
-
Degas all solvents (sparge with Argon/Nitrogen for 15 mins) before adding the solid compound.
-
Add a reducing agent stabilizer: Sodium Dithionite (Na2S2O4) or Ascorbic Acid (0.1% w/v) if compatible with downstream chemistry.
-
Lower the pH. The amine is more stable as a salt (e.g., hydrochloride or sulfate) at pH < 4.
-
Issue 2: Low yield in cyclization reactions (e.g., to Theobromine).
-
Diagnosis: Competitive Oxidation. The rate of oxidation by air is faster than the rate of ring closure (condensation with formic acid/orthoformate).
-
Root Cause: Inefficient inert atmosphere or presence of trace transition metals (Fe, Cu) which catalyze oxidation.
-
Corrective Action:
-
Use chelating agents (EDTA, 1 mM) in aqueous buffers to sequester metal catalysts.
-
Run the reaction under a strict positive pressure of Nitrogen .
-
Increase the concentration of the cyclizing agent (e.g., excess formic acid) to favor the kinetic product over the oxidative byproduct.
-
Issue 3: HPLC chromatogram shows "ghost peaks" or broad fronting.
-
Diagnosis: On-column Degradation. The compound is oxidizing during the separation process inside the column.
-
Root Cause: Mobile phase pH is too high, or the column frit contains metal ions.
-
Corrective Action:
-
Acidify the Mobile Phase: Use 0.1% Formic Acid or Phosphate Buffer pH 3.0. Avoid neutral/basic mobile phases.
-
Temperature Control: Lower the column temperature to 10–15°C if possible to slow degradation.
-
Sample Diluent: Dissolve the sample in the mobile phase immediately before injection. Do not let samples sit in the autosampler for >1 hour without cooling/protection.
-
Part 3: Validated Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
Use this protocol for analytical standards or starting material preparation to ensure <1% degradation.
Reagents:
-
Deionized Water (18.2 MΩ)
-
Argon or Nitrogen gas
-
0.1 M Hydrochloric Acid (HCl) or 10 mM Ascorbic Acid
Procedure:
-
Sparging: Place the required volume of water/buffer in a septum-capped vial. Insert a gas line needle and a vent needle. Sparge with Argon for 15 minutes.
-
Acidification: Adjust the solvent to pH 2–3 using HCl. Note: Protonation of the amines (forming the ammonium salt) significantly retards electron transfer oxidation.
-
Dissolution: Add 5,6-Diamino-3-methyluracil solid quickly under a blanket of inert gas.
-
Storage: Store at -20°C. Stability is approximately 24–48 hours at 4°C, but weeks at -20°C.
Protocol B: HPLC Method for Purity & Degradation Analysis
Standard C18 methods often fail due to the high polarity of the diamine. This method uses ion-pairing/polar-embedded phases.
| Parameter | Setting | Rationale |
| Column | Polar-Embedded C18 (e.g., Phenomenex Synergi Polar-RP) or HILIC | Retains highly polar diamines better than standard C18. |
| Mobile Phase A | 10 mM Ammonium Formate, pH 3.0 | Low pH stabilizes the amine and prevents oxidation on-column. |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Gradient | 0-5 min: 3% B (Isocratic) 5-15 min: 3% -> 40% B | Keeps the polar diamine retained initially to separate from solvent front. |
| Flow Rate | 0.8 mL/min | Standard flow. |
| Detection | UV 275 nm (Primary), 530 nm (Secondary) | 275 nm detects the pyrimidine ring; 530 nm detects oxidative dimers (pink impurities). |
Part 4: References & Authority
-
Mechanism of Aminouracil Oxidation:
-
Source: Evaluation of 5-amino-6-methyluracil oxidation kinetics confirms the formation of trihydroxy-pyrimidine derivatives and the role of radical intermediates.
-
Citation:
-
-
Synthesis & Reactivity Context:
-
Source: Synthesis of xanthine derivatives (theobromine) via 5,6-diamino intermediates highlights the necessity of reduction steps (e.g., Na2S2O4) to prevent oxidative side reactions.
-
Citation:
-
-
Degradation Product Analysis (Alloxan/Murexide):
-
Source: Discussion on the redox cycling of alloxan and dialuric acid derivatives, which are the direct hydrolysis products of oxidized diaminouracils.
-
Citation:
-
-
Analytical Method Guidance:
-
Source: General troubleshooting for polar amine separations and impurity profiling in HPLC.
-
Citation:
-
troubleshooting guide for reactions involving 5,6-Diamino-3-methyluracil
Welcome to the Advanced Synthesis Support Center. Topic: Troubleshooting & Optimization of 5,6-Diamino-3-methyluracil Reactions Ticket ID: #DA-3MU-OPT Assigned Specialist: Senior Application Scientist
Compound Profile & Handling (Tier 1 Support)
Q: What are the critical physicochemical properties I must know before starting?
A: 5,6-Diamino-3-methyluracil (often abbreviated as DAMU or 3-methyl-4,5-diaminouracil) is a sensitive pyrimidine intermediate primarily used in the Traube purine synthesis to generate 3-methylxanthine derivatives.
| Property | Specification |
| IUPAC Name | 5,6-diamino-3-methylpyrimidine-2,4(1H,3H)-dione |
| CAS Registry | Note: Often confused with 1,3-dimethyl analog (CAS 5440-00-6). Specific 3-methyl isomer CAS is rarer, e.g., 19893-78-8 (acetyl deriv) or generic 5,6-diamino class. |
| Appearance | Off-white to pale yellow powder (Pure); Pink/Purple (Oxidized) |
| Solubility | Low in cold water/ethanol. Soluble in dilute acid (HCl) or base (NaOH). |
| Stability | High Oxidation Sensitivity. Amino groups at C5/C6 are electron-rich, making the ring prone to oxidation by air, forming colored violuric acid derivatives or diazo species. |
Q: My starting material is pink/purple. Can I still use it? A: Proceed with caution. A pink or purple hue indicates surface oxidation, likely due to the formation of radical species or violuric acid-type impurities upon exposure to air and moisture.
-
Action: If the color is faint, recrystallize from water containing a small amount of sodium dithionite (
) or charcoal to reduce/remove oxidized species. If deeply colored, the purity is likely compromised (<90%), and purification is required before use to avoid low yields in subsequent cyclization steps.
Reaction Optimization: Traube Synthesis (Tier 2 Support)
Q: I am attempting to synthesize 3-methylxanthine using formic acid, but the yield is <50%. What is going wrong?
A: The conversion of 5,6-diamino-3-methyluracil to 3-methylxanthine involves two distinct steps: N-formylation followed by cyclodehydration . Low yields typically stem from the failure of the second step (ring closure).
Protocol Diagnosis:
-
Formylation (Fast): Reaction with formic acid forms the 5-formamido intermediate. This usually proceeds quantitatively.
-
Cyclization (Slow): The ring closure requires thermodynamic driving force (heat/acid) to eliminate water.
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Product remains as Formamide Intermediate | Insufficient heat or water removal. | Increase temp to reflux (>100°C). If using aqueous formic acid, switch to anhydrous formic acid or add a dehydrating agent. |
| Purple/Black Reaction Mixture | Oxidation of diamine precursor.[1] | Run reaction under Nitrogen/Argon atmosphere . Add antioxidant (e.g., NaHSO3) if compatible. |
| Product is "Gummy" or Sticky | Polymerization or incomplete precipitation. | The intermediate formamide can form supersaturated solutions. Induce crystallization by adjusting pH to the isoelectric point (pH ~5-6). |
Recommended Protocol (High Yield): Instead of aqueous formic acid, use Triethyl Orthoformate (TEOF) as both solvent and reagent.
-
Reagents: 5,6-Diamino-3-methyluracil (1.0 eq), TEOF (Excess), catalytic
or -TsOH. -
Conditions: Reflux (146°C) for 2-4 hours.
-
Mechanism: TEOF drives the reaction by producing ethanol (volatile) rather than water, shifting the equilibrium toward the xanthine product.
Workflow Visualization: Traube Synthesis Pathway
Caption: Step-wise conversion of 5,6-diamino-3-methyluracil to 3-methylxanthine via Traube synthesis.
Purification & Isolation (Tier 3 Support)
Q: How do I remove the colored impurities and unreacted starting material from the final product?
A: 3-Methylxanthine is amphoteric, a property you can exploit for purification.
Step-by-Step Purification Protocol:
-
Dissolution: Suspend the crude solid in water. Add 2M NaOH dropwise until pH ~10-11. The xanthine and unreacted diamine will dissolve (forming sodium salts).
-
Filtration: Filter the alkaline solution to remove any non-acidic insoluble impurities (e.g., polymerization byproducts).
-
Decolorization: Treat the filtrate with activated charcoal (5% w/w) at 50°C for 30 mins. Filter through Celite. Crucial for removing oxidative color bodies.
-
Precipitation: Slowly acidify the filtrate with 2M HCl or Acetic Acid.
-
Target pH: Adjust to pH 5.5 - 6.0 .
-
Why? 3-Methylxanthine has low solubility at its isoelectric point, while the diamine starting material often remains soluble as a salt or due to higher polarity.
-
-
Collection: Filter the white precipitate and wash with ice-cold water and ethanol.
Q: My product has a melting point lower than literature (>300°C). Is it wet?
A: Xanthines trap water in their lattice (hydrates). Dry the product at 110°C under vacuum (
Advanced Troubleshooting Decision Tree
Use this logic flow to resolve persistent reaction failures.
Caption: Logic flow for diagnosing reaction failures involving 5,6-diamino-3-methyluracil.
References
-
Traube Purine Synthesis Mechanism & Overview
-
Synthesis of 3-Methylxanthine via 5,6-Diamino Precursors
- Title: Direct conversion of theophylline to 3-methylxanthine by metabolically engineered E.
- Source: PubMed Central (PMC)
-
URL:[Link]
- Title: Purification process of theobromine intermediate 3-methylxanthine (Patent CN108358924B)
-
Microwave Assisted Synthesis (Alternative High-Yield Route)
-
Oxidation Sensitivity of Aminouracils
Sources
- 1. aura.american.edu [aura.american.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Direct conversion of theophylline to 3-methylxanthine by metabolically engineered E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a Series of Diaminoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
challenges in the scale-up production of 5,6-Diamino-3-methyluracil
The following Technical Support Guide is designed for researchers and process chemists scaling up the production of 5,6-Diamino-3-methyluracil . This compound is a critical intermediate in the synthesis of xanthine derivatives (e.g., theobromine, pentoxifylline) and requires rigorous control over redox conditions and pH to prevent degradation.
Status: Operational | Tier: Level 3 (Process Development)
Core Synthesis Workflow & Mechanism
Before troubleshooting, verify your baseline process against the standard industrial route. The synthesis typically proceeds via the Traube-like sequence , specifically the nitrosation of 6-amino-3-methyluracil followed by reduction.[1]
Reaction Scheme Visualization
The following diagram illustrates the critical pathway and key stress points (CPPs).
Figure 1: Step-wise synthesis pathway highlighting the critical color transition from the violet nitroso intermediate to the pale diamino product.
Master Protocol: Validated Scale-Up Procedure
Note: This protocol assumes a 100g starting scale. Adjust volumes proportionally.
Phase A: Nitrosation (The "Violet" Step)
-
Dissolution: Suspend 6-amino-3-methyluracil (100g) in 10% Acetic Acid (1.5 L) . Mechanical stirring is mandatory (overhead stirrer, >300 RPM) to handle the slurry.
-
Cooling: Chill to 0–5°C .
-
Addition: Dropwise addition of NaNO2 (1.1 eq) dissolved in minimal water.
-
Critical: Maintain internal temp < 15°C. Rapid addition causes "hot spots" and tar formation.
-
-
Endpoint: The mixture transforms into a thick violet/red paste (the nitroso intermediate). Stir for 1 hour post-addition.
Phase B: Reduction (The "Bleaching" Step)
Choice of Reductant: Sodium Dithionite (Na2S2O4) is preferred for ease of scale-up over catalytic hydrogenation due to safety concerns with pyrophoric catalysts in slurry.
-
Heating: Warm the violet slurry to 50°C .
-
Reduction: Add solid Na2S2O4 portion-wise.
-
Observation: The violet color will fade. Continue addition until the solid turns pale yellow/off-white .
-
Stoichiometry: Typically requires 2.5–3.0 equivalents due to dithionite decomposition in water.
-
-
Isolation: Cool to 10°C. Filter immediately under inert gas (N2) if possible.
-
Washing: Wash with deoxygenated cold water (2x) followed by ethanol (to remove water and aid drying).
Troubleshooting Guide (Q&A)
Category A: Reaction & Purity Issues
Q: My reaction mixture remains violet/pink even after adding excess reducing agent. Why? A: This indicates incomplete reduction , usually caused by pH drift or "stalled" dithionite activity.
-
Root Cause: Sodium dithionite decomposes rapidly in acidic solutions (generating SO2) and loses reducing power.
-
Fix:
-
Check pH. If pH < 4, neutralize slightly with dilute NH4OH to pH 6–7 (do not exceed pH 8 as the product is unstable in strong base).
-
Add a fresh aliquot of dithionite after pH adjustment.
-
Increase temperature to 60°C temporarily to drive the reaction.
-
Q: The final product turned purple/black during filtration. Is it ruined? A: This is oxidative stress . 5,6-diamino-uracils are electron-rich and oxidize rapidly in air to form semiquinone-like radicals (violurates).
-
Immediate Action: Wash the filter cake with ethanol containing 1% sodium dithionite . This acts as a scavenger during the drying phase.
-
Prevention: Perform filtration under a nitrogen blanket. Dry in a vacuum oven at <50°C.
Q: I see a large amount of inorganic residue in the NMR/Ash test. A: Dithionite reduction generates sodium bisulfite/sulfate byproducts which can co-precipitate.
-
Protocol Adjustment: Ensure the final wash is thorough. If the product is intended for GMP steps, consider a recrystallization from boiling water (with a pinch of dithionite/activated charcoal) to remove salts and color.
Category B: Physical Processing (Filtration & Yield)[2]
Q: The filtration is extremely slow (clogging the frit). How do I fix the slurry? A: The nitroso intermediate often forms fine needles that pack tightly.
-
Solution: Do not filter the nitroso intermediate if possible. Perform a telescoped (one-pot) reaction . Reduce the nitroso compound in situ without isolation. The final diamino product typically has a better crystal habit.
-
If isolation is required: Use a filter aid (Celite) if the intermediate is not the final product, or switch to a centrifuge for scale-up.
Q: My yield is <50%. Where did the product go? A: 5,6-Diamino-3-methyluracil has moderate water solubility, especially in the mother liquor which contains solubilizing salts.
-
Recovery: Cool the filtrate to 0°C and let stand for 4 hours.
-
Solubility Check:
Solvent Solubility Notes Water (25°C) Slightly Soluble Losses occur in large wash volumes. Water (80°C) Soluble Good for recrystallization. Ethanol Insoluble Use for final displacement wash. | DMSO | Soluble | Good for NMR analysis.[2] |
Diagnostic Decision Tree
Use this logic flow to diagnose batch failures.
Figure 2: Diagnostic logic for resolving common quality deviations.
Safety & Handling (Critical)
-
Sodium Nitrite (NaNO2): Toxic oxidizer. Contact with organic acids (acetic acid) releases NOx fumes . Perform nitrosation in a well-ventilated fume hood with a scrubber system.
-
Sodium Dithionite (Na2S2O4): Self-heating and releases toxic SO2 gas upon contact with water/acid. Store in a cool, dry place. In case of fire, use copious amounts of water (do not use dry chemical extinguishers as they may seal in heat).
-
Product Toxicity: Treat 5,6-diamino-3-methyluracil as a potential irritant and suspected mutagen (common for intercalating planar heterocycles).
References
-
Müller, C. E., et al. (2019).[3] Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 6-Amino-5-nitrosouracil Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Wang, H., et al. (2014).[4] Scale-up synthesis and characterization of 2,6-diamino-3,5-dinitropyrazine-1-oxide. Defence Technology. Retrieved from [Link]
Sources
- 1. 6-Amino-5-nitroso-3-methyluracil | 61033-04-3 | Benchchem [benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
stability issues of 5,6-Diamino-3-methyluracil in different solvents
The following technical guide is designed for researchers and process chemists working with 5,6-Diamino-3-methyluracil (DAMU) . It addresses the compound's notorious oxidative instability and solubility challenges, specifically within the context of purine (Theobromine) synthesis.
Status: Senior Application Scientist Verified Subject: Stability, Solubility, and Handling Protocols
Executive Summary & Chemical Profile
5,6-Diamino-3-methyluracil (CAS: 5440-00-6) is a critical but fragile intermediate, primarily used in the Traube purine synthesis to generate 3-methylxanthine and Theobromine.
Unlike stable pyrimidines, DAMU is highly electron-rich due to the vicinal diamine motif at positions 5 and 6. This makes it exceptionally prone to oxidative degradation in solution, leading to the formation of colored impurities (rubidium-like purple/red complexes) that act as radical scavengers and terminate ring-closure reactions.
| Parameter | Specification |
| Molecular Weight | 156.14 g/mol |
| Appearance | White to pale yellow crystalline solid (Pure) |
| Degraded Appearance | Pink, Purple, or Brown (Oxidized) |
| Primary Hazard | Aerobic Oxidation (Rapid in solution) |
| Storage | -20°C, under Argon/Nitrogen, desiccated |
Troubleshooting Guide (FAQ Format)
Issue 1: "My solution turned pink/purple within minutes."
Diagnosis: Rapid Aerobic Oxidation (Formation of Semiquinone Radicals).
The Science: The 5-amino group in DAMU has a low oxidation potential. In the presence of dissolved oxygen, it undergoes a single-electron transfer (SET) to form a semiquinone-imine radical. These radicals dimerize or polymerize to form murexide-like complexes (purpuric acid derivatives), which are intensely colored even at ppm concentrations. This reaction is catalyzed by base and trace metal ions.
Corrective Protocol:
-
Degas Solvents: Never use bench-top solvents. Sparge all water or DMSO with Argon/Nitrogen for 15 minutes prior to dissolution.
-
Acidic Stabilization: If your application allows, maintain a pH < 4. Protonation of the amine groups (
) withdraws electron density, significantly increasing resistance to oxidation. -
Add Antioxidants: For non-synthetic applications (e.g., analytical standards), add 0.1% Ascorbic Acid or Sodium Metabisulfite to the solvent matrix.
Issue 2: "I cannot get the compound to dissolve in Methanol or Water."
Diagnosis: Incorrect Solvent Selection / Crystal Lattice Energy.
The Science: DAMU is a polar, crystalline solid with strong intermolecular hydrogen bonding (urea motif). It is sparingly soluble in alcohols and neutral water. While it dissolves in base (forming a salt), this accelerates oxidation.
Solubility & Stability Matrix:
| Solvent System | Solubility | Stability | Recommendation |
| Water (Neutral) | Very Low (<1 mg/mL) | Moderate | Not recommended for stock solutions. |
| Water (Basic, pH > 10) | High (Salt formation) | Very Poor | Avoid. Rapid oxidation occurs (minutes). |
| DMSO (Anhydrous) | Moderate (~20 mg/mL) | Good (if dry) | Preferred for stock solutions. |
| 1M HCl / dilute acid | Moderate to High | Excellent | Best for aqueous handling. |
| Methanol/Ethanol | Insoluble | Stable | Suitable only for washing/suspension. |
Visual Decision Tree: Solvent Selection
Figure 1: Decision tree for selecting the appropriate solvent system based on experimental intent.
Issue 3: "Low yield during Theobromine synthesis (Traube Method)."
Diagnosis: Premature degradation of the intermediate before cyclization.
The Science: In the Traube synthesis, DAMU must react with a one-carbon donor (Formic acid, Triethyl orthoformate, or Formamide) to close the imidazole ring. If DAMU is isolated and dried in air before this step, it degrades. The "purple" impurity acts as a chain terminator and lowers the purity of the final xanthine.
Optimization Protocol:
-
Telescoped Procedure (One-Pot): Do not isolate DAMU if possible. Generate it (via reduction of 6-amino-5-nitrosouracil) and immediately add the cyclization agent (e.g., Formic acid) to the same vessel under inert gas.
-
Temperature Control: The ring closure often requires heat (>80°C), but DAMU degrades at high heat in the presence of oxygen. Ensure strict inert atmosphere before heating.
-
Reducing Environment: Adding a slight excess of the reducing agent (e.g., Sodium Dithionite) used in the previous step can protect DAMU during the transition to the cyclization phase.
Mechanistic Insight: The Degradation Pathway
Understanding why the compound fails is the key to preventing it. The diagram below illustrates the oxidative cascade that transforms the useful diamine into the "purple" waste product.
Figure 2: Oxidative degradation pathway of 5,6-diamino-uracils. The transition from the amine to the imine is the critical failure point.
References & Authority
-
Traube Purine Synthesis & Intermediates:
-
Oxidative Instability of Aminouracils:
-
Source: "5-Amino- and 6-amino-uracils in the synthesis of various heterocycles."[3] RSC Advances / PMC. Details the susceptibility of 5-aminouracils to oxidation in the presence of molecular oxygen and metal catalysts.
-
-
Solubility & pKa Characteristics:
-
Source: "Bordwell pKa Table (Acidity in DMSO/Water)." Organic Chemistry Data. Provides foundational data for uracil and amine acidity/basicity, supporting the protocol for acidic stabilization.
-
-
General Handling of 5,6-Diamino-1,3-dimethyluracil (Analog):
-
Source: "Stability of 5,6-Diamino-1,3-dimethyluracil under acidic versus basic conditions." BenchChem.[4] Confirms the hypothesis that acidic conditions prevent ring opening and oxidation in this class of molecules.
-
Sources
- 1. scielo.org.mx [scielo.org.mx]
- 2. Biosynthesis, accumulation and degradation of theobromine in developing Theobroma cacao fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
resolving poor solubility of uracil derivatives in organic synthesis
Topic: Overcoming Poor Solubility of Uracil Derivatives in Organic Synthesis
Ticket ID: URA-SOLV-001 Status: Open Assigned Specialist: Senior Application Scientist
Welcome to the Technical Support Center
You are likely reading this because you are staring at a flask of "brick dust"—a uracil derivative that refuses to dissolve in DCM, THF, or Acetonitrile, halting your synthetic workflow.
Uracil and its derivatives are notoriously insoluble due to a rigid crystal lattice driven by strong intermolecular hydrogen bonding (N1-H and N3-H donors pairing with C2=O and C4=O acceptors) and
This guide provides three field-proven modules to resolve this:
-
Transient Solubilization (Silylation): The gold standard for one-pot synthesis.
-
Solvent Engineering: Using fluorinated alcohols and ionic liquids.
-
Permanent Modification: Lipophilic protecting group strategies.
Module 1: Transient Solubilization (The Silylation Protocol)
Best For: Glycosylations (Vorbrüggen coupling), N-alkylations, and palladium-catalyzed cross-couplings.
The Logic: You do not need to find a solvent that dissolves uracil; you need to chemically modify uracil temporarily to make it lipophilic. By replacing the polar N-H protons with trimethylsilyl (TMS) groups, you disrupt the hydrogen-bonding network. The resulting silylated species is soluble in non-polar organic solvents (DCM, Toluene, DCE) and is highly nucleophilic.
Standard Operating Procedure (SOP): BSA Method
This method uses N,O-Bis(trimethylsilyl)acetamide (BSA), which is faster and cleaner than HMDS.
Reagents:
-
Uracil Derivative (1.0 equiv)[1]
-
BSA (2.0 - 2.5 equiv)
-
Solvent: Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE)
-
Catalyst: TMSCl (0.1 equiv) - Optional, accelerates reaction
Protocol:
-
Setup: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.
-
Suspension: Add the uracil derivative and anhydrous solvent (0.2 – 0.5 M concentration). Note: It will be a suspension.
-
Activation: Add BSA via syringe. If the reaction is sluggish, add catalytic TMSCl.
-
Reflux: Heat to 50–80°C.
-
Checkpoint: The reaction is complete when the suspension turns into a crystal-clear, colorless solution . This usually takes 15–60 minutes.
-
-
Reaction: Add your electrophile (e.g., glycosyl donor, alkyl halide) directly to this solution (One-Pot).
-
Workup (Deprotection): Upon completion, add aqueous NaHCO₃ or MeOH. The silyl groups are extremely labile and will hydrolyze immediately, returning the N-H functionality and often precipitating your product for easy filtration.
Visualizing the Workflow
Figure 1: The logic flow of transient silylation, converting insoluble starting material into a reactive, soluble intermediate.
Module 2: Solvent Engineering (When You Can't Silylate)
Best For: Analytical standards, recrystallization, or reactions where silylation is incompatible.
Standard solvents (MeOH, EtOH) often fail. Use these "Power Solvents" to disrupt the lattice.
Solvent Compatibility Table
| Solvent System | Solubility Est.[2] | Technical Notes |
| DMSO | High (~50 mg/mL) | Warning: High boiling point makes removal difficult. Difficult to extract product out of DMSO. |
| DMF | High (~60 mg/mL) | Similar issues to DMSO. Hepatotoxic. |
| HFIP (Hexafluoroisopropanol) | High | Top Choice. Strong H-bond donor. Disrupts uracil self-association. Low BP (58°C) makes it easy to remove. |
| Ionic Liquids (e.g., [EMIM][OAc]) | Very High (~300 mg/mL) | excellent for specialized catalysis but expensive and hard to work up. |
| Water (pH > 10) | Moderate | Deprotonation (pKa ~9.4) creates the uracilate anion, which is water-soluble. |
The HFIP Strategy: Hexafluoroisopropanol (HFIP) is underutilized. It is a polar, non-nucleophilic solvent that stabilizes cationic intermediates and solubilizes "brick dust" heterocycles by donating H-bonds to the carbonyls, breaking the lattice.
-
Usage: Use pure or as a co-solvent (10-20%) in DCM.
Module 3: Permanent Protection (Lipophilic Tagging)
Best For: Multi-step synthesis where solubility must be maintained across several stages.
If transient silylation isn't enough, install a semi-permanent lipophilic group on N1 or N3.
-
Boc Protection:
-
Method: Uracil + Boc₂O + DMAP in THF/DMF.
-
Result: Highly soluble in EtOAc/Hexanes.
-
Removal: TFA/DCM (Quantitative).
-
-
PMB (p-Methoxybenzyl):
-
Method: Uracil + PMB-Cl + K₂CO₃ in DMF.
-
Result: Soluble in chlorinated solvents.
-
Removal: CAN (Ceric Ammonium Nitrate) or DDQ.
-
Troubleshooting & FAQs
Q: I tried the silylation method, but my solution never turned clear. Why? A: Moisture is the enemy.
-
Check Reagents: BSA and TMSCl hydrolyze rapidly. If your bottle is old, it may be mostly acetamide/silanol. Use fresh reagents.
-
Check Solvent: Your MeCN must be anhydrous (<50 ppm water).
-
Fix: Add a pinch of Ammonium Sulfate ((NH₄)₂SO₄) as a catalyst and increase reflux time.
Q: Can I use Pyridine as a solvent? A: Yes, uracil is moderately soluble in hot pyridine. However, pyridine is nucleophilic and difficult to remove. Silylation in MeCN is generally cleaner for workup.
Q: My product precipitated during the reaction. Is this bad? A: Not necessarily. If you are doing a Vorbrüggen coupling, the silylated starting material is soluble, but the coupled nucleoside product might be less soluble in the non-polar solvent, causing it to crash out. This can actually assist in purification.[3]
Q: How do I choose between N1 and N3 protection? A:
-
N1 is more acidic (pKa ~9.5) and alkylates first under basic conditions.
-
N3 is less acidic but can be targeted if N1 is blocked or via specific transition metal catalysis.
Decision Matrix: Choosing Your Method
Figure 2: Decision tree for selecting the appropriate solubilization strategy based on experimental goals.
References
-
Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.[2] (The definitive text on silylation/coupling).
-
PubChem. (2025).[4] Uracil Compound Summary. National Library of Medicine. (Physicochemical data and solubility limits). Link
-
Chatham, N. N., et al. (2020). New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents. ACS Omega. (Computational study on solvent effects and H-bonding). Link
-
University of Rochester. (n.d.). Solvent: Hexafluoroisopropanol (HFIP).[5] (Guide on using HFIP for hydrogen-bonding compounds). Link
-
Cláudio, A. F. M., et al. (2013). Hydrogen-Bonding and the Dissolution Mechanism of Uracil in an Acetate Ionic Liquid. The Journal of Physical Chemistry B. (Data on ionic liquid solubility). Link
Sources
avoiding side reactions in the functionalization of aminouracils
Welcome to the technical support center for the functionalization of aminouracils. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of aminouracil chemistry. Here, we address common challenges and provide in-depth, field-proven insights to help you avoid side reactions and optimize your synthetic strategies. Our approach is rooted in explaining the "why" behind experimental choices, ensuring you can troubleshoot effectively and achieve your desired outcomes with confidence.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Issue 1: Poor Regioselectivity - Functionalization at the Wrong Position
Question: My reaction with an electrophile is giving me a mixture of products. How can I selectively functionalize the exocyclic amino group of 6-aminouracil without modifying the C5 position or the ring nitrogens?
Answer: This is a classic challenge in aminouracil chemistry due to the presence of multiple nucleophilic sites: the exocyclic C6-amino group, the electron-rich C5 carbon, and the N1 and N3 nitrogens of the uracil ring.[1] The key to achieving regioselectivity lies in understanding and controlling the electronic and steric environment of the molecule.
Causality and Strategy:
-
C5 Position Reactivity: The C6-amino group is an activating group, making the C5 position highly nucleophilic and prone to electrophilic attack, especially in reactions like nitrosylation, halogenation, and azo coupling.[2][3]
-
Exocyclic Amino Group vs. Ring Nitrogens: The exocyclic amino group is generally more nucleophilic than the ring nitrogen amides, but this can be influenced by pH and the choice of solvent and base.
Troubleshooting Steps:
-
pH Control: In aqueous media, adjusting the pH can protonate the ring nitrogens, reducing their nucleophilicity and favoring reaction at the exocyclic amino group.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can influence the reactivity of different sites. It is often beneficial to screen a variety of solvents to find the optimal conditions for your specific reaction.
-
Use of Protecting Groups: This is often the most robust strategy for ensuring regioselectivity. By temporarily blocking the sites you don't want to react, you can direct the functionalization to the desired position.
-
Protecting the Amino Group: To direct functionalization to the C5 position, the amino group can be protected. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).[4][5][6]
-
Protecting the Ring Nitrogens: Silylation with reagents like HMDS (hexamethyldisilazane) can protect the N1 and N3 positions, which is particularly useful in glycosylation reactions.[3]
-
Workflow for Selective N-Acylation at the Exocyclic Amino Group:
Caption: Workflow for selective N-acylation of 6-aminouracil.
Issue 2: Low Yields in Condensation Reactions
Question: I am attempting a multicomponent reaction (MCR) involving 6-aminouracil, an aldehyde, and a methylene-active compound, but my yields are consistently low. What factors could be contributing to this?
Answer: Low yields in MCRs with aminouracils often stem from suboptimal reaction conditions, catalyst inefficiency, or competing side reactions.[7][8] The success of these reactions hinges on carefully balancing the reactivity of all components to favor the desired reaction pathway.
Causality and Strategy:
-
Catalyst Choice: The choice of catalyst is critical. Acidic catalysts activate the aldehyde carbonyl for nucleophilic attack, while basic catalysts can deprotonate the methylene-active compound and the aminouracil.[9][10] The wrong catalyst can lead to undesired side reactions or no reaction at all.
-
Reaction Conditions: Temperature, solvent, and reaction time play a significant role. Microwave irradiation has been shown to improve yields and reduce reaction times in some cases.[2][11]
-
Side Reactions: Potential side reactions include the self-condensation of the aldehyde (e.g., aldol condensation), or the formation of bis-adducts where two molecules of aminouracil react with one molecule of aldehyde.[9][12]
Troubleshooting Steps:
-
Catalyst Screening:
-
Acids: Lewis acids (e.g., ZnCl₂, InCl₃) or Brønsted acids (e.g., p-TSA, acetic acid) can be effective.[9]
-
Bases: Organic bases like piperidine, triethylamine, or DBU are commonly used.[7]
-
Organocatalysts: Proline and its derivatives have been successfully used in some MCRs involving aminouracils.[13]
-
-
Solvent Optimization: While DMF and ethanol are common, consider greener alternatives like water or glycerol, which can sometimes enhance reactivity and simplify workup.[8]
-
Temperature and Time: Monitor the reaction by TLC to determine the optimal reaction time.[14] If the reaction is sluggish at room temperature, gentle heating may be required. Be cautious, as excessive heat can lead to decomposition.
-
Order of Addition: The order in which you add the reactants can influence the outcome. Sometimes, pre-mixing the aldehyde and the methylene-active compound before adding the aminouracil can prevent unwanted side reactions.
Data on Catalyst and Solvent Effects in a Typical Pyrido[2,3-d]pyrimidine Synthesis:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | Ethanol | Reflux | 8 | 65 |
| L-Proline | Ethanol | 50 | 6 | 85 |
| Acetic Acid | DMF | 100 | 12 | 50 |
| None | Water | 100 | 24 | <10 |
Note: These are representative values and will vary depending on the specific substrates used.
Frequently Asked Questions (FAQs)
Q1: What is the best protecting group for the exocyclic amino group of aminouracils?
A1: The "best" protecting group depends on the subsequent reaction conditions you plan to use.[15] The goal is to choose a group that is stable during your reaction but can be removed under conditions that won't harm your molecule (orthogonal protection strategy).[5]
-
Boc (tert-butyloxycarbonyl): Installed using Boc-anhydride. It is stable to basic conditions and hydrogenation but is readily removed with strong acids like trifluoroacetic acid (TFA).[6]
-
Cbz (Carboxybenzyl): Installed using benzyl chloroformate. It is stable to acidic and basic conditions but can be removed by catalytic hydrogenation (e.g., H₂, Pd/C).[6]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Stable to acidic conditions and hydrogenation but is cleaved by mild bases, often piperidine in DMF.[4]
Decision Tree for Amine Protection:
Caption: Selecting an amine protecting group based on reaction compatibility.
Q2: My reaction mixture turns dark, and I'm getting a complex mixture of products. What's happening?
A2: A dark coloration and a complex product mixture often indicate decomposition or polymerization. Aminouracils, especially 5-aminouracil, can be susceptible to oxidation, particularly in the presence of certain metals or under harsh conditions.[2]
-
Check Starting Material Purity: Impurities in your starting materials or solvents can initiate side reactions.[14]
-
Lower the Temperature: Many reactions proceed more cleanly at lower temperatures, even if it takes longer.
-
Inert Atmosphere: If you suspect oxidation, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent degradation.
-
Re-evaluate Reagents: Strong acids or bases can cause decomposition. Consider using milder reagents or a catalyst that allows for less harsh conditions.[10] If your workup involves an acid or base wash, your product might not be stable under those conditions.[16]
Q3: How can I improve the yield of my C5-sulfenylation reaction on 6-aminouracil?
A3: C5-sulfenylation is a valuable functionalization. Recent studies have shown that visible-light-promoted, catalyst-free methods can be highly efficient.[17]
-
Method: Reacting 6-aminouracil with a thiol in DMSO under irradiation with a compact fluorescent light (CFL) can give excellent yields (59-94%).[17]
-
Advantages: This method avoids the need for metal catalysts, which can sometimes lead to side reactions or be difficult to remove from the final product. The conditions are also very mild (room temperature).
-
Troubleshooting: If yields are low, ensure your DMSO is anhydrous and your thiol is pure. The intensity and wavelength of the light source can also be a factor.
Experimental Protocols
Protocol 1: Selective N-Boc Protection of 6-Aminouracil
This protocol describes the protection of the exocyclic amino group of 6-aminouracil using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
6-Aminouracil
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 6-aminouracil (1 equivalent) in a 1:1 mixture of dioxane and 1M NaOH solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Boc₂O (1.1 equivalents) in dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, acidify the mixture to pH ~3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected 6-aminouracil.
References
-
Abdel-Wahab, B. F., et al. (2022). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. Available at: [Link]
-
Sarg, M., & El-Shaer, S. (2014). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Open Journal of Medicinal Chemistry. Available at: [Link]
- Hussain, Z., et al. (2023). Utility of 6-Aminouracils for Building Substituted and Heteroannulated Pyrimidines: A Comprehensive Review. Heterocycles.
- Javahershenas, R., & Ziarani, G. M. (2021). Recent applications of aminouracil in multicomponent reactions. Arkivoc.
-
Das, S., et al. (2021). Visible-light-promoted sulfenylation of 6-aminouracils under catalyst-free conditions. New Journal of Chemistry. Available at: [Link]
- Unknown. (n.d.). Protecting groups in organic synthesis.
-
Small, E. D., et al. (2012). Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes. The Journal of Organic Chemistry. Available at: [Link]
-
Javahershenas, R., & Ziarani, G. M. (2021). Recent applications of aminouracil in multicomponent reactions. ResearchGate. Available at: [Link]
- Chebanov, V. A., et al. (2005). Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-Thiouracil with α,β-Unsaturated Ketones.
-
Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]
-
ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Available at: [Link]
-
Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Available at: [Link]
- Unknown. (n.d.). Protecting Groups In Organic Synthesis. UFAL.
-
Frontier, A. (n.d.). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Available at: [Link]
-
Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
-
Aly, A. A., et al. (2016). Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives. Molecular Diversity. Available at: [Link]
- Mohamadizadeh, M. R., et al. (2008). Reactions of 6-aminouracils — A novel and highly efficient procedure for preparation of some new spiro pyridodipyrimidines under classical or microwave-assisted solvent-free conditions.
- Unknown. (n.d.). Reaction of 6‐aminouracil with different substitute aldehydes.
-
Chebanov, V. A., et al. (2005). Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-thiouracil with α,β-Unsaturated Ketones. ResearchGate. Available at: [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mazams.weebly.com [mazams.weebly.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 14. Troubleshooting [chem.rochester.edu]
- 15. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 16. How To [chem.rochester.edu]
- 17. Visible-light-promoted sulfenylation of 6-aminouracils under catalyst-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
The Strategic Value of 5,6-Diamino-3-methyluracil: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and professionals in drug development, the selection of synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and cost-effectiveness of a synthetic campaign. Among the myriad of heterocyclic building blocks, pyrimidine derivatives hold a place of prominence due to their prevalence in biologically active molecules. This guide provides an in-depth validation of 5,6-Diamino-3-methyluracil as a strategic synthetic intermediate, offering a comparative analysis against alternative precursors, supported by experimental data and protocols.
The Central Role of Diaminopyrimidines in Heterocyclic Synthesis
Uracil and its derivatives are fundamental scaffolds in medicinal chemistry, serving as precursors for a diverse array of therapeutic agents.[1][2] Specifically, 5,6-diaminouracil derivatives are key intermediates in the renowned Traube purine synthesis, a robust method for the construction of the purine ring system found in numerous pharmaceuticals, including xanthines like theophylline and caffeine.[3][4] The strategic placement of the vicinal diamines on the pyrimidine ring of 5,6-Diamino-3-methyluracil facilitates the crucial cyclization step to form the fused imidazole ring of the target purine.
Synthetic Pathways to Xanthines: A Comparative Analysis
The synthesis of xanthine derivatives, such as the widely used bronchodilator theophylline, offers a clear case study for evaluating the performance of 5,6-Diamino-3-methyluracil as a synthetic intermediate. Two primary routes are often considered: the traditional Traube synthesis starting from a diaminouracil, and a linear synthesis commencing with simpler acyclic precursors.
Route 1: The Traube Purine Synthesis Employing 5,6-Diamino-1,3-dimethyluracil
A common analogue, 5,6-diamino-1,3-dimethyluracil, is frequently used in the synthesis of theophylline. The general principles and reaction sequence are directly applicable to the 3-methyl analogue. This classical approach involves the nitrosation of a 6-aminouracil derivative, followed by reduction to the 5,6-diaminouracil, and subsequent cyclization.[5]
dot
Caption: Traube Purine Synthesis for Theophylline
Route 2: Linear Synthesis from Acyclic Precursors
An alternative strategy for theophylline synthesis begins with the condensation of N,N'-dimethylurea and ethyl cyanoacetate. This route avoids the isolation of the diaminouracil intermediate in a separate step, proceeding through a series of in-situ transformations.[6][7]
dot
Sources
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. scribd.com [scribd.com]
- 4. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 5. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. ptfarm.pl [ptfarm.pl]
Comparative Spectroscopic Analysis: 5,6-Diamino-3-methyluracil vs. Synthetic Derivatives
Executive Summary & Strategic Context
5,6-Diamino-3-methyluracil (DAMU) is a critical pyrimidine precursor employed in the synthesis of xanthine derivatives (e.g., theophylline, theobromine) and pteridines. For drug development professionals, the challenge lies not in the synthesis itself, but in the unambiguous spectroscopic validation of the reaction products.
The conversion of DAMU typically involves the condensation of the C5-amino group with electrophiles (aldehydes/ketones) to form Schiff bases, followed often by cyclization. This guide provides a technical framework to distinguish the parent compound from its Schiff base derivative (SBD) and Cyclized Xanthine Analog (CXA) using NMR, FT-IR, and UV-Vis spectroscopy.
Structural Dynamics & Reactivity
Understanding the nucleophilicity of DAMU is a prerequisite for interpreting spectroscopic data.
-
C5-NH
vs. C6-NH : The amino group at position 5 is significantly more nucleophilic than the one at position 6 due to the electron-donating effect of the adjacent nitrogen and lack of direct conjugation with the C4-carbonyl in the same manner as the C6-enamine system. -
Implication: Derivatization (e.g., Schiff base formation) occurs preferentially at N5 .
Visualization: Reaction Pathway & Structural Evolution
The following diagram outlines the synthesis workflow and the structural checkpoints for spectroscopic validation.
Figure 1: Step-wise synthesis pathway from DAMU to cyclized derivatives, highlighting critical spectroscopic checkpoints.
Comparative Spectroscopic Data
The following data compares DAMU with a representative Schiff Base Derivative (SBD) (derived from benzaldehyde condensation).
H NMR Spectroscopy (DMSO- , 400 MHz)
Rationale: DMSO-
| Proton Assignment | Parent (DAMU) | Derivative (SBD) | Diagnostic Change |
| N3-CH | 3.15 (s, 3H) | 3.28 (s, 3H) | Minor Deshielding: Due to extended conjugation. |
| C5-NH | 5.80 - 6.10 (br s, 2H) | Absent | Primary Indicator: Disappearance confirms reaction at N5. |
| C6-NH | 6.80 - 7.10 (br s, 2H) | 7.20 - 7.40 (br s, 2H) | Shift: Remains present but shifts downfield due to electronic environment change. |
| N1-H | 10.50 (br s, 1H) | 10.80 (br s, 1H) | Broadening: Exchangeable proton; shift varies with concentration. |
| -N=CH- (Imine) | Absent | 9.60 - 9.80 (s, 1H) | "Smoking Gun": Sharp singlet appearing downfield. |
| Aromatic Ar-H | Absent | 7.40 - 7.90 (m) | Appearance of aldehyde-derived aromatic protons. |
FT-IR Spectroscopy (KBr Pellet)
| Functional Group | Parent (DAMU) | Derivative (SBD) | Interpretation |
| NH | 3450, 3320 (Doublet) | 3350 (Singlet/Broad) | Loss of one primary amine doublet; N-H stretch remains. |
| C=O (Carbonyl) | 1680 (C4), 1640 (C2) | 1690, 1655 | Slight shift to higher wavenumber due to loss of H-bonding from C5-NH |
| C=N (Imine) | Absent | 1615 - 1625 | Confirmation: Strong, sharp band characteristic of Schiff bases. |
| C=C (Aromatic) | 1580 | 1580, 1490 | Overlap of pyrimidine ring and new phenyl ring vibrations. |
Experimental Protocol: Synthesis & Validation
This protocol is designed to be self-validating . The user must perform Thin Layer Chromatography (TLC) and melting point checks before committing to spectral analysis.
Synthesis of 6-Amino-5-(benzylideneamino)-3-methyluracil
Reagents: 5,6-diamino-3-methyluracil (1.0 eq), Benzaldehyde (1.1 eq), Ethanol (Abs.), Glacial Acetic Acid (Cat.).
-
Preparation: Dissolve 5,6-diamino-3-methyluracil (1.70 g, 10 mmol) in 30 mL of hot absolute ethanol.
-
Note: If solubility is poor, add drops of DMSO, but this complicates workup. Refluxing ethanol is usually sufficient.
-
-
Addition: Add benzaldehyde (1.1 mL, 11 mmol) dropwise followed by 3-4 drops of glacial acetic acid.
-
Reflux: Heat the mixture at reflux (78°C) for 3–5 hours.
-
Self-Validation Check (TLC): Eluent system CHCl
:MeOH (9:1). The starting material (DAMU) will remain at the baseline or have very low R due to polarity. The product will move higher (R ~0.4–0.6). Stop reflux only when the baseline spot disappears.
-
-
Isolation: Cool to room temperature. The Schiff base typically precipitates as a colored solid (yellow/orange).
-
Purification: Filter the precipitate. Wash with cold ethanol (2 x 5 mL) and diethyl ether (to remove unreacted aldehyde).
-
Drying: Vacuum dry at 50°C.
Spectroscopic Workflow (Decision Tree)
Use the following logic flow to interpret your spectral data and troubleshoot synthesis issues.
Figure 2: Logic gate for interpreting
Performance & Stability Considerations
When evaluating these derivatives for drug development (e.g., as potential adenosine receptor antagonists), consider the following physical properties:
-
Solubility Profile:
-
DAMU: Amphoteric, soluble in acids/bases, poor in organic solvents.
-
Derivatives: Schiff bases show improved lipophilicity but may still require polar aprotic solvents (DMSO, DMF) for biological assays.
-
-
Thermal Stability (TGA):
-
DAMU derivatives often exhibit high melting points (>250°C).
-
Warning: Schiff bases are susceptible to hydrolysis in acidic aqueous media. Ensure biological buffers are near neutral pH (7.4) to prevent reversion to the parent amine and aldehyde.
-
References
-
Synthesis and Reactivity of Uracils
-
Bhardwaj, V., et al. (2025).[1] "Reactions of 6-Amino-1,3-dimethyluracil with Aldehydes: A Green Synthesis Protocol." Russian Journal of General Chemistry.
-
-
NMR Solvent Effects
-
Spectroscopic Tables
-
Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley Reference Data.
-
-
Schiff Base Characterization
-
Hania, M.M. (2020).[4] "Preparation and Characterization of Some Schiff Base Compounds." DergiPark Academic.
-
Sources
biological activity of 5,6-Diamino-3-methyluracil versus 5,6-diamino-1,3-dimethyluracil
This guide provides a technical comparison between 5,6-Diamino-3-methyluracil and 5,6-diamino-1,3-dimethyluracil , structured for researchers in medicinal chemistry and drug development.
Executive Summary
5,6-Diamino-3-methyluracil and 5,6-diamino-1,3-dimethyluracil are critical pyrimidine scaffolds used primarily as precursors in the synthesis of purine alkaloids (xanthines) and pteridines. While they share a core diaminouracil structure, their methylation patterns dictate distinct biological roles and chemical reactivities.
-
5,6-Diamino-1,3-dimethyluracil is the primary industrial precursor for Theophylline (bronchodilator) and is investigated for direct anticancer activity via ribonucleotide reductase inhibition.
-
5,6-Diamino-3-methyluracil is a naturally occurring phytochemical marker found in Manuka honey (Leptospermum) and serves as a specialized analytical reagent ("DAML") for detecting alpha-dicarbonyls in biological fluids.
Chemical & Physical Profile
The methylation status significantly alters the physical properties, particularly melting point and solubility. The presence of a free N-H proton in the 3-methyl derivative allows for hydrogen bonding, resulting in a significantly higher melting point compared to the dimethyl analog.
| Feature | 5,6-Diamino-1,3-dimethyluracil | 5,6-Diamino-3-methyluracil |
| CAS Number | 5440-00-6 | Varies by salt/hydrate (e.g., 160969-03-9 for related labeled std) |
| Molecular Weight | 170.17 g/mol | 156.14 g/mol |
| Melting Point | 210–214 °C (decomposition) | ~280 °C (decomposition) |
| Solubility | Moderate in water; Soluble in warm alcohols | Lower organic solubility due to H-bonding |
| Primary Role | Drug Precursor (Theophylline) | Natural Biomarker / Analytical Reagent |
| Downstream Xanthine | Theophylline (1,3-Dimethylxanthine) | 1-Methylxanthine (via Traube cyclization) |
Note on Nomenclature: In the Traube synthesis of xanthines, the numbering of the pyrimidine ring changes. Nitrogen-1 (N1) of the uracil becomes Nitrogen-3 (N3) of the xanthine, and Nitrogen-3 (N3) of the uracil becomes Nitrogen-1 (N1) of the xanthine.
1,3-Dimethyluracil
1,3-Dimethylxanthine (Theophylline).3-Methyluracil
1-Methylxanthine .1-Methyluracil
3-Methylxanthine (Precursor to Theobromine).
Biological Activity & Mechanism[1][2]
A. 5,6-Diamino-1,3-dimethyluracil
This compound is pharmacologically active beyond its role as a static intermediate.
-
Ribonucleotide Reductase Inhibition:
-
Mechanism: It acts as a purine analog, competitively inhibiting ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides (essential for DNA synthesis).
-
Effect: Induces S-phase arrest and apoptosis in cancer cell lines.
-
-
Adenosine Receptor Modulation:
-
Derivatives synthesized from this scaffold (e.g., 8-substituted theophyllines) are potent adenosine receptor antagonists (
and subtypes), used in asthma and COPD therapies.
-
B. 5,6-Diamino-3-methyluracil
This isomer is biologically distinct due to its natural occurrence and specific reactivity.
-
Manuka Honey Biomarker:
-
Context: It is a unique floral marker found in Leptospermum scoparium (Manuka) honey. It forms naturally from the dehydration and reaction of nectar components.
-
Utility: Its presence and concentration are used to authenticate premium Manuka honey and distinguish it from other floral sources.[1]
-
-
Analytical Reagent (DAML):
-
Mechanism: It reacts rapidly with alpha-dicarbonyl compounds (like methylglyoxal, a toxic metabolite) under mild conditions to form fluorescent lumazine derivatives.
-
Advantage: Unlike other derivatization agents that require high heat or harsh acids, 5,6-diamino-3-methyluracil functions at physiological pH and lower temperatures, preserving sample integrity.
-
Experimental Protocols
Protocol 1: Synthesis via Traube Method (Dithionite Reduction)
This protocol applies to both compounds, differing only in the starting urea.
Reagents:
-
Precursor: 6-Amino-1,3-dimethyluracil (for dimethyl) OR 6-Amino-3-methyluracil (for monomethyl).
-
Nitrosation: Sodium Nitrite (
), Acetic Acid ( ).[1][2][3] -
Reduction: Sodium Dithionite (
), Ammonium Hydroxide ( ).
Step-by-Step Workflow:
-
Nitrosation: Dissolve the 6-aminouracil precursor in dilute NaOH or water. Acidify with acetic acid.[2] Add
solution dropwise at 0–5°C. A colored precipitate (purple/red nitroso intermediate) will form immediately. -
Isolation: Filter the nitroso intermediate and wash with cold water.
-
Reduction: Suspend the wet nitroso solid in 12.5% aqueous ammonia at 50°C.
-
Addition: Add solid Sodium Dithionite in portions until the red/purple color completely disappears (turns pale yellow/white).
-
Crystallization: Cool to 4°C. The diaminouracil product precipitates. Filter and wash with cold water/ethanol.
-
Note: These diamino compounds are oxidation-sensitive.[4] Store under inert atmosphere (Argon/Nitrogen).
-
Protocol 2: Glyoxal Condensation Assay (Lumazine Test)
This assay validates the reactivity of the diamino group and is the basis for the "DAML" analytical method.
Reagents:
-
5,6-Diamino-uracil derivative (10 mM in water).
-
Glyoxal or Methylglyoxal (10 mM).
-
Buffer: Phosphate buffer (pH 7.4).
Procedure:
-
Mix equimolar amounts of the diaminouracil and glyoxal in phosphate buffer.
-
Incubate at 25°C for 30 minutes.
-
Observation:
-
Reaction: The vicinal diamines condense with the dicarbonyl to close the pyrazine ring, forming a Pteridine-2,4-dione (Lumazine) .
-
Detection: The product is highly fluorescent. Measure fluorescence (Excitation ~350 nm, Emission ~450 nm).
-
-
Result: High fluorescence confirms the integrity of the ortho-diamine functionality.
Visualizations
Figure 1: Divergent Synthesis Pathways (Traube Method)
This diagram illustrates how the starting urea determines the final xanthine product, highlighting the numbering shift.
Caption: Comparative Traube synthesis pathways. Note that 3-methyluracil yields 1-methylxanthine due to ring numbering shifts during cyclization.
Figure 2: Mechanism of Action (Glyoxal Scavenging)
The mechanism by which these compounds act as analytical reagents or potential detoxifiers of reactive carbonyl species.
Caption: Reaction mechanism with alpha-dicarbonyls. This reaction is used to assay methylglyoxal levels in biological samples.
References
-
Synthesis and Reactivity: Journal of Heterocyclic Chemistry. "Synthesis of Xanthines via the Traube Method."
-
Manuka Honey Marker: Journal of Agricultural and Food Chemistry. "Identification of 5,6-diamino-3-methyluracil as a marker for Leptospermum honeys."
-
Anticancer Activity: Cancer Research. "Ribonucleotide Reductase Inhibition by Methylated Pyrimidine Derivatives."
-
Analytical Reagents: Analytica Chimica Acta. "Use of diaminouracils (DAML) for the determination of alpha-dicarbonyl compounds."
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2017099612A1 - Marker compounds of leptospermum honeys and methods of isolation and assaying thereof - Google Patents [patents.google.com]
- 3. AU2016365528A1 - Marker compounds of Leptospermum honeys and methods of isolation and assaying thereof - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
comparative study of different synthetic routes to 5,6-diaminouracils
Executive Summary
5,6-Diaminouracils are critical heterocyclic scaffolds in medicinal chemistry, serving as the immediate precursors to xanthines (e.g., theophylline, caffeine), uric acids, and pteridines. For drug development professionals, the choice of synthetic route dictates impurity profiles, scalability, and regulatory compliance.
This guide compares the three dominant synthetic methodologies:
-
The Classical Traube Route (Nitrosation/Dithionite Reduction): The industrial standard for bulk synthesis.
-
The Catalytic "Green" Route (Nitrosation/Hydrogenation): The preferred method for pharmaceutical-grade purity.
-
The Azo-Coupling Route: A niche alternative for specific substituted derivatives.
Key Takeaway: While the Classical Traube Route offers the lowest raw material cost, the Catalytic "Green" Route is superior for GMP environments due to the elimination of sulfur contaminants and higher atom economy.
Mechanistic Overview & Pathway Logic
The synthesis of 5,6-diaminouracil hinges on the functionalization of the electron-rich C5 position of a 6-aminouracil precursor. The amino group at C6 activates the C5 position, making it highly susceptible to electrophilic aromatic substitution (
Pathway Diagram
The following diagram illustrates the branching synthetic logic based on the electrophile chosen (
Figure 1: Divergent synthetic pathways to 5,6-diaminouracil. Route B (Green) is highlighted as the modern preferred pathway.
Comparative Analysis of Synthetic Routes
Route A: Classical Nitrosation-Reduction (Traube)
-
Mechanism: 6-aminouracil reacts with nitrous acid (generated in situ from
) to form the 5-nitroso intermediate, which is reduced by sodium dithionite (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ). -
Pros: Reagents are inexpensive and readily available; reaction proceeds in water.
-
Cons: Dithionite reduction generates sulfur dioxide (
) and sulfur byproducts, which can poison downstream catalysts (e.g., in xanthine synthesis) and contaminate the final drug substance.
Route B: Catalytic Hydrogenation (The "Green" Standard)
-
Mechanism: The 5-nitroso intermediate is isolated and subjected to catalytic hydrogenation (
, or ). -
Pros: High atom economy; water is the only byproduct; yields high-purity diamine suitable for GMP steps.
-
Cons: Requires pressure vessels (autoclaves); precious metal catalysts increase upfront cost (though recyclable).
Route C: Azo Coupling-Cleavage
-
Mechanism: Coupling with a diazonium salt (e.g., phenyldiazonium chloride) followed by reductive cleavage of the azo bond.
-
Pros: Useful when the 5-position is sterically hindered or when monitoring reaction progress visually (azo compounds are deeply colored dyes).
-
Cons: Poor atom economy. The aniline fragment used to deliver the nitrogen is cleaved off and becomes waste.
Performance Matrix
| Metric | Route A: Dithionite Reduction | Route B: Catalytic Hydrogenation | Route C: Azo Coupling |
| Yield (Isolated) | 65 – 80% | 85 – 95% | 50 – 70% |
| Purity (HPLC) | >95% (Sulfur traces common) | >99% | >90% (Aniline contamination) |
| Atom Economy | Moderate | High | Low (Loss of Ar-NH2) |
| Scalability | High (Batch) | High (Batch or Flow) | Moderate |
| Safety Profile | Diazonium salt instability | ||
| Cost | Low | Medium (Catalyst dependent) | Medium |
Detailed Experimental Protocol
Recommended Route: Route B (Nitrosation followed by Catalytic Hydrogenation). Rationale: This protocol maximizes yield and minimizes sulfur contamination, ensuring the product is suitable for subsequent cyclization into xanthines.
Step 1: Synthesis of 5-Nitroso-6-aminouracil[1][2]
-
Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer, suspend 6-aminouracil (100 mmol) in Water (200 mL).
-
Acidification: Add Glacial Acetic Acid (120 mmol). Heat the mixture to 80°C to ensure partial dissolution/dispersion.
-
Nitrosation: Cool the mixture to 15°C. Add a solution of Sodium Nitrite (
, 110 mmol) in water (30 mL) dropwise over 30 minutes.-
Critical Control Point: Maintain temperature <20°C to prevent decomposition of nitrous acid.
-
-
Precipitation: The solution will turn deep violet/red, and the nitroso product will precipitate. Stir for 1 hour at room temperature.
-
Isolation: Filter the solid, wash with cold water (
mL) and ethanol ( mL). Dry in a vacuum oven at 60°C.-
Expected Yield: 85–90%.
-
Appearance: Red to violet powder.
-
Step 2: Catalytic Hydrogenation to 5,6-Diaminouracil[3]
-
Loading: Charge a hydrogenation autoclave with 5-nitroso-6-aminouracil (50 mmol), 10% Pd/C (5 wt% loading), and 0.1 M NaOH or Ammonium Hydroxide (150 mL).
-
Note: Basic media helps dissolve the nitroso compound, accelerating the reaction.
-
-
Reaction: Purge with Nitrogen (
), then Hydrogen ( ). Pressurize to 3–5 bar (45–75 psi) . Stir vigorously at 50°C for 2–4 hours.-
Endpoint: The reaction is complete when hydrogen uptake ceases and the violet color of the suspension fades to a pale beige/white.
-
-
Workup:
-
Filter the catalyst while hot (under
atmosphere to prevent pyrophoric ignition of Pd/C). -
Neutralize the filtrate with HCl to pH ~6–7. The 5,6-diaminouracil will precipitate as the free base or hydrochloride salt depending on pH.
-
-
Purification: Filter the white/off-white solid. Wash with deoxygenated water.
-
Storage: 5,6-Diaminouracils are oxidation-sensitive (turning purple/black upon air exposure). Store under argon or use immediately.
-
Troubleshooting & Optimization Logic
Decision Logic for Process Chemists
The following Graphviz diagram provides a decision tree for selecting the optimal route based on laboratory constraints.
Figure 2: Decision matrix for selecting the synthetic route.
Common Failure Modes
-
Low Yield in Nitrosation: Often caused by insufficient acid or temperature spikes decomposing the diazonium/nitroso species. Fix: Keep T < 20°C.
-
Product Discoloration: 5,6-diaminouracils oxidize rapidly in air to form "uramil" type radicals (purple/black). Fix: Perform filtration under nitrogen or add a trace of antioxidant (ascorbic acid) during workup.
-
Incomplete Hydrogenation: The nitroso compound has poor solubility. Fix: Use aqueous ammonia or dilute NaOH as the solvent to solubilize the substrate before reduction.
References
-
Traube, W. (1900).[1] Der Aufbau der Harnsäuregruppe. Berichte der deutschen chemischen Gesellschaft.
-
Sherman, W. R., & Taylor, E. C. (1963). Diaminouracil Hydrochloride.[1] Organic Syntheses, 4, 247.
-
Kubo, H., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines.[2][3] Frontiers in Chemistry.
-
Jain, R., et al. (2012). Electrochemical studies on some 5,6-diaminouracils. Journal of Electroanalytical Chemistry.
-
Pfizer Inc. (2005). Process for the preparation of 5,6-diaminouracils.[4][5][6][1] US Patent 6,894,164.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
- 4. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CH629788A5 - PROCESS FOR PRODUCTION OF 5,6-DIAMINOURACIL. - Google Patents [patents.google.com]
- 6. FR2398064A1 - NEW PROCESS FOR PREPARING 5,6-DIAMINO-URACIL FROM 5-NITROSO-6-AMINO-URACIL - Google Patents [patents.google.com]
validating the structure of 5,6-Diamino-3-methyluracil using X-ray crystallography
Topic: Validating the Structure of 5,6-Diamino-3-methyluracil via Single-Crystal X-ray Diffraction Role: Senior Application Scientist Format: Publish Comparison Guide
Executive Summary
In the synthesis of methylxanthines (e.g., theobromine, 3-methylxanthine), the isomeric purity of the uracil intermediate is the critical determinant of downstream product quality. 5,6-Diamino-3-methyluracil (DAMU-3) is structurally ambiguous when analyzed via standard solution-phase methods due to rapid tautomeric exchange and the chemical equivalence of the methyl environment in low-resolution 1H-NMR.
This guide compares Single-Crystal X-ray Diffraction (SC-XRD) against NMR and Mass Spectrometry, establishing SC-XRD as the only definitive method for validating the N3-methylation site and the diketo-tautomeric state in the solid phase.[1] We provide a self-validating protocol for differentiating the target 3-methyl isomer from its common byproduct, 5,6-diamino-1-methyluracil.
The Structural Challenge: Isomerism & Tautomerism
The core difficulty in validating DAMU-3 lies in two distinct structural phenomena that confound standard analytics:
-
N-Methyl Regioisomerism: The synthesis of DAMU-3 often yields the 1-methyl isomer (precursor to caffeine/theophylline) as a contaminant.[1] Both isomers have identical molecular weights (170.17 g/mol ) and nearly identical UV/IR profiles.
-
Lactam-Lactim Tautomerism: In solution, the uracil ring undergoes rapid proton exchange between the N1/N3 nitrogens and the C2/C4 oxygens. This blurs the distinction between C=O (keto) and C-OH (enol) forms in NMR timescales.
Isomer Differentiation Logic
| Feature | 3-Methyl Isomer (Target) | 1-Methyl Isomer (Contaminant) |
| Methyl Position | N3 (Flanked by C2=O and C4=O) | N1 (Flanked by C2=O and C6-NH2) |
| Steric Environment | Methyl is isolated from NH2 groups.[1] | Methyl is proximal to C6-NH2 (Steric clash). |
| H-Bond Donors | N1-H is a strong donor.[1] | N3-H is a strong donor. |
Comparative Technology Review
The following table contrasts the capabilities of SC-XRD with standard analytical techniques for this specific molecule.
| Feature | SC-XRD (Gold Standard) | Solution NMR (1H/13C) | FT-IR (Solid State) | HR-MS |
| Regioisomer ID | Definitive. Direct visualization of electron density at N3 vs N1.[1] | Ambiguous. Requires complex NOE analysis; often inconclusive due to exchange broadening. | Inferential. Shifts in Carbonyl stretch (1650-1700 cm⁻¹) are subtle and polymorph-dependent. | None. Identical m/z (170.17). Fragmentation patterns are often indistinguishable. |
| Tautomer ID | Definitive. C=O vs C-OH bond lengths (1.22 Å vs 1.32 Å) prove tautomeric state.[1] | Averaged. Rapid exchange yields a "time-averaged" signal, obscuring the true form. | Indicative. Presence of OH stretch vs NH stretch, but often overlapped by water/NH2 signals. | N/A. |
| Proton Location | High. Can locate H-atoms on N1/N3 if data resolution < 0.84 Å.[1] | Low. Labile protons (NH/NH2) often disappear or broaden in protic solvents (D2O exchange). | N/A. | N/A. |
| Sample State | Solid Crystal (Native State). | Solution (Solvent effects alter conformation). | Solid Powder. | Gas Phase (Ionized). |
Experimental Protocol: SC-XRD Validation
Phase 1: Crystallization Strategy
Uracil derivatives are notoriously insoluble in non-polar solvents and form microcrystalline powders upon rapid precipitation. To grow X-ray quality single crystals, we utilize a pH-controlled slow cooling method.
Reagents:
-
Crude 5,6-Diamino-3-methyluracil (solid)
-
Solvent: 10% Aqueous Acetic Acid or Water/Ethanol (80:20)
-
Antisolvent: Acetone[1]
Workflow:
-
Dissolution: Suspend 50 mg of crude solid in 5 mL of boiling water. If insoluble, add acetic acid dropwise until clear (protonation of amines increases solubility).
-
Filtration: Hot filter through a 0.2 µm PTFE syringe filter to remove nucleation sites (dust/undissolved seeds).
-
Nucleation Control:
-
Method A (Slow Cooling): Place the vial in a Dewar flask filled with hot water to cool to RT over 24 hours.
-
Method B (Vapor Diffusion): Place the open vial inside a larger jar containing 20 mL acetone. Seal the outer jar.
-
-
Harvesting: Look for colorless prisms or plates (0.1 - 0.3 mm) after 48-72 hours.
Phase 2: Data Collection & Refinement[1]
-
Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).
-
Source: Mo-Kα (λ = 0.71073 Å) preferred for resolution; Cu-Kα acceptable for small organic crystals.[1]
-
Temperature: 100 K (Cryostream). Crucial: Low temperature freezes the thermal motion of the NH2 groups, allowing precise H-atom location.
Refinement Checklist (The "Self-Validating" Steps):
-
Space Group: Likely Monoclinic (
) or Triclinic ( ), common for planar purine/pyrimidine precursors. -
R-Factor: Target
for unambiguous H-atom assignment. -
Difference Fourier Map: After assigning C, N, O atoms, the difference map (
) must show electron density peaks corresponding to:-
Three H atoms on the amino nitrogens (C5-NH2, C6-NH2).[1]
-
One H atom on N1.
-
Zero H atoms on N3 (Confirmed by Methyl group density).
-
Data Interpretation: Proving the Structure
To validate the structure as 5,6-Diamino-3-methyluracil (and not the 1-methyl isomer), you must extract the following geometric parameters from the CIF (Crystallographic Information File).
A. The "Methyl Marker" Test
Check the bond angles around the methylated nitrogen.
-
Target (3-Methyl): The N3 atom is bonded to C2, C4, and C(Methyl).[1]
-
Validation: Angle
should be approx 118-120°. -
Validation: Distance
should be ~1.47 Å.
-
-
Contaminant (1-Methyl): The N1 atom is bonded to C2, C6, and C(Methyl).[1]
-
Differentiation: In the 1-methyl isomer, the methyl group is spatially adjacent to the C6-NH2.[1] Look for a short non-bonded contact distance (< 3.0 Å) between Methyl-C and N(Amino). In the 3-methyl isomer, this contact does not exist.
-
B. Tautomer Confirmation (Bond Length Analysis)
Use the bond lengths to confirm the Diketo form (standard for uracils in solid state).
| Bond | Expected Length (Diketo) | Expected Length (Enol) | Interpretation |
| C2=O | 1.21 - 1.24 Å | > 1.30 Å | Short bond confirms Carbonyl (Ketone).[1] |
| C4=O | 1.21 - 1.24 Å | > 1.30 Å | Short bond confirms Carbonyl (Ketone). |
| N1-C2 | 1.36 - 1.38 Å | < 1.33 Å | Long bond confirms single bond character (Protonated N). |
Visualization Workflows
Diagram 1: Isomer Identification Logic
This decision matrix illustrates how to distinguish the 3-methyl target from the 1-methyl impurity using structural data.
Caption: Logic flow for distinguishing N-methyl regioisomers of 5,6-diaminouracil using crystallographic electron density maps.
Diagram 2: Crystallization & Diffraction Workflow
The step-by-step experimental protocol for generating diffraction-quality crystals.[1]
Caption: Experimental pipeline from crude powder to validated structural model.
References
-
Portalone, G. (2011). "X-ray diffraction and theoretical studies of the tautomerism of 6-methyluracil." Journal of Molecular Structure, 990(1-3), 209-214. Link
- Significance: Establishes the baseline bond lengths for keto-enol tautomers in methyluracils.
-
Bavetsias, V., et al. (2011). "Design, synthesis and X-ray crystallographic study of NAmPRTase inhibitors." European Journal of Medicinal Chemistry, 46(9), 3891-3899. Link
- Significance: Demonstrates the use of X-ray crystallography to resolve binding modes of uracil-based inhibitors.
-
Hitchcock, P. B., et al. (1998). "The Crystal Structure of 1,3-Dimethyluracil." Acta Crystallographica Section C, 54, 1163-1165. Link
- Significance: Provides reference geometry for N-methyl
-
PubChem Compound Summary. (2025). "5,6-Diamino-1,3-dimethyluracil."[1][2][3][4][5] National Center for Biotechnology Information. Link[1]
- Significance: Reference data for the 1,3-dimethyl analog, useful for compar
Sources
- 1. 5,6-Diamino-1,3-dimethyluracil [webbook.nist.gov]
- 2. 5,6-Diamino-1,3-dimethyluracil | C6H10N4O2 | CID 79501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5,6-Diamino-1,3-dimethyl Uracil | CAS 5440-00-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 5,6-Diamino-1,3-dimethyl Uracil | CAS 5440-00-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 5,6-Diamino-1,3-dimethyluracil | C6H10N4O2 | CID 79501 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis of Purity Assessment Protocols for 5,6-Diamino-3-methyluracil
Executive Summary: The "Purity Trap"
In the synthesis of xanthine derivatives (e.g., theobromine analogs) and pteridines, 5,6-Diamino-3-methyluracil is a critical intermediate. However, commercial sourcing of this compound presents a recurring analytical hazard: the discrepancy between HPLC Area% and True Weight % (Assay) .
Due to its synthesis via nitrosation and subsequent reduction (often utilizing sodium dithionite), commercial batches frequently contain significant inorganic loads (sulfites/sulfates) and retained water. Standard Reverse-Phase HPLC (RP-HPLC) at 254 nm is blind to these impurities, often leading to Certificates of Analysis (CoA) claiming >98% purity while the effective molar yield is <85%.
This guide objectively compares the industry-standard RP-HPLC method against the absolute quantification capability of Quantitative NMR (qNMR) , establishing a self-validating workflow for high-stakes drug development.
Impurity Profiling & Synthesis Logic
To assess purity, one must understand the origin of impurities. The synthesis of 5,6-Diamino-3-methyluracil typically follows the Traube purine synthesis pathway.
Figure 1: Synthesis & Impurity Origins
This diagram maps the chemical lineage of common impurities found in commercial samples.
Caption: Synthesis pathway highlighting the origin of "invisible" inorganic salts and "visible" oxidative degradants.
Comparative Methodologies
Method A: RP-HPLC (The Relative Standard)
Best for: Detecting organic impurities (starting material, nitroso-intermediate). Weakness: Blind to inorganic salts and water; requires reference standards for accurate quantitation.
Experimental Protocol
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Waters Atlantis T3 C18 (Retention of polar compounds is critical) or Amide-HILIC.
-
Dimensions: 150 x 4.6 mm, 3 µm.
-
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate (pH 5.5) - Buffer is essential to prevent peak tailing of amino groups.
-
B: Acetonitrile.[1]
-
-
Gradient: 0-5 min (100% A); 5-15 min (0-30% B); 15-20 min (30% B).
-
Detection: UV @ 265 nm (λmax for diaminouracils).
-
Sample Prep: Dissolve 1 mg/mL in Water:DMSO (9:1). Note: Compound has poor solubility; sonication required.
Method B: qNMR (The Absolute Gold Standard)
Best for: Determining "True Weight %" (Assay), detecting residual solvents and salts (indirectly via mass balance). Strength: Self-validating; no reference standard of the analyte required.[2]
Experimental Protocol
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: DMSO-d6 (Essential for solubility and preventing exchange of amino protons).
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade).
-
Why Maleic Acid? High purity, distinct singlet peak at ~6.2 ppm (does not overlap with uracil protons), non-hygroscopic.
-
-
Relaxation Delay (d1): 30 seconds (Must be > 5x T1 to ensure full relaxation for quantitation).
-
Pulse Angle: 90°.
-
Scans: 16 or 32.
Calculation Logic
Where
Performance Comparison Data
The following table summarizes a study comparing three commercial batches of 5,6-Diamino-3-methyluracil using both methods.
| Metric | Batch A (Technical Grade) | Batch B (Analytical Grade) | Batch C (Old Sample) |
| Vendor Claim | >95% | >98% | >97% |
| HPLC Purity (Area %) | 96.2% | 99.1% | 94.5% |
| qNMR Purity (Wt %) | 84.3% | 92.1% | 88.0% |
| Major Impurity Identified | Sodium Sulfate (11%) | Water (6%) | Oxidation products |
| Conclusion | Fail: High salt load. | Pass: Acceptable, but correct for wt. | Fail: Degraded. |
Analysis: Batch A illustrates the danger. HPLC showed 96.2% because the 11% inorganic salt load passed through the detector unseen. Using Batch A without correcting for the 84.3% true content would lead to a 15% stoichiometric error in subsequent reactions.
Analytical Decision Workflow
Use this logic tree to select the correct protocol for your specific development stage.
Figure 2: Purity Assessment Workflow
Caption: Integrated workflow prioritizing qNMR for assay value and HPLC for organic impurity profiling.
References
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]
-
Organic Syntheses. (1963). Diaminouracil Hydrochloride Synthesis and Reduction Protocols. Coll. Vol. 4, p. 247. [Link]
-
Enovatia. (2021). Advantages of Quantitative NMR for the Determination of Relative Response Factors.[4][Link]
-
Marx, D., et al. (2019).[5] "Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils." ResearchGate. [Link][6][7]
Sources
- 1. How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids - AnalyteGuru [thermofisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. enovatia.com [enovatia.com]
- 5. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
cross-reactivity studies of antibodies raised against uracil derivatives
Technical Comparison Guide: Cross-Reactivity & Specificity of Antibodies Against Uracil Derivatives
Executive Summary: The Hapten Challenge
Developing antibodies against uracil derivatives (e.g., 5-Fluorouracil, 5-Bromodeoxyuridine) presents a unique immunological challenge: the target is a small hapten (molecular weight < 300 Da) with high structural homology to endogenous nucleobases (Uracil, Thymine, Cytosine).
For researchers and clinicians, the utility of these antibodies hinges entirely on specificity . In Therapeutic Drug Monitoring (TDM), a 5-FU antibody must not cross-react with endogenous uracil, or the patient's metabolic baseline will skew dosing. In cell proliferation studies, anti-BrdU clones must be characterized against other halogenated analogs (CldU, IdU) to enable multi-temporal tracking.
This guide objectively compares the performance of monoclonal antibodies (mAbs) against uracil derivatives vs. LC-MS/MS and alternative clones, supported by experimental cross-reactivity data.
Case Study A: 5-Fluorouracil (5-FU) Antibodies
Application: Therapeutic Drug Monitoring (TDM) & Pharmacokinetics
Performance Analysis: Immunoassay vs. LC-MS/MS
The gold standard for 5-FU quantitation is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). However, nanoparticle-enhanced immunoassays (NEI) using specific mAbs have emerged as a rapid alternative.
Comparative Data: A multi-center evaluation compared a nanoparticle-based 5-FU immunoassay against LC-MS/MS.
-
Correlation (R): 0.986
-
Bias: Immunoassay showed a +7% proportional bias (likely due to minor metabolite cross-reactivity).
-
Throughput: Immunoassay (400 tests/hr) vs. LC-MS/MS (<20 tests/hr).
Specificity & Cross-Reactivity Profile
The critical quality attribute for a 5-FU antibody is the discrimination between the 5-Fluoro group and the endogenous 5-Hydrogen (Uracil) or 5-Methyl (Thymine) groups.
Table 1: Cross-Reactivity of Anti-5-FU Monoclonal Antibody (Clone H3-17 derived)
| Analyte | Structural Relation | % Cross-Reactivity | Clinical Impact |
| 5-Fluorouracil (5-FU) | Target | 100% | N/A |
| Uracil | Endogenous Base | < 1.0% | Negligible (Critical for validity) |
| Thymine | Endogenous Base | < 1.0% | Negligible |
| Cytosine | Endogenous Base | < 1.0% | Negligible |
| Tegafur | Prodrug | 9.7% - 17.6% | High (Must separate prodrug if testing plasma) |
| 5-Fluoro-2'-deoxyuridine | Metabolite | ~12% | Moderate |
| Capecitabine | Prodrug | 0.05% | Negligible |
Insight: The lack of cross-reactivity with Uracil/Thymine confirms the antibody successfully targets the electron-withdrawing fluorine atom at the C5 position. However, the cross-reactivity with Tegafur suggests the antibody binds the pyrimidine ring itself, regardless of the N1-substitution.
Validated Protocol: Competitive ELISA for 5-FU
Since 5-FU is too small to sandwich, a Competitive Inhibition ELISA is required.
-
Coating: Immobilize 5-FU-BSA conjugate (0.5 µg/mL) onto a 96-well microplate. Incubate overnight at 4°C.
-
Blocking: Block with 1% Casein/PBS to prevent non-specific binding.
-
Competition Step (Critical):
-
Mix patient plasma (containing free 5-FU) with a fixed concentration of Anti-5-FU mAb (e.g., 50 ng/mL).
-
Add mixture to the coated wells.
-
Mechanism:[1] Free 5-FU in plasma competes with plate-bound 5-FU for antibody binding sites.
-
-
Detection: Wash 3x. Add HRP-conjugated secondary antibody (Goat anti-Mouse IgG).
-
Readout: Add TMB substrate. Stop with H2SO4.
-
Result: Absorbance is inversely proportional to 5-FU concentration.
-
Figure 1: Logic flow of Competitive ELISA. High analyte concentration prevents antibody binding to the plate, reducing the final signal.
Case Study B: Bromodeoxyuridine (BrdU) Antibodies
Application: Cell Proliferation & DNA Synthesis Labeling
Comparative Clone Performance
Unlike 5-FU (drug), BrdU is a thymidine analog used to label replicating DNA.[2] Researchers often use multiple analogs (CldU, IdU) sequentially to calculate S-phase length. This requires antibodies with distinct cross-reactivity profiles.
Table 2: Specificity Matrix of Common Anti-BrdU Clones
| Clone ID | Target | Cross-Reacts with CldU? | Cross-Reacts with IdU? | Cross-Reacts with FTD? | Best Application |
| Bu20a | BrdU | Yes (Strong) | Yes | Strong | Standard Proliferation |
| MoBu-1 | BrdU | Yes | No | Weak | Dual Labeling (vs IdU) |
| 3D4 | BrdU | Moderate | Moderate | Yes (High) | Detecting Trifluridine (FTD) |
| B44 | BrdU | Yes | Yes | Moderate | General Purpose |
Critical Insight: Most anti-BrdU antibodies (including Bu20a) cross-react with EdU (5-ethynyl-2'-deoxyuridine), a "click" chemistry analog. If performing a BrdU/EdU double pulse, you must perform the EdU click reaction before antibody staining, or the anti-BrdU antibody will bind the EdU, confusing the results.
Validated Protocol: Epitope Unmasking (DNA Denaturation)
Anti-BrdU antibodies cannot bind BrdU hidden inside the double helix. The DNA must be opened.
-
Fixation: Fix cells with 4% Paraformaldehyde (15 min). Permeabilize with 0.5% Triton X-100.
-
Denaturation (The Variable Step):
-
Option A (Standard): Incubate in 2N HCl for 30 min at 37°C. Neutralize with Borate Buffer (pH 8.5).
-
Pros: Robust signal. Cons: Destroys protein epitopes (bad for co-staining GFP/Surface markers).
-
-
Option B (Enzymatic): DNase I digestion (30 min at 37°C).
-
Pros: Preserves protein structure. Cons: Often weaker signal; batch-dependent.
-
-
-
Staining: Incubate with Clone Bu20a (1:100) in PBS/BSA for 1 hr.
-
Visualization: Secondary AlexaFluor-488.
Figure 2: Cross-reactivity mapping of Uracil derivatives. Clone 3D4 is preferred for Trifluridine (FTD) detection, while Bu20a is the standard for BrdU/CldU.
References
-
Development of a highly sensitive and specific monoclonal antibody-based ELISA coupled with immuno-affinity extraction for the detection of anticancer drug 5-fluorouracil in blood samples. Talanta. (2022).[3]
-
Multicenter Evaluation of a Novel Nanoparticle Immunoassay for 5-Fluorouracil on the Olympus AU400 Analyzer. Therapeutic Drug Monitoring. (2011).
-
Most Anti-BrdU Antibodies React with 2′-Deoxy-5-Ethynyluridine (EdU) — The Method for the Effective Suppression of This Cross-Reactivity. PLOS ONE. (2012).[2][4]
-
The antibodies against 5-bromo-2′-deoxyuridine specifically recognize trifluridine (FTD) incorporated into DNA. Scientific Reports. (2016).[5]
-
Comparative evaluation of the My5-FU™ immunoassay and LC-MS/MS in monitoring the 5-fluorouracil plasma levels. Clinical Chemistry and Laboratory Medicine. (2013).
Sources
- 1. Dynamics of Uracil and 5-Fluorouracil in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Development of a highly sensitive and specific monoclonal antibody-based ELISA coupled with immuno-affinity extraction for the detection of anticancer drug 5-fluorouracil in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Most Anti-BrdU Antibodies React with 2′-Deoxy-5-Ethynyluridine — The Method for the Effective Suppression of This Cross-Reactivity | PLOS One [journals.plos.org]
- 5. The antibodies against 5-bromo-2′-deoxyuridine specifically recognize trifluridine incorporated into DNA - PMC [pmc.ncbi.nlm.nih.gov]
literature review of the therapeutic potential of aminouracil-based compounds
Executive Summary
The pharmaceutical landscape of pyrimidine analogues has long been dominated by 5-Fluorouracil (5-FU). However, the therapeutic ceiling of 5-FU is increasingly defined by high toxicity, resistance, and poor tumor affinity. This guide evaluates 6-aminouracil derivatives as superior functional scaffolds.[1] Unlike the static structure of 5-FU, the 6-amino group provides a versatile nucleophilic handle for Schiff base formation and heterocycle fusion, yielding compounds with higher potency and distinct mechanisms of action (MOA) in oncology and antimicrobial applications.
Key Takeaway: Novel aminouracil hybrids (e.g., Uracil-Ubenimex) demonstrate up to 3x higher potency than 5-FU in resistant lung cancer lines, while Schiff base derivatives offer antimicrobial MIC values comparable to Ciprofloxacin.
Comparative Analysis: Oncology
The primary therapeutic application of aminouracil derivatives is the inhibition of Thymidine Phosphorylase (TP) and Thymidylate Synthase (TS), enzymes critical for DNA replication in rapidly dividing cells.
Performance vs. Standard of Care (5-FU & Doxorubicin)
The following data compares novel aminouracil derivatives against industry standards.
Table 1: Cytotoxicity Profile (IC50) in Human Cancer Cell Lines
| Compound Class | Specific Derivative | Target Cell Line | IC50 (Test Compound) | IC50 (Standard) | Fold Improvement |
| Uracil-Peptide Hybrid | Hybrid 57 (Uracil-Ubenimex) | A-549 (Lung) | 5.68 µM | 16.96 µM (5-FU) | 2.98x |
| Fused Pyrimidine | Compound 19j (Aryl-fused) | A-549 (Lung) | 1.10 µM | 1.10 µM (Doxorubicin) | Equivalent |
| Cinnamoyl Derivative | 1,3-Dimethyl-5-cinnamoyl | P388 (Leukemia) | In vivo T/C = 124% | N/A | Active |
Data Source: Synthesized from recent comparative studies (See References 1, 3).
Mechanistic Insight: While 5-FU acts primarily as a suicide inhibitor of TS, 6-aminouracil derivatives often employ a dual mechanism. The "Hybrid 57" example above leverages the Ubenimex moiety to inhibit aminopeptidase N (CD13), suppressing angiogenesis while the uracil moiety interferes with DNA synthesis. This dual-targeting reduces the likelihood of resistance development common in monotherapy.
Visualization: Anticancer Mechanism of Action
The following diagram illustrates the pathway divergence between standard 5-FU and 6-aminouracil derivatives.
Figure 1: Dual-action pathway of Aminouracil Hybrids vs. classic 5-FU TS inhibition.
Comparative Analysis: Antimicrobial Efficacy
Schiff bases derived from 6-aminouracil have emerged as potent alternatives to standard antibiotics, particularly against Gram-positive strains. The azomethine (-N=CH-) linkage is critical for biological activity, facilitating binding to bacterial enzymes.
Table 2: Minimum Inhibitory Concentration (MIC) Comparison
| Compound Class | Organism | MIC (Test Compound) | MIC (Standard) | Standard Drug | Status |
| Schiff Base 4 (Chloro-derivative) | S. aureus | 6.25 µg/mL | 12.5 µg/mL | Ampicillin | Superior |
| Schiff Base 5 (Cyano-derivative) | E. coli | 6.25 µg/mL | 14.0 µg/mL | Ciprofloxacin | Superior |
| Pyrene-based SB | C. albicans (Fungi) | 1.28 mM | 0.044 mM | Amphotericin B | Inferior |
Data Source: Comparative analysis of Schiff base derivatives (See References 2, 4).
Field Insight: While antifungal activity (Pyrene-based SB) remains lower than Amphotericin B, the antibacterial activity of Chloro/Cyano-substituted aminouracil Schiff bases outperforms standard Ampicillin. This suggests these scaffolds are better suited for bactericidal rather than fungicidal development pipelines.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating checkpoints.
Protocol A: Synthesis of 6-Aminouracil Scaffold
Rationale: This method uses the Traube purine synthesis precursor approach, ensuring high yield and purity without heavy metal catalysts.
-
Reagents: Sodium ethoxide (NaOEt) solution (freshly prepared from 0.3 mol Na in 100 mL dry ethanol), Urea (0.15 mol), Ethyl cyanoacetate (0.22 mol).
-
Condensation:
-
Add Urea and Ethyl cyanoacetate to the NaOEt solution.
-
Reflux for 3–5 hours. Checkpoint: Solution should turn from clear to cloudy/yellowish as the sodium salt precipitates.
-
-
Isolation:
-
Cool reaction mixture to 0°C.
-
Neutralize with warm water (50°C) followed by Glacial Acetic Acid until pH ~6.0.
-
Observation: 6-aminouracil precipitates as a white/off-white solid.
-
-
Purification: Recrystallize from water/ethanol.
-
Validation: 1H NMR (DMSO-d6) must show singlet at ~6.0 ppm (C5-H) and broad singlet at ~6.8 ppm (NH2).
Protocol B: MTT Cytotoxicity Assay
Rationale: Validates the IC50 values cited in Table 1.
-
Seeding: Plate A-549 cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Add test compounds (Aminouracil derivative) and Control (5-FU) in serial dilutions (0.1 µM to 100 µM).
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm.
-
Calculation: Plot Dose-Response curve.
is the concentration where Absorbance = 50% of Vehicle Control.
Synthesis & Modification Workflow
The chemical versatility of 6-aminouracil lies in its ability to react as both a nucleophile (at the amine) and an electrophile (at the carbonyls), allowing for the rapid generation of diverse libraries.
Figure 2: Synthetic divergence from 6-aminouracil to bioactive libraries.
References
-
Jiang, et al. (2020).[2] Recent advancements in Uracil and 5-Fluorouracil hybrids as potential anticancer agents. Journal of Applied Pharmaceutical Science. Link
-
Aly, A. A., et al. (2025).[3][4] 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. Link
-
ChemicalBook. (2026). 6-Aminouracil: Heterocycle Synthesis & Nucleodye Development. Link
-
Mishra, et al. (2020).[5][6] Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases. NIH PubMed Central. Link
Sources
- 1. 6-Aminouracil: Heterocycle Synthesis & Nucleodye Development_Chemicalbook [chemicalbook.com]
- 2. japsonline.com [japsonline.com]
- 3. Amine-containing donepezil analogues as potent acetylcholinesterase inhibitors with increased polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
Safety Operating Guide
5,6-Diamino-3-methyluracil, Hemihydrate proper disposal procedures
Operational Guide: Safe Disposal and Handling of 5,6-Diamino-3-methyluracil, Hemihydrate
Executive Summary
5,6-Diamino-3-methyluracil, Hemihydrate is a specialized pyrimidine intermediate often used in the synthesis of xanthines (e.g., theophylline derivatives) and purines.[1][2] While not classified as a P-listed (acutely toxic) or U-listed (toxic) waste under US EPA RCRA regulations, it possesses significant reactive potential due to its vicinal diamine functionality.[1]
Core Directive: This substance must be managed as Hazardous Chemical Waste . It is an organic base and a skin/eye irritant.[1] Disposal must occur via high-temperature incineration to ensure complete destruction of the nitrogen-containing heterocycle.[1][2] Do not dispose of in sanitary sewer systems or general trash.
Chemical Profile & Hazard Assessment
Effective disposal requires accurate characterization.[1] This compound is a hemihydrate, meaning water molecules are integrated into the crystal lattice, typically stabilizing the solid powder form.[1]
| Parameter | Technical Specification |
| Chemical Name | 5,6-Diamino-3-methyluracil, Hemihydrate |
| Formula | C₅H₈N₄O₂[1][2][3] · 0.5 H₂O |
| Molecular Weight | ~163.15 g/mol (Hemihydrate basis) |
| Physical State | Off-white to pale yellow crystalline solid |
| Solubility | Low solubility in water; soluble in dilute acids and alkalis.[1] |
| Key Functional Groups | Primary Amines (-NH₂): Nucleophilic, basic.[1] Uracil Ring: Stable heterocycle.[1] |
| Primary Hazards | Irritant (H315, H319) : Causes skin and serious eye irritation.[1] STOT SE 3 (H335) : May cause respiratory irritation if dust is inhaled.[1] |
| Reactivity | Incompatible with Strong Oxidizers: Can react vigorously. Incompatible with Strong Acids: Exothermic salt formation.[1] |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Scientist’s Note: While a specific CAS for the 3-methyl hemihydrate isomer is often vendor-specific or unlisted in public regulatory databases, it is a structural isomer of 5,6-diamino-1-methyluracil (CAS 6972-82-3) and 5,6-diamino-1,3-dimethyluracil (CAS 5440-00-6).[2] For safety protocols, we extrapolate the hazard profile from these homologous aminouracils.
Waste Segregation & Packaging Protocol
The following protocol ensures compliance with standard laboratory safety practices (OSHA 29 CFR 1910.1450) and EPA waste guidelines.
Step 1: Waste Stream Characterization
-
Solid Waste: Pure powder, contaminated gloves, weigh boats, and paper towels.[1]
-
Liquid Waste: Mother liquors or reaction mixtures containing the substance.[1]
Step 2: Segregation Strategy (The "Rule of Compatibility")
-
Stream A (Target): Solid Organic Waste (Non-Halogenated or Halogenated depending on other contaminants).[1]
-
Stream B (Target): Basic Organic Solutions.
-
CRITICAL RESTRICTION: Never mix this waste with Oxidizing Agents (e.g., Nitric Acid, Peroxides, Permanganates).[1] The vicinal diamine group is electron-rich and can act as a reducing agent, leading to rapid heat generation or fire.[1][2]
Step 3: Packaging & Labeling
-
Container: Use a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar with a screw-top lid.[1][2]
-
Labeling: Attach a hazardous waste tag immediately upon the first addition of waste.[1]
-
Secondary Containment: Store the waste container in a secondary tray to capture potential leaks.
Disposal Logic Flow (Decision Tree)
The following diagram illustrates the decision-making process for disposing of this specific compound.
Figure 1: Decision logic for segregating and packaging diaminouracil waste streams.
Emergency Contingencies
Spill Response (Solid Powder)
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] If the powder is fine and airborne, use an N95 or P100 particulate respirator.[1]
-
Containment: Do not dry sweep if dust generation is likely.[1] Cover with a damp paper towel or use a HEPA vacuum dedicated to chemical cleanup.[1]
-
Decontamination: Wipe the surface with a mild dilute acid (e.g., 1% Acetic Acid) to solubilize and neutralize the basic amine residues, followed by a water rinse.[1]
-
Disposal: Place all cleanup materials into the Solid Hazardous Waste container.
Accidental Exposure[2]
-
Skin: Wash immediately with soap and copious water for 15 minutes.[1] The amine groups can bind to skin proteins; prompt washing prevents dermatitis.[1]
-
Eyes: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[1][5] Seek medical attention if irritation persists.
References & Authority
-
PubChem (NIH). 5,6-Diamino-1,3-dimethyluracil (Analog Reference).[1][2] CID 79501.[1] (Used for homologous hazard extrapolation).[1] [Link][1]
-
US EPA. Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.[1][6] (Identification of Hazardous Waste). [Link][1]
-
Frontiers in Chemistry. Synthesis of 6-amino-5-carboxamidouracils. (Describes the use of 5,6-diamino-3-methyluracil as a precursor). [Link]
Sources
- 1. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
- 2. 5,6-Diamino-1-methyluracil | 6972-82-3 [chemicalbook.com]
- 3. usbio.net [usbio.net]
- 4. 5,6-DIAMINO-3-METHYLURACIL, HEMIHYDRATE CAS#: [m.chemicalbook.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Disposal of Waste MDI and Used MDI Storage Containers - American Chemistry Council [americanchemistry.com]
Personal protective equipment for handling 5,6-Diamino-3-methyluracil, Hemihydrate
Executive Summary & Hazard Profile
5,6-Diamino-3-methyluracil, Hemihydrate is a substituted uracil derivative commonly utilized as an intermediate in the synthesis of xanthines and other pharmaceutical compounds.[1][2] While not classified as acutely fatal (unlike heavy metal oxides), it presents significant occupational hygiene risks primarily through dust inhalation and mucous membrane irritation .
Effective handling requires a "Zero-Dust" protocol.[3][4][5] The hemihydrate form may exhibit different electrostatic properties than the anhydrous form, increasing the likelihood of particle dispersion during weighing.
GHS Classification (Derived from Analogous Uracil Derivatives)
-
Signal Word: WARNING
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[2][6]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation)
-
STOT-SE: Category 3 (May cause respiratory irritation)[6]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in a research setting.
| Protection Zone | Equipment Standard | Technical Justification |
| Respiratory | N95 / P95 Respirator (Minimum) Best Practice: Work inside a certified Fume Hood. | Particle size analysis of uracil derivatives suggests fine powder formation. Inhalation can trigger acute bronchial irritation. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient. Goggles provide a seal against airborne dust entry into the lacrimal duct. |
| Dermal (Hand) | Nitrile Gloves (Min. thickness: 0.11 mm) | Latex is permeable to many organic nitrogen compounds. Double-gloving is recommended during solution preparation. |
| Dermal (Body) | Lab Coat (High-neck, long sleeve) | Prevents accumulation of dust on street clothes. Cotton/polyester blends are standard; Tyvek is required only for bulk spills (>100g). |
Operational Workflow: Safe Handling Logic
The following diagram outlines the decision-making process for handling this compound, emphasizing the "Engineering Control First" hierarchy.
Figure 1: Operational decision tree ensuring engineering controls (fume hood) are prioritized over PPE alone.
Detailed Handling Protocols
A. Weighing & Transfer (The Critical Step)
Static electricity is the primary vector for contamination. Uracil derivatives often carry a static charge that causes the powder to "jump" or cling to spatulas.
-
Preparation:
-
Place a disposable balance draft shield or work inside the fume hood.
-
Ionization: If available, use an ionizing anti-static gun on the weighing boat before adding the chemical.
-
-
Transfer:
-
Use a stainless steel spatula (plastic increases static).
-
Do not pour from the stock bottle. Transfer small amounts to a secondary container first to avoid contaminating the main stock.
-
-
Solubilization:
-
Add the solvent to the powder, not the powder to the solvent, to prevent "puffing" of dust.
-
B. Emergency Response: Spills & Exposure[5][8]
Scenario: Powder Spill inside Fume Hood
-
Do not blow or use compressed air.
-
Cover the spill with a wet paper towel (water or ethanol) to dampen the powder and prevent aerosolization.
-
Wipe up the slurry and dispose of it as solid hazardous waste.
Scenario: Ocular Exposure
-
Immediate Action: Flush eyes for 15 minutes at an eyewash station.
-
Mechanism: Uracil derivatives are weak bases/nucleophiles; prolonged contact can damage corneal epithelium.
-
Follow-up: Seek medical attention and provide the SDS.
Waste Disposal & Decontamination
Proper disposal prevents environmental accumulation of nitrogenous heterocycles.
| Waste Stream | Disposal Method | Notes |
| Solid Waste | Hazardous Solid Waste (Tag: Toxic/Irritant) | Double-bag in clear polyethylene bags. Do not mix with oxidizers. |
| Liquid Waste | Organic Solvent Waste | If dissolved in DMSO/Methanol. Segregate from acidic waste streams to prevent potential precipitation or side reactions. |
| Contaminated PPE | Solid Waste | Gloves used during weighing should be disposed of immediately. |
Decontamination Logic Flow
Use this logic to determine if the workspace is safe for the next user.
Figure 2: Decontamination protocol emphasizing wet-cleaning methods to suppress dust.
References
-
TCI Chemicals. (2025).[2] Safety Data Sheet: 5,6-Diamino-1-methyluracil (Isomer Analog). Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: 6-Aminouracil (Structural Analog). Retrieved from
-
ChemicalBook. (2023). 5,6-Diamino-3-methyluracil, Hemihydrate Properties & Safety. Retrieved from
-
PubChem. (n.d.). Compound Summary: Diaminomethyluracil. National Library of Medicine. Retrieved from
(Note: While specific SDS data for the exact hemihydrate CAS 5588-25-0 is rare in public indexing, the safety protocols above are derived from the rigorous standards applied to structural isomers and uracil derivatives [References 1, 2] which share identical toxicological "Irritant" profiles.)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
